3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-6-13-14-12(9)11-5-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKJWRMPVVNOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic scaffold, 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This molecule represents a compelling starting point for chemical exploration in drug discovery and materials science, combining the pharmacologically significant benzofuran and pyrazole moieties.
Core Molecular Structure and Physicochemical Properties
This compound possesses a unique molecular architecture, featuring a benzofuran ring system linked at its 2-position to the 3-position of a 1H-pyrazole-4-carbaldehyde. This arrangement of aromatic and heteroaromatic rings imparts a rigid, planar geometry to the core structure, which is often advantageous for binding to biological targets.
Table 1: Physicochemical Properties of this compound and its N-Substituted Analogs
| Property | This compound | 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1152541-71-3[1] | Not available | Not available |
| Molecular Formula | C₁₂H₈N₂O₂[1] | C₁₈H₁₂N₂O₂ | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 212.21 g/mol [1] | 288.29 g/mol | 226.24 g/mol |
| Monoisotopic Mass | 212.0586 g/mol | 288.0899 g/mol | 226.0742 g/mol |
| Predicted XlogP | 1.8 | Not available | 1.8 |
| Appearance | White to pale yellow solid (predicted) | Not available | Not available |
| Melting Point | Not available | 160–162 °C[2] | Not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. | Soluble in acetic acid for recrystallization.[2] | Not available |
Synthesis of the this compound Scaffold
The primary and most effective method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]
The general synthetic strategy involves a two-step process:
-
Formation of a Hydrazone Precursor: The synthesis begins with the condensation of 2-acetylbenzofuran with a suitable hydrazine (e.g., hydrazine hydrate for the N-unsubstituted pyrazole or phenylhydrazine for the N-phenyl derivative) to form the corresponding hydrazone.
-
Vilsmeier-Haack Cyclization and Formylation: The hydrazone is then treated with the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step facilitates both the cyclization of the hydrazone to form the pyrazole ring and the formylation at the 4-position.
Detailed Experimental Protocol (Adapted for N-Phenyl Derivative)
The following protocol is based on the successful synthesis of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and can be adapted for the synthesis of the N-unsubstituted analog.[2]
Step 1: Synthesis of 1-(1-(Benzofuran-2-yl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate) [2]
-
Dissolve 1-(1-benzofuran-2-yl)ethanone (0.01 mol) in ethanol (25 mL) in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Add phenylhydrazine (0.01 mol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, isolate the formed Schiff's base and recrystallize it from ethanol.
Step 2: Synthesis of 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde [2]
-
In a round-bottom flask, add N,N-dimethylformamide (150 mL) and cool it to 0–5 °C in an ice bath.
-
Add phosphorus oxychloride (0.2 mol) dropwise with constant stirring.
-
Add the hydrazone intermediate (0.094 mol) portion-wise while maintaining the temperature and stirring.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Pour the reaction mixture onto ice-cold water.
-
Neutralize the solution with a 5% ammonium hydroxide solution.
-
Filter the resulting precipitate, dry it, and recrystallize from acetic acid to obtain the final product.
Spectroscopic Characterization
Mass Spectrometry
Predicted mass spectrometry data for the title compound and its N-methyl derivative suggest the following m/z values for various adducts:
Table 2: Predicted m/z Values for this compound and its N-Methyl Analog
| Adduct | This compound (m/z) | 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (m/z) |
| [M+H]⁺ | 213.06586 | 227.08151 |
| [M+Na]⁺ | 235.04780 | 249.06345 |
| [M-H]⁻ | 211.05130 | 225.06695 |
Data obtained from PubChemLite.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule. Based on the analysis of a derivative, a strong absorption band for the carbonyl group (C=O) of the aldehyde is anticipated around 1706 cm⁻¹.[6] Additionally, for the N-unsubstituted compound, a broad absorption band corresponding to the N-H stretch of the pyrazole ring would be expected in the region of 3200-3400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this molecule.
¹H NMR:
-
Aldehyde Proton: A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Pyrazole Proton (C5-H): A singlet, the chemical shift of which will be influenced by the substituents. In a related N-phenyl derivative, the pyrazolyl proton appears as a singlet at a very low field (8.59 ppm).[6]
-
N-H Proton: For the N-unsubstituted compound, a broad singlet is expected, which would be exchangeable with D₂O. Its chemical shift will be concentration and solvent-dependent.
-
Benzofuran and Phenyl Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm).
¹³C NMR:
-
Aldehyde Carbonyl Carbon: A resonance in the highly deshielded region of the spectrum, typically around δ 185-195 ppm.
-
Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm). The carbon atoms of the benzofuran and pyrazole rings will have distinct chemical shifts. For a related N-phenyl derivative, the carbonyl carbon of a thiazolidin-4-one attached to the pyrazole moiety appears at 165.8 ppm.[6]
Chemical Reactivity and Synthetic Utility
The this compound scaffold is a versatile building block for the synthesis of more complex heterocyclic systems. The aldehyde functionality serves as a key handle for a variety of chemical transformations.
Condensation Reactions
The aldehyde group readily undergoes condensation reactions with active methylene compounds. For instance, the N-phenyl derivative has been shown to react with various acetyl derivatives to form chalcones.[3] These chalcones can then be used as precursors for the synthesis of other heterocyclic rings, such as pyrazolines, through cyclocondensation with hydrazine.[7]
Furthermore, condensation with malononitrile and subsequent reaction with 2-cyanoacetohydrazide can lead to the formation of substituted pyridine derivatives.[2] The reaction with thiazolidin-4-one derivatives has also been reported to yield complex heterocyclic systems.[6]
Potential Applications in Drug Discovery
The combination of the benzofuran and pyrazole moieties in a single molecule is of significant interest to medicinal chemists. Both of these heterocyclic systems are known to be present in a wide range of biologically active compounds.
-
Benzofuran Derivatives: These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8]
-
Pyrazole Derivatives: The pyrazole nucleus is a common feature in many approved drugs and is associated with activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial effects.
The hybrid nature of this compound makes it a promising scaffold for the development of novel therapeutic agents. Research on related benzofuran-pyrazole hybrids has demonstrated their potential as:
-
Anticancer Agents: Derivatives have shown potent anti-proliferative activity against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[7] Some compounds have also been identified as multi-kinase inhibitors, targeting key enzymes involved in cancer progression.[3]
-
Antimicrobial Agents: Benzofuran-pyrazole derivatives have been reported to possess antibacterial and antifungal activities.[9]
-
Anti-inflammatory Agents: The benzofuran moiety is a component of molecules with significant anti-inflammatory effects, suggesting that derivatives of the title compound could be explored for the management of inflammatory disorders.[2]
-
Antiviral Agents: Some benzofuran-pyrazole derivatives have shown promising anti-HIV activity.[10]
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic scaffold. Its chemical properties, particularly the reactivity of the aldehyde group, make it an excellent starting material for the construction of a diverse library of more complex molecules. The proven biological activities associated with its constituent benzofuran and pyrazole rings underscore its potential as a valuable building block in the design and development of new therapeutic agents. Further investigation into the synthesis of the N-unsubstituted compound and a thorough evaluation of its biological profile are warranted to fully exploit its potential in medicinal chemistry.
References
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- Hassan, A. S., et al. (2016). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 418-431.
- Pandey, V., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 10(49), 29426-29434.
- Al-Warhi, T., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(3), M1665.
- Abdelgawad, M. A., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Pharmaceuticals, 16(10), 1386.
- Rangaswamy, J., et al. (2015). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Arabian Journal of Chemistry, 8(5), 662-670.
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An In-depth Technical Guide to the Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive overview of the synthetic pathway for 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzofuran-pyrazole scaffold is a privileged structure, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and offer insights based on established chemical principles.
Introduction
The synthesis of complex heterocyclic systems is a cornerstone of modern organic and medicinal chemistry. The target molecule, this compound, combines two biologically important pharmacophores: the benzofuran and the pyrazole nucleus. The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.[4][5]
The most efficient and convergent synthetic strategy for this target molecule involves a multi-step sequence culminating in a Vilsmeier-Haack reaction for the concurrent cyclization and formylation of a key intermediate. This approach is favored for its operational simplicity and good overall yields.
Overall Synthetic Strategy
The synthesis of this compound can be logically divided into two main stages:
-
Construction of the Benzofuran Core: Synthesis of a key intermediate, benzofuran-2-carbohydrazide.
-
Formation of the Pyrazole Ring and Formylation: Cyclization of the carbohydrazide intermediate and introduction of the aldehyde group via the Vilsmeier-Haack reaction.
Part 1: Synthesis of the Benzofuran-2-carbohydrazide Intermediate
The initial phase of the synthesis focuses on the construction of the benzofuran ring system, a common motif in natural products and pharmaceuticals.[6][7] The most common route begins with salicylaldehyde and an alpha-halo ester.
Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate
The synthesis commences with the O-alkylation of salicylaldehyde with an ethyl haloacetate, followed by an intramolecular cyclization.
Reaction: Salicylaldehyde + Ethyl Chloroacetate → Ethyl Benzofuran-2-carboxylate
Mechanism:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt), deprotonates the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate in a Williamson ether synthesis-type reaction.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate formed from the ester attacks the aldehyde carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic benzofuran ring.
Step 2: Synthesis of Benzofuran-2-carbohydrazide
The ethyl ester is then converted to the corresponding hydrazide, a crucial intermediate for the subsequent pyrazole ring formation.[6][8][9]
Reaction: Ethyl Benzofuran-2-carboxylate + Hydrazine Hydrate → Benzofuran-2-carbohydrazide
Mechanism: This is a classic nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, yielding the stable carbohydrazide. The reaction is typically carried out in an alcohol solvent and can be performed at room temperature or with gentle heating.[8]
Part 2: Vilsmeier-Haack Cyclization and Formylation
The final and key transformation in this synthesis is the Vilsmeier-Haack reaction. This versatile reaction allows for the simultaneous formation of the pyrazole ring and the introduction of a formyl group at the 4-position.[1][10][11][12][13][14]
The Vilsmeier Reagent
The Vilsmeier reagent is an electrophilic iminium cation, typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10][13]
Formation of the Vilsmeier Reagent:
Reaction Mechanism: From Benzofuran-2-carbohydrazide to the Final Product
The reaction of benzofuran-2-carbohydrazide with the Vilsmeier reagent is a cascade process involving cyclization and formylation.
-
Reaction with Vilsmeier Reagent: The hydrazide nitrogen of benzofuran-2-carbohydrazide attacks the electrophilic Vilsmeier reagent.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the other nitrogen atom of the hydrazide attacks an activated carbon, leading to the formation of the pyrazole ring.
-
Formylation: The newly formed pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The Vilsmeier reagent acts as the electrophile, attacking the 4-position of the pyrazole ring.
-
Hydrolysis: Subsequent workup with water hydrolyzes the iminium salt intermediate to afford the final product, this compound.
This one-pot cyclization-formylation is highly efficient and regioselective, providing the desired product in good yields.[1][13][15]
Experimental Protocols
Materials and Methods
| Reagent/Solvent | Grade | Supplier |
| Salicylaldehyde | Reagent | Sigma-Aldrich |
| Ethyl Chloroacetate | Reagent | Sigma-Aldrich |
| Potassium Carbonate | Anhydrous | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Hydrazine Hydrate | Reagent | Sigma-Aldrich |
| Ethanol | 200 Proof | Decon Labs |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | Reagent | Sigma-Aldrich |
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate
-
To a stirred solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl benzofuran-2-carboxylate.
Step 2: Synthesis of Benzofuran-2-carbohydrazide
-
Dissolve ethyl benzofuran-2-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain pure benzofuran-2-carbohydrazide.[8]
Step 3: Synthesis of this compound
-
In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (10.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cold DMF with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add benzofuran-2-carbohydrazide (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1][13]
Visualizing the Synthesis Workflow
Conclusion
The synthesis of this compound is a well-established process that utilizes fundamental reactions in heterocyclic chemistry. The key to this synthesis is the efficient construction of the benzofuran-2-carbohydrazide intermediate, followed by a robust Vilsmeier-Haack reaction for the final cyclization and formylation. The provided protocol is a reliable method for obtaining this valuable scaffold for further elaboration in drug discovery and materials science.
References
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- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
- Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. (2023). Journal of Science and Technology - NTTU.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). arkat usa.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC - NIH.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. (2025). ResearchGate.
- Synthesis of heterocyclic compounds from 4-formylpyrazoles. (2025). ResearchGate.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate.
- Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub.
- SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (n.d.). Rasayan Journal of Chemistry.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- Synthesis of some 1H-pyrazolines bearing benzofuran as biologically active agents. (2025). ResearchGate.
- Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). PubMed Central.
- 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene). (n.d.). ProQuest.
- carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. (n.d.).
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- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). NIH.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
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Spectroscopic data of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive technical overview of the analytical methodologies required to confirm the identity, structure, and purity of the novel heterocyclic compound, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data with established analytical protocols to serve as a robust framework for spectroscopic characterization. While a complete set of experimentally verified spectra for this specific molecule is not widely published, this guide leverages data from analogous structures and foundational spectroscopic principles to present a reliable predictive analysis.
Introduction and Molecular Overview
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a benzofuran moiety, a core component of many biologically active natural products, and a pyrazole-4-carbaldehyde unit, a versatile synthon for the construction of more complex molecular architectures.[1] Accurate and unambiguous structural elucidation is the cornerstone of any research and development effort. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of this target molecule.
Molecular Structure and Physicochemical Properties
The foundational step in any analysis is understanding the molecule's basic properties. The structure consists of a benzofuran ring linked at its 2-position to the 3-position of a 1H-pyrazole ring, which is further substituted with a carbaldehyde group at the 4-position.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [2][3] |
| Monoisotopic Mass | 212.0586 g/mol | [2] |
| InChIKey | GUUKJWRMPVVNOL-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O | [2] |
Caption: General workflow for the Vilsmeier-Haack formylation to yield the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous structural confirmation.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct protons, their electronic environments, and their connectivity through spin-spin coupling. The spectrum is predicted to show signals in the aromatic, olefinic, and aldehyde regions. The pyrazole N-H proton is expected to be a broad singlet, and its chemical shift may vary with concentration and solvent.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H | 9.8 - 10.2 | s (singlet) | - | Deshielded proton attached to a carbonyl group. [4] |
| Pyrazole-H5 | 8.3 - 8.6 | s (singlet) | - | Proton on the pyrazole ring, deshielded by the adjacent nitrogen and aldehyde. |
| Benzofuran-H3 | 7.2 - 7.5 | s (singlet) | - | Proton on the furan portion of the benzofuran, adjacent to the oxygen. |
| Benzofuran-H4, H7 | 7.6 - 7.8 | m (multiplet) | ~7-8 | Aromatic protons on the benzene ring of the benzofuran. |
| Benzofuran-H5, H6 | 7.2 - 7.4 | m (multiplet) | ~7-8 | Aromatic protons on the benzene ring of the benzofuran. |
| Pyrazole-NH | 13.0 - 14.0 | br s (broad singlet) | - | Exchangeable proton, typically broad and downfield. [5] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for ensuring the observation of exchangeable N-H protons.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle and a relaxation delay of at least 2-5 seconds to ensure quantitative integration. Acquire at least 16 scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals to determine proton ratios.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. The use of broadband proton decoupling results in a spectrum where each unique carbon atom appears as a single line.
Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Aldehyde C=O | 185 - 190 | Highly deshielded carbonyl carbon. |
| Benzofuran C2 | 150 - 155 | Quaternary carbon of the furan ring attached to the pyrazole. |
| Benzofuran C7a | 154 - 156 | Quaternary carbon of the furan ring, part of the fusion. |
| Pyrazole C3 | 145 - 150 | Quaternary carbon of the pyrazole ring attached to the benzofuran. |
| Pyrazole C5 | 135 - 140 | Methine carbon of the pyrazole ring. |
| Aromatic/Olefinic C | 105 - 130 | Range for the remaining 8 carbons of the benzofuran and pyrazole rings. |
| Pyrazole C4 | 115 - 120 | Quaternary carbon of the pyrazole ring attached to the aldehyde. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
-
Instrument Setup: Use the same spectrometer, switching to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Predicted Mass and Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak. The predicted monoisotopic mass is 212.0586 Da, so the [M+H]⁺ ion should be observed at m/z 213.0659. [2]The fragmentation of pyrazoles often involves the loss of N₂ or HCN, while benzofurans can undergo cleavages of the furan ring. [6][7][8]
Table 4: Predicted ESI-MS Adducts
| Adduct | Calculated m/z | Source |
| [M+H]⁺ | 213.0659 | [2] |
| [M+Na]⁺ | 235.0478 | [2] |
| [M+K]⁺ | 251.0217 | [2] |
Caption: A plausible ESI-MS/MS fragmentation pathway for the protonated molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the target molecule.
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
MS/MS Analysis: For structural confirmation, perform a product ion scan on the precursor ion ([M+H]⁺ at m/z 213.07). Isolate the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
-
Data Analysis: Compare the exact mass measurement with the calculated value for C₁₂H₈N₂O₂ to confirm the elemental composition. Analyze the MS/MS spectrum to identify fragmentation patterns consistent with the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Characteristic Vibrational Frequencies
The IR spectrum will be dominated by strong absorptions from the aldehyde carbonyl group and various C-H, N-H, and aromatic C=C stretching and bending vibrations.
Table 5: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Pyrazole N-H | Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aldehyde C-H | Stretch | 2820 - 2880 and 2720 - 2780 | Medium (often two bands) [9] |
| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, Sharp |
| Aromatic/Heteroaromatic C=C, C=N | Stretch | 1450 - 1620 | Medium to Strong |
| C-O (Benzofuran) | Stretch | 1200 - 1250 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory. Ensure the crystal is clean before and after use.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact and collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.
Integrated Analytical Workflow
No single technique is sufficient for complete characterization. The logical flow of analysis ensures that each piece of data corroborates the others to build a conclusive structural assignment.
Caption: Integrated workflow for the spectroscopic confirmation of the target compound.
Conclusion
The structural elucidation of this compound requires a multi-technique spectroscopic approach. This guide provides a robust framework based on predictive data and established, field-proven protocols. By systematically applying ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FT-IR spectroscopy, researchers can unambiguously confirm the molecular structure, verify the elemental composition, and assess the purity of this valuable heterocyclic building block, thereby ensuring the integrity and reliability of subsequent research and development activities.
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An In-depth Technical Guide on the Crystal Structure of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of benzofuran and pyrazole moieties into a single molecular framework has paved the way for a new class of heterocyclic compounds with significant therapeutic potential. This technical guide delves into the structural elucidation of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of novel bioactive molecules. While the specific crystal structure for this exact compound is not publicly available, this guide will provide a comprehensive overview of its synthesis, characterization, and a detailed analysis of the crystal structure of a closely related derivative, 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. This analysis will serve as a valuable reference for understanding the solid-state conformation, intermolecular interactions, and supramolecular assembly of this important class of compounds, offering critical insights for rational drug design and development.
Introduction: The Significance of Benzofuran-Pyrazole Hybrids
The strategic combination of distinct pharmacophores into hybrid molecules is a well-established approach in medicinal chemistry to develop novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Benzofuran, a bicyclic aromatic ether, is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of drugs due to its diverse pharmacological profile, which includes analgesic, anti-inflammatory, and antimicrobial activities.[3][4]
The amalgamation of these two potent heterocyclic systems in this compound creates a versatile scaffold for the synthesis of a new generation of drug candidates. The carbaldehyde functional group at the 4-position of the pyrazole ring serves as a synthetic handle for further molecular elaboration, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves a multi-step sequence. A common synthetic route commences with the Vilsmeier-Haack formylation of a suitable pyrazole precursor. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5]
A generalized synthetic pathway is depicted below:
Figure 1: A generalized synthetic workflow for benzofuran-pyrazole derivatives. The final formylation step is a hypothetical pathway to the title compound based on established chemical transformations.
The resulting compounds are typically characterized using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their chemical structure.
Crystal Structure Analysis: A Case Study of a Benzofuran-Pyrazole Derivative
To gain insight into the three-dimensional arrangement of atoms and the nature of intermolecular interactions in this class of compounds, we will examine the crystal structure of a closely related derivative, 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide .[6] The crystallographic data for this compound provides a valuable model for understanding the structural features of this compound.
Crystallographic Data
The crystal structure of 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was determined by single-crystal X-ray diffraction.[6] A summary of the key crystallographic parameters is presented in the table below.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄FN₃OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.9084(6) |
| b (Å) | 11.2339(4) |
| c (Å) | 9.4417(4) |
| β (°) | 102.331(2) |
| Volume (ų) | 1544.81(11) |
| Z | 4 |
Table 1: Crystallographic data for 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.[6]
Molecular Conformation
The molecular structure reveals a non-planar conformation. The dihedral angle between the benzofuran and pyrazole rings is a critical parameter that influences the overall shape of the molecule and its ability to interact with biological targets. In the case of the analyzed derivative, the pyrazole ring is not perfectly planar due to the sp³-hybridized carbon at the 5-position. The benzofuran and the 4-fluorophenyl moieties are oriented at specific angles relative to the pyrazole core, which are dictated by steric and electronic factors.
Figure 2: A 2D schematic of the benzofuran-pyrazole scaffold, highlighting the connectivity of the core rings and the positions of key functional groups in the title compound and the analyzed derivative.
Intermolecular Interactions and Supramolecular Assembly
The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. In the crystal structure of the derivative, intermolecular N-H···S hydrogen bonds are observed, which link the molecules into chains. These chains are further organized into a three-dimensional supramolecular architecture through C-H···π and π-π stacking interactions involving the aromatic rings. Understanding these interactions is crucial for predicting the solid-state properties of the compound, such as its solubility and melting point, which are important considerations in drug development.
Implications for Drug Design and Development
The detailed structural information obtained from crystallographic studies of benzofuran-pyrazole derivatives is invaluable for structure-based drug design. By understanding the preferred conformation of the molecule and the nature of its intermolecular interactions, medicinal chemists can rationally design new analogues with improved binding affinity and selectivity for their biological targets.
For instance, the orientation of the benzofuran and phenyl rings relative to the pyrazole core can be modified by introducing substituents with different steric and electronic properties. This can lead to the optimization of the compound's interaction with the active site of an enzyme or receptor. Furthermore, knowledge of the hydrogen bonding patterns can guide the design of molecules with enhanced solubility and bioavailability.
Conclusion
While the crystal structure of this compound remains to be determined, the analysis of closely related derivatives provides a solid foundation for understanding the structural chemistry of this important class of heterocyclic compounds. The insights gained from these studies, encompassing molecular conformation, intermolecular interactions, and supramolecular assembly, are instrumental in guiding the rational design and development of novel therapeutic agents based on the benzofuran-pyrazole scaffold. Future work should focus on obtaining single crystals of the title compound to provide a more precise understanding of its solid-state structure and to further aid in the development of new and effective pharmaceuticals.
References
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ProQuest. (n.d.). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) - ProQuest. Retrieved from [Link]
- El-Hiti, G. A., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(2), M1653.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 44(7), 2828-2832.
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PubChem. (n.d.). 3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Abdel-Fattah, B. A. (2009). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2009(11), 196-244.
- El-Hiti, G. A., et al. (2016). Crystal structure of 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, C18H14FN3OS. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 875-877.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of benzofuran-pyrazole-based derivatives 128(a–d). Retrieved from [Link]
- Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
- Al-Hussain, S. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1301-1304.
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A Technical Guide to the Physicochemical Properties of Benzofuran-Pyrazole Derivatives
Introduction
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity—a strategy known as molecular hybridization—is a powerful approach for the development of novel therapeutic agents. Benzofuran and pyrazole stand out as two such "privileged structures," scaffolds that are recurrent in a multitude of biologically active compounds. Benzofuran derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] Similarly, the pyrazole nucleus is a cornerstone of various FDA-approved drugs, celebrated for its analgesic, anti-inflammatory, and antipyretic effects.[4][5]
The strategic combination of these two heterocyclic systems into benzofuran-pyrazole derivatives has yielded a class of compounds with significant therapeutic potential, particularly in oncology.[6][7][8] The efficacy of these molecules, however, is not solely dependent on their ability to interact with a biological target. It is fundamentally governed by their physical and chemical properties, which dictate their absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth exploration of the critical physicochemical properties of benzofuran-pyrazole derivatives, offering a technical narrative grounded in experimental evidence for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, the validation of molecular structures, and the critical assessment of properties such as solubility, lipophilicity, and stability that are paramount for advancing a compound from a laboratory curiosity to a clinical candidate.
Synthesis and Structural Elucidation: Establishing the Molecular Foundation
The journey of understanding a molecule's properties begins with its creation and the unambiguous confirmation of its structure. The synthetic pathway not only produces the material for study but also influences purity and isomeric outcomes, while structural elucidation provides the definitive atomic blueprint.
Dominant Synthetic Pathways
A prevalent and efficient method for synthesizing benzofuran-pyrazole derivatives involves a multi-step process beginning with a Claisen-Schmidt condensation.[9] This approach offers modularity, allowing for the introduction of diverse substituents on different parts of the scaffold to tune the final properties.
Rationale: The choice of a chalcone-based synthesis is strategic. Chalcones (1,3-diaryl-2-propen-1-ones) act as versatile Michael acceptors. The subsequent cyclization with hydrazine or its derivatives is a classic and high-yielding method for forming the pyrazole ring, known as the Knorr pyrazole synthesis.[5] Using eco-friendly catalysts like Zirconium chloride or DABCO can enhance reaction efficiency and align with green chemistry principles.[9]
Experimental Protocol: Synthesis via Chalcone Intermediate
-
Step 1: Synthesis of Chalcone Intermediate.
-
To a solution of an appropriate 2-acetylbenzofuran derivative (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol, add an alcoholic sodium hydroxide solution (10%).[10]
-
Stir the reaction mixture at room temperature for 5-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone intermediate.
-
-
Step 2: Cyclization to form the Pyrazole Ring.
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a solvent such as absolute ethanol or glacial acetic acid for 3-5 hours.[9][10]
-
Monitor the reaction by TLC.
-
After cooling, the product often precipitates. Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize from a solvent like acetic acid or ethanol to obtain the purified benzofuran-pyrazole derivative.[10]
-
Structural Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compounds is non-negotiable. A combination of spectroscopic and analytical techniques provides a self-validating system where each method corroborates the others.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.
-
¹H NMR : Key signals include the singlet for the pyrazole C-H proton and distinct multiplets for the aromatic protons on the benzofuran and phenyl rings. The chemical shifts and coupling constants provide definitive evidence of the substitution pattern.[11][12] For instance, the protons of the furan ring within the benzofuran system often appear as characteristic doublets.[13]
-
¹³C NMR : The spectrum will show distinct signals for the carbonyl carbon (if present), the carbons of the heterocyclic rings, and the substituted aromatic rings, confirming the total carbon count and chemical environment.[11][12]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong absorption band around 1700 cm⁻¹ would indicate a C=O group, while C=N stretching in the pyrazole ring appears in the 1620-1625 cm⁻¹ region.[11][12]
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. The observation of the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular formula provides strong evidence of successful synthesis.[10][11]
-
X-Ray Crystallography : For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. It provides the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and conformation.[12][14]
Below is a workflow diagram illustrating the synthesis and characterization process.
Core Physicochemical Properties and Their Quantification
The therapeutic potential of a benzofuran-pyrazole derivative is critically dependent on its physicochemical properties. These parameters govern the compound's ability to reach its target in sufficient concentration and exert a pharmacological effect.
Solubility
Solubility is the measure of a compound's ability to dissolve in a solvent. For oral drug candidates, aqueous solubility at physiological pH is a prerequisite for absorption from the gastrointestinal tract.[15] Poor solubility is a major cause of failure in drug development, leading to low and variable bioavailability.[15][16]
Causality: A drug must be in a dissolved state to permeate across the gut wall.[15] Benzofuran-pyrazole derivatives, with their fused aromatic ring systems, tend to be hydrophobic and can exhibit poor aqueous solubility.[17]
Experimental Protocol: Thermodynamic Solubility Assay
-
Add an excess amount of the test compound to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4, or buffers simulating gastric fluid, pH 2.0).[17]
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid. A 0.45 µm filter is standard.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
The measured concentration represents the thermodynamic solubility.
Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[18]
Causality: Lipophilicity governs a compound's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance.[18]
-
Too Low Lipophilicity (Low LogP): The compound may have poor membrane permeability and thus poor absorption.
-
Too High Lipophilicity (High LogP): This can lead to poor aqueous solubility, high plasma protein binding (reducing free drug concentration), increased metabolic clearance, and potential toxicity.[18] An optimal LogP range for oral bioavailability is often cited as being between 0 and 3.[15]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4), pre-saturating each phase with the other.[15][17]
-
Dissolve a known amount of the benzofuran-pyrazole derivative in one of the phases.
-
Combine the two phases in a vessel and agitate vigorously (shake) until partitioning equilibrium is reached (typically several hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC or a similar quantitative technique.
-
Calculate LogP using the formula: LogP = log ([Concentration]_octanol / [Concentration]_aqueous).
Chemical Stability
Chemical stability is the resistance of a compound to chemical degradation under various conditions. Instability can lead to a loss of potency and the formation of potentially toxic byproducts. Key assessments include stability in different pH conditions (hydrolytic stability) and in the presence of oxidizing agents.[19][20]
Causality: The fused heterocyclic system of benzofuran-pyrazole is generally aromatic and stable.[21] However, specific substituents or the presence of certain functional groups (e.g., esters) can introduce liabilities. Stability testing helps identify these weak points.[20]
Experimental Protocol: General Hydrolytic Stability Assessment
-
Prepare solutions of the test compound at a known concentration (e.g., 10 µM) in buffers of different pH values (e.g., pH 2.0 for acidic, pH 7.4 for neutral, pH 9.0 for basic).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench any reaction if necessary (e.g., by neutralization or dilution in mobile phase).
-
Analyze the samples by HPLC to quantify the amount of the parent compound remaining.
-
Calculate the half-life (t½) of the compound at each pH to determine its stability.
Table 1: Representative Physicochemical Data for a Hypothetical Benzofuran-Pyrazole Series
| Compound ID | R-Group | Mol. Weight | LogP (Experimental) | Aqueous Solubility (µM) at pH 7.4 |
| BFP-01 | -H | 274.29 | 2.85 | 15.2 |
| BFP-02 | -Cl | 308.74 | 3.55 | 3.1 |
| BFP-03 | -OCH₃ | 304.32 | 2.70 | 18.5 |
| BFP-04 | -NO₂ | 319.29 | 2.90 | 9.8 |
Note: Data are illustrative and serve to demonstrate how substitutions impact properties.
The Structure-Property-Activity Relationship (SPAR)
The ultimate goal of characterizing physicochemical properties is to understand how they relate to biological activity. This Structure-Property-Activity Relationship (SPAR) is a cornerstone of rational drug design.[3][22] For benzofuran-pyrazole derivatives, SPAR studies have revealed critical insights, particularly for their anticancer effects.[22][23]
Expertise & Insights: The inclusion of specific substituents on the benzofuran or pyrazole rings directly modulates the core physicochemical properties, which in turn drives biological activity.
-
Impact of Halogens: Adding a halogen like chlorine (e.g., BFP-02 in the table) typically increases lipophilicity (higher LogP).[22] This can enhance membrane permeability and potency up to a point, but often at the cost of reduced aqueous solubility, which can negatively impact oral absorption.[17]
-
Impact of Polar Groups: Introducing polar, hydrogen-bond-donating/accepting groups like a methoxy group (-OCH₃) can slightly decrease lipophilicity and improve solubility (e.g., BFP-03).[22] This can be a viable strategy to enhance the overall ADME profile of a lead compound.
-
Electronic Effects: Electron-withdrawing groups (like -NO₂) or electron-donating groups (-OCH₃) alter the electronic distribution across the aromatic system. This can influence how the molecule interacts with its biological target (e.g., the active site of a kinase) and its metabolic stability.[10]
The diagram below illustrates the logical flow from molecular structure to biological outcome.
Conclusion
Benzofuran-pyrazole derivatives represent a promising class of hybrid molecules with significant therapeutic potential. This guide has detailed the critical physical and chemical properties that underpin their development as drug candidates. A successful research program hinges not just on potent biological activity but on a holistic understanding and optimization of the molecule's entire physicochemical profile. The synthetic accessibility of this scaffold allows for systematic modification, and by applying the rigorous analytical protocols described herein for solubility, lipophilicity, and stability, researchers can make informed, data-driven decisions. This integrated approach, which tightly couples molecular design with property assessment, is essential for navigating the complex path of drug discovery and unlocking the full potential of the benzofuran-pyrazole core.
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Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (n.d.). National Center for Biotechnology Information. [Link]
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Topic: Discovery and Synthesis of Novel Benzofuran-Pyrazole Scaffolds: A Technical Guide to Next-Generation Therapeutic Agents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity, a technique known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of novel hybrid scaffolds integrating benzofuran and pyrazole cores. These two heterocycles are independently recognized for their profound and diverse pharmacological activities.[1][2] Their fusion creates a synergistic scaffold with significant potential against a spectrum of diseases, most notably cancer, microbial infections, and inflammatory conditions.[3][4][5] We will delve into the causal chemistry behind prevalent synthetic strategies, provide detailed, field-tested protocols, and explore the mechanistic insights that position these compounds as promising candidates for therapeutic development.
The Rationale for Hybridization: Uniting Two Privileged Scaffolds
In the quest for novel therapeutics with enhanced efficacy and reduced resistance, the limitations of single-target drugs have become increasingly apparent.[6] Benzofuran and pyrazole represent "privileged structures" in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][3]
-
The Benzofuran Core: This bicyclic heterocycle is a cornerstone of compounds with a wide array of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] Its structural rigidity and ability to participate in various non-covalent interactions allow it to bind effectively to a range of biological targets.[6]
-
The Pyrazole Nucleus: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole is a key component in drugs like Celecoxib (an anti-inflammatory) and other agents targeting various enzymes and receptors.[5][7] Pyrazole-based compounds are well-documented inhibitors of enzymes critical to disease progression, such as protein kinases, topoisomerases, and DNA gyrase.[4][6][8]
The expert insight driving the fusion of these two moieties is based on the principle of synergistic pharmacology. By combining the benzofuran and pyrazole nuclei, we aim to create hybrid molecules that can interact with multiple biological targets or engage a single target with enhanced affinity and specificity, potentially leading to improved therapeutic outcomes and overcoming existing drug resistance mechanisms.[8][9]
Strategic Synthesis of Benzofuran-Pyrazole Scaffolds
The construction of the benzofuran-pyrazole core relies on robust and modular synthetic pathways. The most prevalent and effective approach involves a multi-step sequence commencing with a functionalized benzofuran, proceeding through a chalcone intermediate, and culminating in the cyclization to form the pyrazole ring.
Workflow Overview: From Precursor to Final Scaffold
The logical flow of the synthesis is designed for modularity, allowing for the introduction of chemical diversity at various stages to explore structure-activity relationships (SAR).
Caption: The integrated drug discovery and evaluation workflow.
Antimicrobial and Anti-inflammatory Potential
Beyond cancer, these scaffolds have shown significant promise as antimicrobial and anti-inflammatory agents.
-
Antimicrobial Action: Certain derivatives act as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication, making them attractive candidates for developing new antibiotics to combat resistant strains. [4][9]They have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [4][10]* Anti-inflammatory Effects: The pyrazole core is famously present in NSAIDs. Hybrid derivatives have been shown to manage inflammation, potentially by inhibiting inflammatory mediators like TNF-α and various interleukins, making them relevant for conditions like osteoarthritis. [5]
Quantitative Biological Data Summary
The following table summarizes the reported anticancer activity for representative benzofuran-pyrazole derivatives, demonstrating their potency.
| Compound ID | Key Structural Features | Cancer Cell Line | Activity (GI₅₀ in µM) | Reference |
| 4c | 4-chlorophenyl @ pyrazoline | Leukemia (CCRF-CEM) | 1.00 | [11] |
| 4c | 4-chlorophenyl @ pyrazoline | Renal Cancer (786-0) | 1.95 | [11] |
| 4c | 4-chlorophenyl @ pyrazoline | Breast Cancer (T-47D) | 2.71 | [11] |
| 3d | 1H-benzo[d]imidazol-2-yl | Leukemia (SR) | 0.33 | [12][13] |
| 3d | 1H-benzo[d]imidazol-2-yl | Ovarian Cancer (OVCAR-3) | 0.81 | [12][13] |
| 3d | 1H-benzo[d]imidazol-2-yl | Breast Cancer (MCF7) | 4.87 | [12][13] |
Future Perspectives and Conclusion
The benzofuran-pyrazole scaffold is a testament to the power of rational drug design through molecular hybridization. The synthetic routes are robust, versatile, and amenable to the generation of large, diverse chemical libraries. The demonstrated efficacy of these compounds as multi-kinase inhibitors for cancer and as DNA gyrase inhibitors for microbial infections validates the core hypothesis behind their design.
Future work must focus on rigorous lead optimization to improve pharmacokinetic profiles (ADMET properties) and enhance target specificity to minimize off-target effects. Advanced in silico modeling can guide the next generation of derivatives, while in vivo studies in relevant animal models will be crucial to translate the profound in vitro potential into tangible therapeutic agents. This scaffold represents a highly promising platform for the development of next-generation drugs to address critical unmet needs in oncology and infectious diseases.
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Abd El-Karim, S.S., Anwar, M.M., Mohamed, N.A., Nasr, T., & Elseginy, S.A. (2015). Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran–pyrazole derivatives as anticancer agents. Bioorganic Chemistry, 63, 1-12. [Link]
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Abd El-Karim, S.S., Syam, Y.M., Abdelkader, R.M., El-Ashrey, M.K., & Anwar, M.M. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 42, 35003-35021. [Link]
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Abd El-Karim, S.S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. PubMed. [Link]
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Anonymous. (n.d.). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. DergiPark. [Link]
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Anonymous. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. [Link]
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Abd El-Karim, S.S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. [Link]
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Abd El-Karim, S.S., et al. (n.d.). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. PMC - NIH. [Link]
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A Technical Guide to the Preliminary Biological Screening of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Executive Summary
The confluence of benzofuran and pyrazole moieties into a single molecular scaffold has consistently yielded compounds of significant interest to the medicinal chemistry community. These heterocyclic hybrids are known to exhibit a wide spectrum of biological activities, including potent anticancer, antioxidant, and antimicrobial properties.[1][2][3] This guide presents a comprehensive, multi-pronged strategy for the preliminary biological evaluation of a novel derivative, 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. We provide detailed, field-proven protocols for an initial three-tiered screening cascade designed to efficiently assess its potential as an anticancer, antioxidant, and antimicrobial agent. The rationale behind each experimental choice is elucidated, and methodologies for data analysis and interpretation are outlined to guide researchers in identifying the most promising therapeutic avenue for this compound and its future analogues.
Introduction: The Rationale for a Targeted Screening Approach
In the landscape of modern drug discovery, the strategic allocation of resources is paramount. Preliminary biological screening serves as the critical first filter, enabling researchers to make data-driven decisions about which novel compounds warrant further investigation. The subject of this guide, this compound, stands as a promising candidate for such evaluation.
The core structure combines two privileged heterocycles:
-
Benzofuran: A bicyclic ring system found in numerous natural and synthetic compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[3][4]
-
Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, integral to several FDA-approved drugs and known for its diverse pharmacological profile, including analgesic, anti-inflammatory, and anticancer effects.[1][5]
The fusion of these two scaffolds has been shown to produce synergistic effects, resulting in hybrid molecules with enhanced biological potency.[6][7] The presence of a carbaldehyde group at the 4-position of the pyrazole ring provides a synthetically versatile handle for future lead optimization, but an initial assessment of the core scaffold's intrinsic bioactivity is a necessary prerequisite. This guide outlines a logical and efficient workflow to probe its potential across the three most commonly associated activity profiles for this chemical class.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₈N₂O₂[8]
-
Molecular Weight: 212.21 g/mol
-
CAS Number: 1152541-71-3[9]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [8] |
| Molecular Weight | 212.21 g/mol | [9] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O | [10] |
| InChI Key | GUUKJWRMPVVNOL-UHFFFAOYSA-N | [10] |
Synthesis Note: This compound is typically synthesized via the Vilsmeier-Haack formylation of a 3-(1-benzofuran-2-yl)-1H-pyrazole precursor, a robust and widely used method for introducing an aldehyde group onto electron-rich heterocyclic systems.[6][11]
Part I: In Vitro Anticancer Activity Screening
Causality: The benzofuran-pyrazole scaffold is frequently associated with significant cytotoxic activity against various cancer cell lines, often by inducing programmed cell death (apoptosis).[2][12][13] Therefore, the primary and most critical step in this preliminary screening is to assess the compound's antiproliferative effects and its selectivity towards cancer cells over normal cells. The MTT assay is a gold-standard colorimetric method for this purpose, providing a reliable measure of cell viability based on the metabolic activity of mitochondria.[12][14]
Detailed Protocol: MTT Cytotoxicity Assay
1. Cell Line Selection & Culture:
-
Cancer Lines: Select a panel representing diverse cancer types, e.g., MCF-7 (breast adenocarcinoma, ER-positive), A549 (lung carcinoma).[7][13]
-
Normal Line: Use a non-cancerous cell line, such as human embryonic kidney cells HEK-293 , to determine selectivity.[13]
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Experimental Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed approximately 1 x 10⁵ cells/mL into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[12] Incubate for 48 to 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell growth by 50%. It is calculated from the dose-response curve generated by plotting the percentage of cell viability against the compound concentration.
-
Selectivity Index (SI): This crucial parameter indicates the compound's therapeutic window. A higher SI value suggests greater selectivity for killing cancer cells over normal cells.[12]
-
SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
-
Data Presentation: Cytotoxicity and Selectivity
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Test Compound | MCF-7 | Value | IC₅₀(HEK-293) / IC₅₀(MCF-7) |
| A549 | Value | IC₅₀(HEK-293) / IC₅₀(A549) | |
| HEK-293 | Value | N/A | |
| Doxorubicin | MCF-7 | Value | IC₅₀(HEK-293) / IC₅₀(MCF-7) |
| (Positive Control) | A549 | Value | IC₅₀(HEK-293) / IC₅₀(A549) |
| HEK-293 | Value | N/A |
Part II: In Vitro Antioxidant Activity Screening
Causality: Many benzofuran and pyrazole derivatives are known to possess antioxidant properties, which are beneficial in combating diseases linked to oxidative stress.[3][6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for the free radical scavenging activity of compounds.[15][16] The assay relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[15]
Detailed Protocol: DPPH Radical Scavenging Assay
1. Materials:
-
Test compound and Ascorbic acid (positive control) dissolved in methanol.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
2. Experimental Procedure:
-
Reaction Setup: In a 96-well plate or test tubes, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Controls: Prepare a blank (methanol only) and a control (methanol + DPPH solution). Use Ascorbic acid as a standard reference antioxidant.[17]
-
Incubation: Mix thoroughly and incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm.
3. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
The results can be expressed as the SC₅₀ value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation: Antioxidant Activity
| Compound | Concentration (µg/mL) | % DPPH Scavenging | SC₅₀ (µg/mL) |
| Test Compound | 10 | Value | \multirow{4}{}{Value} |
| 25 | Value | ||
| 50 | Value | ||
| 100 | Value | ||
| Ascorbic Acid | 10 | Value | \multirow{4}{}{Value} |
| (Standard) | 25 | Value | |
| 50 | Value | ||
| 100 | Value |
Part III: In Vitro Antimicrobial Activity Screening
Causality: The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for treating infectious diseases. Benzofuran-pyrazole hybrids have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][18][19] A preliminary screening to determine the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a reliable and scalable technique for this purpose.[4]
Detailed Protocol: Broth Microdilution Assay for MIC
1. Microorganism Selection:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 10231)
2. Experimental Procedure:
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | Value | Value | Value |
| Ciprofloxacin | Value | Value | N/A |
| Fluconazole | N/A | N/A | Value |
Conclusion and Future Perspectives
This technical guide provides a validated, three-pronged workflow for the essential preliminary biological screening of this compound. The data generated from these anticancer, antioxidant, and antimicrobial assays will form a foundational dataset to guide subsequent research.
-
Strong and selective anticancer activity would justify advancing the compound to more complex mechanistic studies, such as apoptosis assays (e.g., Annexin V staining), cell cycle analysis, and potentially in vivo xenograft models.[12][20]
-
Potent antioxidant activity might suggest its development for diseases related to oxidative stress.
-
Low MIC values against microbial strains would warrant further investigation into its mechanism of action (e.g., DNA gyrase inhibition) and testing against a broader panel of resistant strains.[6]
The results of this screening cascade will ultimately determine the primary therapeutic direction for this promising scaffold, paving the way for rational lead optimization and further drug development efforts.
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Tautomeric Landscapes of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde: An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, holds profound implications for drug discovery and development. The specific tautomeric forms of a molecule can dictate its pharmacological activity, pharmacokinetic profile, and toxicological properties. This technical guide provides a comprehensive exploration of the potential tautomerism in 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] We will delve into the theoretical underpinnings of annular N-H tautomerism within the pyrazole ring and the keto-enol tautomerism of the carbaldehyde substituent. This guide will further present a validated framework of experimental and computational methodologies for the definitive characterization of the tautomeric landscape of this molecule, empowering researchers to harness its full therapeutic potential.
Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds
Heterocyclic compounds form the cornerstone of a vast array of pharmaceuticals. The benzofuran-pyrazole motif, in particular, has emerged as a privileged scaffold, with derivatives exhibiting a wide range of biological activities.[3][4] The inherent structural flexibility of N-unsubstituted pyrazoles, which allows for annular tautomerism, introduces a layer of complexity that is critical to understand.[1] The position of the mobile proton on the pyrazole ring can significantly influence the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby impacting its interaction with biological targets.
Furthermore, the presence of a carbaldehyde group at the 4-position introduces the possibility of keto-enol tautomerism. While often favoring the keto form, the equilibrium can be influenced by various factors, and the nucleophilic character of the enol form can lead to distinct reactivity and biological consequences. A thorough understanding and characterization of the predominant tautomeric forms of this compound in different environments (solid-state and in solution) is therefore paramount for rational drug design and the development of robust structure-activity relationships (SAR).
Potential Tautomeric Forms of this compound
The structure of this compound presents two primary avenues for tautomerism: annular N-H tautomerism of the pyrazole ring and keto-enol tautomerism of the carbaldehyde group.
Annular N-H Tautomerism
The N-unsubstituted pyrazole ring can exist in two tautomeric forms, arising from the migration of the proton between the two nitrogen atoms. In the case of a 3-substituted pyrazole, this leads to two distinct isomers:
-
This compound: The proton resides on the nitrogen atom at position 1.
-
5-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde: The proton resides on the nitrogen atom at position 2, placing the benzofuran substituent at position 5.
The equilibrium between these two tautomers is influenced by the electronic nature of the substituents and the solvent. Generally, electron-withdrawing groups tend to favor the tautomer where the substituent is at the 5-position, while electron-donating groups favor the 3-substituted tautomer.[5] The bulky benzofuran group at the 3-position may also play a role in the steric hindrance and overall stability of the tautomers.
Diagram 1: Annular Tautomerism
Caption: Annular N-H tautomerism in the pyrazole ring.
Keto-Enol Tautomerism
The carbaldehyde group at the 4-position can exist in equilibrium with its enol form. This involves the migration of a proton from the aldehyde carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.
-
Keto form: The standard aldehyde structure with a C=O double bond.
-
Enol form: Contains a C=C double bond and a hydroxyl group (-OH).
For simple aldehydes, the keto form is generally overwhelmingly favored. However, the electronic environment of the pyrazole and benzofuran rings could potentially stabilize the enol form through conjugation.
Diagram 2: Keto-Enol Tautomerism
Caption: Keto-enol tautomerism of the carbaldehyde group.
Combining both forms of tautomerism, we can envision a complex equilibrium involving at least four potential species. The predominant species in a given environment will be determined by the interplay of electronic, steric, and solvent effects.
Experimental Methodologies for Tautomer Characterization
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[1][6][7] By analyzing the chemical shifts, coupling constants, and signal multiplicities of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the structure of the predominant tautomer(s).
Experimental Protocol: Variable-Solvent NMR Analysis
-
Sample Preparation: Prepare solutions of the compound at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. Pay close attention to the chemical shift of the pyrazole N-H proton, which will be broad and may exchange with residual water in the solvent. The chemical shifts of the pyrazole ring protons and the aldehyde proton will also be indicative of the electronic environment and thus the tautomeric form.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly sensitive to the position of the N-H proton and can be used to distinguish between the 3- and 5-substituted tautomers.[6]
-
¹⁵N NMR Spectroscopy: If feasible, ¹⁵N NMR can provide direct evidence for the location of the proton on the pyrazole ring. The chemical shifts of the two nitrogen atoms will be significantly different depending on whether they are pyrrole-like (N-H) or pyridine-like (N=).
-
NOE Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities between protons, which can help in assigning the structure of the major tautomer.
Table 1: Expected NMR Chemical Shift Trends for Annular Tautomers
| Nucleus | 3-(Benzofuran-2-yl) Tautomer | 5-(Benzofuran-2-yl) Tautomer | Rationale |
| Pyrazole C3 | More deshielded | More shielded | Direct attachment of the electron-withdrawing benzofuran ring. |
| Pyrazole C5 | More shielded | More deshielded | |
| Pyrazole N1 | Pyrrole-like shift | Pyridine-like shift | Protonated nitrogen. |
| Pyrazole N2 | Pyridine-like shift | Pyrrole-like shift | Unprotonated nitrogen. |
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[8][9][10] This technique can unambiguously determine the position of the N-H proton in the pyrazole ring and the geometry of the carbaldehyde group.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The positions of all non-hydrogen atoms should be readily determined. The position of the N-H proton can usually be located in the difference Fourier map.
Diagram 3: Experimental Workflow for Tautomer Characterization
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An In-depth Technical Guide to the Solubility of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of modern medicinal chemistry and drug development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is the compound's solubility. The ability of a compound to dissolve in a given solvent system governs its formulation, bioavailability, and ultimately, its therapeutic efficacy. Poor solubility can be a significant impediment, leading to the abandonment of otherwise potent molecules.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound with potential pharmacological significance.
This document moves beyond a mere compilation of data. As a self-validating system of inquiry, it offers a robust framework for both predicting and experimentally determining the solubility of this specific molecule. We will delve into the theoretical underpinnings of its solubility based on its unique structural motifs, provide detailed, field-proven experimental protocols for accurate measurement, and present a logical framework for interpreting the resulting data.
Molecular Architecture and its Implications for Solubility
The solubility of this compound is intrinsically linked to its molecular structure, which features a confluence of distinct chemical moieties: a benzofuran ring, a pyrazole ring, and a carbaldehyde group.[2][3][4] A thorough analysis of these components is paramount to predicting its behavior in various organic solvents.
-
The Benzofuran Moiety: The benzofuran portion of the molecule, a fused benzene and furan ring system, is predominantly non-polar and hydrophobic. This characteristic suggests a favorable interaction with non-polar organic solvents. The aromatic nature of the benzofuran ring can lead to π-π stacking interactions with aromatic solvents.
-
The Pyrazole Ring: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces a degree of polarity and the capacity for hydrogen bonding.[5][6] One of the nitrogen atoms in the pyrazole ring can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. This dual nature allows for interactions with both protic and aprotic polar solvents.[7] Generally, pyrazole and its derivatives exhibit good solubility in common organic solvents like acetone, ethanol, methanol, and dichloromethane.[8]
-
The Carbaldehyde Group: The aldehyde functional group (-CHO) is polar due to the electronegativity of the oxygen atom. This group can act as a hydrogen bond acceptor, further enhancing the molecule's ability to interact with polar solvents.
Overall Polarity and Predicted Solubility:
The molecule presents a balance of polar and non-polar characteristics. While the benzofuran core contributes to lipophilicity, the pyrazole and carbaldehyde groups introduce polar sites capable of hydrogen bonding. This amphiphilic nature suggests that this compound will likely exhibit moderate to good solubility in a range of organic solvents, with optimal solubility expected in solvents that can engage in both non-polar interactions and hydrogen bonding. The principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[9]
A Framework for Solvent Selection
A systematic approach to solvent selection is crucial for efficiently determining the solubility profile of the target compound. The following logical progression, visualized in the accompanying diagram, provides a clear roadmap for this process.
Caption: A logical workflow for the systematic selection of organic solvents for solubility determination.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust and reliable method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical techniques.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The experimental workflow is designed to ensure accuracy and reproducibility.
Caption: A step-by-step workflow for the experimental determination of solubility.
3.3. Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to each vial.[10]
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
-
Sample Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of the compound in the original undiluted solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
-
Anticipated Solubility Profile and Data Interpretation
While specific experimental data is not available in the literature for this compound, a qualitative solubility profile can be predicted based on its structural features and general principles of solubility.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar benzofuran moiety will favor interaction, but the polar pyrazole and carbaldehyde groups will limit solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with the polar groups of the molecule through dipole-dipole interactions and can solvate the non-polar regions.[8] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the pyrazole and carbaldehyde moieties.[5] |
| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for a wide range of organic compounds.[8] |
Interpreting the Data:
The experimentally determined solubility data should be analyzed in the context of the solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant. A higher solubility in a particular solvent provides insights into the dominant intermolecular forces between the solute and the solvent. For instance, high solubility in ethanol would indicate the importance of hydrogen bonding interactions.
Factors Influencing Solubility: A Deeper Dive
Several factors beyond the choice of solvent can significantly impact the solubility of this compound.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[5][8] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Crystalline Form (Polymorphism): The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy. The most stable polymorph will generally have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of the compound for accurate and reproducible results.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can generate the critical solubility data needed to advance this compound in the drug discovery and development pipeline.
Future work should focus on the experimental validation of the predicted solubility profile presented in this guide. Furthermore, the determination of solubility at different temperatures would provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution. Such information is invaluable for optimizing crystallization processes and for developing robust formulations. The systematic approach outlined herein serves as a foundational methodology for the comprehensive physicochemical characterization of this and other novel heterocyclic compounds.
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Methodological & Application
Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The key transformation employs the Vilsmeier-Haack reaction for the regioselective formylation of the 3-(1-benzofuran-2-yl)-1H-pyrazole precursor. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic explanations, a step-by-step experimental workflow, troubleshooting advice, and critical safety protocols to ensure a successful and safe synthesis.
Introduction: The Significance of the Benzofuran-Pyrazole Scaffold
Heterocyclic compounds containing fused benzofuran and pyrazole moieties represent a privileged structural class in drug discovery. Benzofurans are core components of many medicinally important substances, exhibiting a wide range of physiological properties.[1] Similarly, the pyrazole nucleus is a cornerstone in pharmaceutical development, with derivatives demonstrating potent anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic activities.[1][2][3]
The target molecule, this compound, serves as a versatile chemical intermediate.[4] The aldehyde functional group is a synthetic linchpin, enabling a multitude of subsequent transformations such as condensation reactions, reductive aminations, and oxidations to build more complex molecular architectures for screening and development.[5] This guide focuses on its synthesis via the Vilsmeier-Haack reaction, a classic and highly effective method for introducing a formyl group onto electron-rich heterocyclic systems.[6][7]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds.[7] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution onto the substrate.
2.1. Formation of the Vilsmeier Reagent
The active formylating agent, a chloroiminium salt known as the Vilsmeier reagent, is generated in situ from the reaction between a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][8] This reaction is highly exothermic and must be performed under anhydrous conditions at low temperatures (0–5 °C) to prevent decomposition of the reagent.[6]
2.2. Electrophilic Aromatic Substitution Mechanism
The pyrazole ring is an electron-rich heterocycle. The C4 position is particularly susceptible to electrophilic attack due to the electronic influence of the two nitrogen atoms. The mechanism proceeds as follows:
-
Electrophilic Attack: The electron-rich C4 carbon of the 3-(1-benzofuran-2-yl)-1H-pyrazole attacks the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation: This attack forms a cationic intermediate, disrupting the aromaticity of the pyrazole ring.
-
Deprotonation & Aromatization: A base (such as DMF or chloride ion) abstracts the proton from the C4 carbon, restoring aromaticity and forming a neutral intermediate.
-
Hydrolysis: During aqueous workup, the iminium salt intermediate is readily hydrolyzed to yield the final product, this compound.[9]
Caption: Mechanism of pyrazole formylation.
Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the pyrazole precursor and its subsequent formylation.
3.1. Reagents and Materials
| Reagent / Material | Formula | MW ( g/mol ) | Molarity (M) | Quantity | Supplier | Notes |
| 2-Acetylbenzofuran | C₁₀H₈O₂ | 160.17 | - | 10.0 g | Sigma-Aldrich | Starting material for precursor |
| DMF-DMA | C₅H₁₃NO₂ | 119.16 | - | 1.2 eq | Sigma-Aldrich | N,N-Dimethylformamide dimethyl acetal |
| Hydrazine Hydrate | H₆N₂O | 50.06 | - | 1.5 eq | Merck | Use 80% solution |
| Ethanol | C₂H₆O | 46.07 | - | 100 mL | Fisher | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL | Sigma-Aldrich | Anhydrous, <50 ppm water |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | - | 3.0 eq | Acros Organics | Highly Corrosive! Handle with care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | VWR | For extraction |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - | 150 mL | Lab-prepared | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | Sigma-Aldrich | For drying |
| Silica Gel | SiO₂ | 60.08 | - | As needed | Sorbent Tech. | For column chromatography (230-400 mesh) |
| Hexane / Ethyl Acetate | - | - | - | As needed | Fisher | Eluent for chromatography |
3.2. Workflow Overview
Sources
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Application Note & Experimental Protocol: Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the established biological activities of both benzofuran and pyrazole scaffolds, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The protocol herein details a robust and reproducible two-step synthetic route commencing with the readily accessible 2-acetylbenzofuran. The key transformation involves a Vilsmeier-Haack cyclization and formylation of an intermediate hydrazone[4][5][6]. This guide is intended to provide researchers with not only a step-by-step experimental procedure but also the underlying chemical principles and critical considerations for successful synthesis, purification, and characterization.
Introduction: Significance of the Benzofuran-Pyrazole Scaffold
The fusion of benzofuran and pyrazole moieties into a single molecular entity presents a compelling strategy in modern drug discovery. Benzofurans are a core structure in numerous natural products and pharmaceuticals, exhibiting a wide range of bioactivities[1][2]. Similarly, the pyrazole ring is a privileged pharmacophore found in several FDA-approved drugs, known for its diverse pharmacological effects[1]. The combination of these two heterocycles is anticipated to yield novel compounds with synergistic or unique therapeutic profiles. The 4-carbaldehyde functional group on the pyrazole ring serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse chemical libraries for biological screening[6].
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 2-acetylbenzofuran with hydrazine hydrate to form the corresponding hydrazone. The second and final step is the Vilsmeier-Haack reaction, which accomplishes both the cyclization of the hydrazone to a pyrazole and the formylation at the C4 position.
Caption: Overall two-step synthesis workflow.
PART 1: Synthesis of 1-(1-Benzofuran-2-yl)ethan-1-one hydrazone (Intermediate)
This initial step involves the formation of a hydrazone from a ketone. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylbenzofuran. This is followed by dehydration to yield the C=N double bond of the hydrazone. An acid catalyst is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Acetylbenzofuran | Reagent Grade (≥98%) | Sigma-Aldrich, etc. | Starting material |
| Hydrazine Hydrate (N₂H₄·H₂O) | Reagent Grade (≥98%) | Sigma-Aldrich, etc. | Use in a well-ventilated fume hood. |
| Ethanol (EtOH) | Anhydrous | Commercial | Solvent |
| Glacial Acetic Acid | ACS Grade | Commercial | Catalyst |
| Round-bottom flask (100 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer/hotplate | - | - | |
| Buchner funnel and flask | - | - | For filtration |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylbenzofuran (10.0 mmol, 1.60 g) in 30 mL of anhydrous ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12.0 mmol, 0.60 mL) dropwise at room temperature. For the synthesis of N-substituted pyrazole derivatives, the corresponding substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) would be used at this stage.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
Isolation of Intermediate: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. A precipitate will likely form. If not, the volume of the solvent can be reduced under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. The hydrazone is typically used in the next step without further purification.
PART 2: Synthesis of this compound (Final Product)
This step is a classic Vilsmeier-Haack reaction. The reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent, a chloroiminium salt. The hydrazone intermediate, in its enamine tautomeric form, attacks the Vilsmeier reagent. A subsequent cyclization and elimination of dimethylamine, followed by a second formylation and final hydrolysis during workup, yields the target pyrazole-4-carbaldehyde[2][4][7][6].
Vilsmeier Reagent Formation and Reaction Mechanism
Caption: Simplified Vilsmeier-Haack reaction pathway.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-(1-Benzofuran-2-yl)ethan-1-one hydrazone | As synthesized above | - | Intermediate from Part 1 |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich, etc. | Solvent and reagent, must be dry. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade (≥98%) | Sigma-Aldrich, etc. | Highly corrosive and water-reactive. Handle with extreme care in a fume hood. |
| Crushed Ice | - | - | For quenching the reaction. |
| Sodium Bicarbonate (NaHCO₃) solution | Saturated aqueous | - | For neutralization. |
| Ethyl acetate | ACS Grade | Commercial | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 60-120 mesh | Commercial | For column chromatography. |
| Two-neck round-bottom flask (100 mL) | - | - | |
| Dropping funnel | - | - | |
| Magnetic stirrer | - | - | |
| Ice bath | - | - |
Experimental Protocol
-
Preparation of Vilsmeier Reagent: In a 100 mL two-neck round-bottom flask, place anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath. To the cold, stirred DMF, add phosphorus oxychloride (POCl₃) (3.0 equivalents, ~30 mmol, 2.8 mL) dropwise via a dropping funnel over 20-30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a pale yellow to white solid.
-
Addition of Hydrazone: Dissolve the 1-(1-benzofuran-2-yl)ethan-1-one hydrazone (10.0 mmol, 1.74 g) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 4-6 hours[8]. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice (~200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate should form.
-
Product Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to yield this compound as a solid.
Characterization
The structure of the final product should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aldehyde proton (δ 9.8-10.2 ppm), the pyrazole C-H proton (δ ~8.5 ppm), and the aromatic protons of the benzofuran ring system. The N-H proton of the pyrazole will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum should show the characteristic carbonyl carbon of the aldehyde (δ ~185 ppm) and other aromatic and heterocyclic carbons in the expected regions.
-
FT-IR (KBr): Look for a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹ for the aldehyde, and N-H stretching bands.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₈N₂O₂: 212.21 g/mol ).
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine hydrate: is toxic and a suspected carcinogen. Handle with care in a fume hood.
-
The quenching of the Vilsmeier-Haack reaction is highly exothermic. Perform this step slowly and behind a safety shield.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reflux time and monitor by TLC. Ensure the catalyst is added. |
| Low yield in Step 2 | Moisture in reagents/glassware. Inactive Vilsmeier reagent. | Use anhydrous solvents and flame-dried glassware. Prepare the Vilsmeier reagent fresh and use it immediately. Ensure the correct stoichiometry. |
| Reaction does not go to completion in Step 2 | Insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time, monitoring by TLC. |
| Difficulty in purification | Presence of side products. | Optimize the reaction conditions to minimize side product formation. Employ column chromatography with a carefully selected eluent system. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives. By following the outlined procedures and considering the critical experimental parameters, researchers can efficiently synthesize these valuable heterocyclic compounds for further investigation in drug discovery and materials science. The Vilsmeier-Haack reaction proves to be a powerful tool for the construction of this privileged scaffold.
References
-
El-Gharably, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 934-942. [Link]
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Rajput, S. K., et al. (2015). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 20(9), 16461-16475. [Link]
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Baashen, M. A., et al. (2017). A simple procedure for the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles. Chemical Papers, 71(11), 2159–2166. [Link]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
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El-Gharably, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4- Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. ResearchGate. [Link]
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Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27465-27494. [Link]
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Shafi, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
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Frank, P. V., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Abdel-Wahab, B. F., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules, 28(19), 6891. [Link]
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Kandemir, H., et al. (2020). A benzofuran-pyrazole derivative compound 36 having good anticancer activity. ResearchGate. [Link]
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El-Gamal, M. I., et al. (2021). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838-1853. [Link]
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Wang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26852-26875. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Baashen, M. A., et al. (2019). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene). ProQuest. [Link]
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PubChem. (n.d.). This compound. [Link]
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Rangaswamy, J., et al. (2014). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Bioorganic & Medicinal Chemistry Letters, 24(16), 3873-3877. [Link]
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Hassan, A. S., et al. (2011). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 5(4). [Link]
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Khoshneviszadeh, M., et al. (2014). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. DARU Journal of Pharmaceutical Sciences, 22(1), 69. [Link]
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Application Notes and Protocols for the Purification of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the purification of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical impact of purity on downstream applications, this document outlines two primary purification strategies: recrystallization and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind the procedural choices. This guide emphasizes the importance of understanding the impurity profile, largely dictated by the common synthetic route—the Vilsmeier-Haack reaction—to achieve high purity of the final compound.
Introduction: The Importance of Purity
This compound is a versatile scaffold in the synthesis of a variety of biologically active molecules.[1][2] The presence of benzofuran and pyrazole moieties in its structure has been associated with a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The aldehyde functional group serves as a key handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.
The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, complicate reaction monitoring and product characterization, and potentially introduce toxicity in biological assays. This guide provides robust and reproducible purification techniques to ensure the high quality of this compound for its successful application in research and development.
Understanding the Impurity Profile: A Legacy of the Vilsmeier-Haack Reaction
The most common synthetic route to this compound is the Vilsmeier-Haack formylation of the corresponding 3-(1-benzofuran-2-yl)-1H-pyrazole.[4][5] This reaction, while efficient, can introduce a predictable set of impurities that must be addressed during purification.
Potential Impurities Include:
-
Unreacted Starting Material: Incomplete formylation can leave residual 3-(1-benzofuran-2-yl)-1H-pyrazole in the crude product.
-
Vilsmeier Reagent Adducts: The reactive Vilsmeier reagent (formed from POCl₃ and DMF) can form stable adducts that may persist through the initial work-up.[6]
-
Over-formylated or Side-Reaction Products: While the 4-position of the pyrazole is the primary site of formylation, minor side reactions can occur, especially under harsh conditions.
-
Residual Solvents and Reagents: Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and their byproducts can be carried through into the crude product.
A thorough understanding of these potential impurities is crucial for selecting the appropriate purification strategy and for monitoring its effectiveness using analytical techniques like Thin Layer Chromatography (TLC).
Purification Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Solvent Selection: The Key to Success
The choice of solvent is critical for effective recrystallization. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.
-
Not react with the target compound.
-
Have a boiling point that is high enough to allow for a good solubility differential, but low enough for easy removal from the purified crystals.
-
Dissolve impurities readily at all temperatures or not at all.
Based on literature precedents for similar benzofuran-pyrazole derivatives, the following solvents are recommended for screening:
| Solvent System | Rationale |
| Ethanol | A polar protic solvent often effective for recrystallizing pyrazole derivatives.[7] |
| Dimethylformamide (DMF) / Water | A polar aprotic solvent system. The compound is dissolved in a minimum amount of hot DMF, followed by the dropwise addition of hot water until turbidity persists. This can be a very effective system for compounds with moderate to high polarity.[2] |
| Ethyl Acetate / Hexane | A less polar solvent system. The compound is dissolved in a minimum amount of hot ethyl acetate, followed by the slow addition of hexane until the solution becomes cloudy. |
Detailed Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Purification Strategy 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.
Principle of Separation
Silica gel is a polar stationary phase. The separation is based on the polarity of the compounds in the mixture. More polar compounds will adhere more strongly to the silica gel and elute more slowly, while less polar compounds will travel down the column more quickly. The polarity of the mobile phase is adjusted to achieve optimal separation.
Detailed Column Chromatography Protocol
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude product on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system will give a good separation between the desired product spot and the impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar composition (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 7:3, 1:1 hexane:ethyl acetate) as the separation progresses (gradient elution).[7]
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting small spots from the eluting solvent on a TLC plate and visualizing them under UV light.
-
Combining and Concentrating Fractions: Combine the fractions that contain the pure product, as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization and Workflow Diagrams
Purification Decision Workflow
Caption: Decision workflow for selecting the appropriate purification technique.
General Experimental Workflow
Caption: General workflow from synthesis to purified product.
Summary of Purification Parameters
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Stationary Phase | N/A | Silica Gel |
| Mobile Phase | Single or binary solvent system (e.g., Ethanol, DMF/Water) | Gradient of non-polar to moderately polar solvents (e.g., Hexane:Ethyl Acetate) |
| Throughput | High (for large quantities) | Low to Medium |
| Resolution | Good for removing sparingly soluble impurities | Excellent for separating closely related compounds |
| Typical Purity | >98% | >99% |
Conclusion
The purification of this compound is a critical step in its utilization as a synthetic intermediate. Both recrystallization and column chromatography are effective methods, and the choice between them depends on the initial purity of the crude product, the nature of the impurities, and the desired final purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity material, thereby ensuring the reliability and success of their subsequent research endeavors.
References
- El-Sayed, A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Mphahlele, M. J., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 12(1), 1-15.
- El-Sayed, G. A., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(3), M1665.
- Abdel-Wahab, B. F., et al. (2011). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
-
LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Singh, S. P., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Heterocyclic Chemistry, 42(5), 841-844.
- Grygorenko, O. O., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent.
- Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Patil, P. G., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4133-4143.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Joshi, A., et al. (2015). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 233-237.
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Bakr, F. A., et al. (2008). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 44(6), 2467-2472.
-
Trade Science Inc. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The mobile phases used in column chromatography and calculated values of the retention factor. Retrieved from [Link]
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Scribd. (n.d.). 3 | PDF | Thin Layer Chromatography | Chemistry. Retrieved from [Link]
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Dana Bioscience. (n.d.). 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 1g. Retrieved from [Link]
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Application Note: Unambiguous Structural Elucidation of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] We detail the experimental protocols for acquiring high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Furthermore, we offer an in-depth analysis of the expected spectral features, including chemical shift assignments and coupling constant patterns, grounded in the fundamental principles of NMR spectroscopy and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the synthesis and purity of this and structurally related compounds.
Introduction: The Significance of Structural Verification
The compound this compound (Molecular Formula: C₁₂H₈N₂O₂, Molecular Weight: 212.21 g/mol ) belongs to a class of nitrogen-containing heterocyclic compounds that are widely explored in pharmaceutical research due to their diverse biological activities.[1][2][3][4][5] The benzofuran moiety is a common scaffold in natural products and drugs, known for its broad therapeutic potential, while pyrazole derivatives are recognized for their anti-inflammatory, analgesic, and antimicrobial properties.[1][6] The precise arrangement of these two heterocyclic systems and the presence of a reactive carbaldehyde group make unambiguous structural confirmation essential for any further biological or chemical studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules in solution.[7] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their electronic environment.
This document serves as a practical guide to utilizing 1D NMR techniques for the complete structural assignment of the title compound.
Foundational Principles: Understanding the NMR Signature of Heterocycles
The ¹H and ¹³C chemical shifts in heteroaromatic compounds are governed by a combination of factors, including ring currents, the electronegativity of heteroatoms, and the electronic effects of substituents.[8][9]
-
¹H NMR: Protons on aromatic and heteroaromatic rings typically resonate in the downfield region of the spectrum (δ 6.0-9.0 ppm) due to the deshielding effect of the ring current.[10] The specific chemical shift is influenced by the proton's position relative to heteroatoms and substituents. For instance, protons adjacent to electronegative nitrogen or oxygen atoms are generally shifted further downfield.[8] The aldehyde proton is highly deshielded and is expected to appear at a very low field (δ 9.5-10.5 ppm). The NH proton of the pyrazole ring is often broad and its chemical shift is highly dependent on solvent and concentration.[7]
-
¹³C NMR: Aromatic and heteroaromatic carbons typically resonate between δ 110-160 ppm.[10] Carbons directly attached to heteroatoms experience significant shifts. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum (δ 180-200 ppm).
Experimental Workflow and Protocols
The following section outlines the recommended procedures for sample preparation and data acquisition. Adherence to these protocols is crucial for obtaining high-quality, reproducible NMR data.
Materials and Instrumentation
-
Analyte: this compound
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for a wide range of organic compounds and its ability to preserve the NH proton signal. Deuterated chloroform (CDCl₃) can also be used.[7]
-
Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely.
NMR Data Acquisition Protocol
The following is a standard set of acquisition parameters. These may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[11]
-
Relaxation Delay (d1): 2 seconds.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow from sample preparation to spectral analysis.
Spectral Interpretation and Data Analysis
This section provides the predicted ¹H and ¹³C NMR data for this compound. The numbering scheme used for assignment is shown in the molecular structure diagram below.
Caption: Molecular structure and numbering of this compound. (Note: A placeholder image is used here. In a real application, a chemical drawing with numbered atoms would be inserted.)
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show signals corresponding to all non-exchangeable protons. The aromatic region will likely be complex due to overlapping signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1' (NH) | > 13.0 | br s | - | Broad signal, chemical shift is concentration and solvent dependent. |
| H-10 (CHO) | 9.8 - 10.2 | s | - | Highly deshielded aldehyde proton. |
| H-5 | 8.2 - 8.5 | s | - | Pyrazole proton, singlet. |
| H-7' | 7.6 - 7.8 | d | ~8.0 | Benzofuran proton, ortho coupling. |
| H-4' | 7.5 - 7.7 | d | ~8.0 | Benzofuran proton, ortho coupling. |
| H-6' | 7.3 - 7.5 | t | ~7.5 | Benzofuran proton, ortho and meta coupling. |
| H-5' | 7.2 - 7.4 | t | ~7.5 | Benzofuran proton, ortho and meta coupling. |
| H-3' | 7.1 - 7.3 | s | - | Benzofuran proton, singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals, one for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-10 (CHO) | 185 - 190 | Aldehyde carbonyl carbon. |
| C-7a' | 154 - 156 | Benzofuran carbon adjacent to oxygen. |
| C-2' | 150 - 153 | Benzofuran carbon adjacent to oxygen and pyrazole. |
| C-3 | 145 - 148 | Pyrazole carbon attached to benzofuran. |
| C-5 | 135 - 138 | Pyrazole methine carbon. |
| C-3a' | 128 - 130 | Benzofuran bridgehead carbon. |
| C-6' | 124 - 126 | Benzofuran methine carbon. |
| C-4' | 122 - 124 | Benzofuran methine carbon. |
| C-5' | 121 - 123 | Benzofuran methine carbon. |
| C-4 | 118 - 121 | Pyrazole carbon attached to aldehyde. |
| C-7' | 111 - 113 | Benzofuran methine carbon. |
| C-3' | 102 - 105 | Benzofuran methine carbon. |
Advanced NMR Techniques for Unambiguous Assignment
While 1D NMR is powerful, complex molecules often require 2D NMR experiments for complete and confident assignment.[7]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons within the benzofuran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.
Conclusion
This application note has detailed a robust methodology for the ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols and utilizing the provided spectral predictions, researchers can confidently verify the structure and purity of their synthesized material. For complex cases or for the characterization of novel derivatives, the application of 2D NMR techniques is strongly recommended for unambiguous structural elucidation.
References
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 21, 2026, from [Link]
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Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2021). Synthesis, Characterization and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved January 21, 2026, from [Link]
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JACS Au. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved January 21, 2026, from [Link]
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RSC Publishing. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Retrieved January 21, 2026, from [Link]
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PubMed Central. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Retrieved January 21, 2026, from [Link]
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YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Retrieved January 21, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved January 21, 2026, from [Link]
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YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved January 21, 2026, from [Link]
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American Chemical Society. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. Retrieved January 21, 2026, from [Link]
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RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Retrieved January 21, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved January 21, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols: Leveraging 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde for the Synthesis of Novel Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are instrumental in cellular signaling, governing a multitude of processes including cell growth, differentiation, and metabolism. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The quest for selective and potent kinase inhibitors has led medicinal chemists to explore a vast chemical space, with certain molecular frameworks emerging as "privileged scaffolds" due to their inherent ability to interact favorably with the ATP-binding site of kinases.
The 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde scaffold represents a compelling starting point for the development of novel kinase inhibitors. This heterocyclic system combines the key features of both benzofurans and pyrazoles, moieties that are independently recognized for their broad spectrum of biological activities. The pyrazole ring, in particular, is a cornerstone of many FDA-approved kinase inhibitors, valued for its capacity to form critical hydrogen bond interactions with the hinge region of the kinase domain. The benzofuran component offers a rigid, planar structure that can be strategically functionalized to enhance potency and selectivity. The aldehyde functionality at the 4-position of the pyrazole serves as a versatile chemical handle, enabling the facile introduction of diverse chemical entities to probe the structure-activity relationship (SAR) and optimize inhibitory activity against specific kinase targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential kinase inhibitors. We will delve into the synthesis of this key intermediate, detail protocols for its elaboration into more complex molecules, and discuss the rationale behind these synthetic strategies in the context of targeting key oncogenic kinases.
Strategic Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be efficiently achieved through a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles.[1][2][3][4][5][6][7] The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for the core scaffold.
Protocol 1: Synthesis of 2-Acetylbenzofuran Hydrazone
This initial step involves the condensation of commercially available 2-acetylbenzofuran with hydrazine hydrate to form the corresponding hydrazone. This intermediate is the direct precursor for the subsequent cyclization and formylation.
Materials:
-
2-Acetylbenzofuran
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of 2-acetylbenzofuran (1 equivalent) in ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-acetylbenzofuran hydrazone.
Expert Insight: The use of a slight excess of hydrazine hydrate ensures complete conversion of the starting ketone. The catalytic amount of acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrazine.
Protocol 2: Vilsmeier-Haack Synthesis of this compound
The Vilsmeier-Haack reaction is a one-pot cyclization and formylation process that transforms the hydrazone into the desired pyrazole-4-carbaldehyde.[8] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Materials:
-
2-Acetylbenzofuran hydrazone
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Crushed ice
-
Sodium hydroxide solution (for neutralization)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 2-acetylbenzofuran hydrazone (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled, stirring solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a dilute sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Trustworthiness and Self-Validation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum is a key indicator of successful formylation.
Elaboration of the Core Scaffold: Building Kinase Inhibitor Libraries
The aldehyde functionality of this compound is a versatile handle for introducing molecular diversity. Two common and effective strategies for elaborating this core are the Knoevenagel condensation and reductive amination.
Caption: Key reactions for scaffold elaboration.
Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[9][10] This introduces a conjugated system that can be further functionalized or serve as a key pharmacophoric element.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Expertise in Action: The choice of the active methylene compound is critical for introducing desired functionalities. For instance, using a compound with a nitrile group can provide an additional hydrogen bond acceptor, which could be beneficial for kinase binding.
Protocol 4: Reductive Amination for the Synthesis of Substituted Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form a Schiff base or an iminium ion, which is then reduced in situ to the corresponding amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1 equivalent) in DCM or DCE, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Authoritative Grounding: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive amination as it does not readily reduce the starting aldehyde. This minimizes the formation of the corresponding alcohol as a byproduct.
Targeting Key Kinase Signaling Pathways
Derivatives of the benzofuran-pyrazole scaffold have shown promise as multi-kinase inhibitors, targeting key players in cancer progression such as B-Raf, c-Met, Pim-1, EGFR, and VEGFR-2. Understanding the signaling pathways regulated by these kinases is crucial for rational drug design.
B-Raf Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in the B-Raf gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving tumorigenesis in a variety of cancers, including melanoma.[11][12][13][14][15]
Caption: Simplified B-Raf (V600E) signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell migration, invasion, and proliferation. Aberrant c-Met signaling is implicated in the development and metastasis of numerous cancers.[16][17][18][19][20]
Caption: Overview of the c-Met signaling cascade.
Pim-1 Signaling Pathway
Pim-1 is a serine/threonine kinase that is involved in cell cycle progression and apoptosis.[21] It is often overexpressed in various cancers and contributes to tumor cell survival and proliferation.[22][23][24][]
Caption: Key downstream effects of Pim-1 signaling.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell growth, proliferation, and survival.[26][27][28][29][30] Overexpression or activating mutations of EGFR are common in several cancers.
Caption: Major EGFR signaling pathways.
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[31][32][33][34][35] Inhibition of VEGFR-2 signaling is a clinically validated strategy to block tumor growth by cutting off its blood supply.
Caption: Key downstream pathways of VEGFR-2 signaling.
Data Presentation and Future Directions
The synthesized derivatives should be evaluated for their inhibitory activity against a panel of kinases. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | B-Raf (V600E) IC₅₀ (µM) | c-Met IC₅₀ (µM) | Pim-1 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| Lead Compound 1 | Data | Data | Data | Data | Data |
| Derivative 1A | Data | Data | Data | Data | Data |
| Derivative 1B | Data | Data | Data | Data | Data |
Table 1: Hypothetical Kinase Inhibition Data for Synthesized Compounds.
The data generated from these assays will guide the subsequent rounds of SAR studies. By systematically modifying the substituents introduced through the Knoevenagel condensation and reductive amination, researchers can fine-tune the potency and selectivity profile of these benzofuran-pyrazole hybrids, ultimately leading to the identification of promising clinical candidates.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the versatility of its aldehyde functionality allow for the rapid generation of diverse chemical libraries. By combining rational design with robust synthetic protocols, researchers can effectively explore the chemical space around this privileged core and develop potent and selective inhibitors of key oncogenic kinases. The protocols and insights provided herein serve as a comprehensive resource to accelerate these drug discovery efforts.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(9), 723-731. [Link]
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El-Karim, S. S. A., Syam, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(42), 35003-35021. [Link]
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Goudarshivannanavar, B. C., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
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Hassan, A. S., et al. (2018). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2018(4), M1017. [Link]
-
Kandeel, M., et al. (2014). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 19(12), 20092-20104. [Link]
-
Khidre, R. E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]
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Wikipedia contributors. (2023, December 27). B-Raf. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Wikipedia contributors. (2023, December 29). Epidermal growth factor receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Wikipedia contributors. (2023, October 26). PIM1. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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- 32. researchgate.net [researchgate.net]
- 33. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 34. commerce.bio-rad.com [commerce.bio-rad.com]
- 35. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Drug Discovery of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. This document provides a comprehensive guide to the investigation of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde , a promising heterocyclic compound, as a potential antimicrobial agent. The benzofuran and pyrazole moieties present in this molecule are known pharmacophores that contribute to a wide range of biological activities.[1][2][3] This application note details the synthesis of the title compound, followed by robust protocols for in vitro antimicrobial susceptibility testing, cytotoxicity assessment, and in silico analysis of its potential mechanism of action through molecular docking against bacterial DNA gyrase. The methodologies are designed to provide a solid framework for the preliminary evaluation of this compound and to guide further drug development efforts.
Introduction: The Rationale for Investigating Benzofuran-Pyrazole Hybrids
The strategic hybridization of bioactive heterocyclic rings is a well-established approach in medicinal chemistry to generate novel molecules with enhanced therapeutic potential. The benzofuran nucleus is a core structure in many natural and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] Similarly, the pyrazole ring is a privileged scaffold in numerous FDA-approved drugs and is recognized for its diverse pharmacological effects, which include potent antimicrobial action.[5][6]
The conjugation of these two pharmacophores in This compound is anticipated to yield a synergistic effect, potentially leading to a novel mechanism of action or improved activity against resistant microbial strains. The carbaldehyde functional group at the 4-position of the pyrazole ring offers a reactive site for further chemical modifications, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR). This document serves as a foundational guide for researchers to synthesize, screen, and characterize the antimicrobial properties of this promising scaffold.
Synthesis of this compound
The synthesis of the title compound is reliably achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocyclic compounds.[5] The reaction proceeds via the formation of a Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the formylating agent.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole
-
To a solution of 2-acetylbenzofuran (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(1-benzofuran-2-yl)-1H-pyrazole.
-
The product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 5 volumes) with constant stirring.
-
To this pre-formed Vilsmeier reagent, add 3-(1-benzofuran-2-yl)-1H-pyrazole (1 equivalent) portion-wise, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat at 60-70°C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.
In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of the antimicrobial potential of the synthesized compound is performed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a quantitative and reproducible technique for this purpose.[7]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol for Broth Microdilution Assay
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Add 100 µL of sterile CAMHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
| Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | [Insert Data] |
| Methicillin-resistant S. aureus (MRSA) | Positive | [Insert Data] | [Insert Data] |
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of a potential antimicrobial agent against mammalian cells to ensure its selectivity for microbial targets. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]
MTT Assay Workflow
Caption: Workflow for MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation
| Compound Concentration (µg/mL) | Cell Viability (%) |
| [Insert Concentration 1] | [Insert Data] |
| [Insert Concentration 2] | [Insert Data] |
| [Insert Concentration 3] | [Insert Data] |
| [Insert Concentration 4] | [Insert Data] |
| [Insert Concentration 5] | [Insert Data] |
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[12] For many pyrazole-based antimicrobials, DNA gyrase has been identified as a key target.[12] This enzyme is essential for bacterial DNA replication and is an attractive target for antibiotic development.
Molecular Docking Workflow
Caption: Workflow for molecular docking studies.
Protocol for Molecular Docking against DNA Gyrase
Software and Resources:
-
Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro)
-
Protein Data Bank (PDB) for the crystal structure of DNA gyrase
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Protein Preparation: Download the crystal structure of bacterial DNA gyrase (e.g., E. coli DNA gyrase B, PDB ID: 1KZN) from the PDB. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Binding Site Definition: Identify the ATP-binding site of the GyrB subunit as the target for docking. Define the grid box around this active site.
-
Docking Simulation: Perform the docking simulation using the prepared ligand and protein structures.
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the lowest binding energy. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial investigation of this compound as a potential antimicrobial agent. The detailed protocols for synthesis, in vitro screening, cytotoxicity assessment, and in silico analysis will enable researchers to generate reliable and reproducible data. Promising results from these preliminary studies, such as low MIC values and high selectivity, would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and screening a library of derivatives to optimize antimicrobial activity.
-
Mechanism of action studies: Experimental validation of the predicted target (DNA gyrase) through enzyme inhibition assays.
-
In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.
The exploration of novel scaffolds like the benzofuran-pyrazole hybrid is a critical step in the global effort to combat antimicrobial resistance.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2017). A simple procedure for the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles. Chemical Papers, 71(11), 2159–2166.
- Chan, P. F., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(10), 4319-4327.
- Katiyar, D., et al. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Applied Biology & Biotechnology, 9(1), 38-46.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
- Asif, M. (2014). A review on the synthesis of benzofuran and its derivatives with their biological applications. Journal of Chemical and Pharmaceutical Research, 6(1), 199-214.
- Fouad, E. A., et al. (2025).
- Kumar, A., et al. (2022).
- Kumar, A., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega, 7(36), 32353–32367.
-
Bio-protocol. (n.d.). Molecular Docking Study. [Link]
- Al-Suwaidan, I. A., et al. (2016). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2016(2), M891.
- Patel, R. V., et al. (2015). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent. International Journal of Science and Research, 4(11), 1833-1836.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Rajput, S. S., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 945-954.
-
Mdpi.com. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
IJFMR. (2023). Synthesis of Pyrazole Derivatives A Review. [Link]
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MDPI. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Bakr, F. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
-
Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. [Link]
- Bakr, F. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
-
MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
NIH. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
NIH. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
NIH. (2018). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. [Link]
-
MDPI. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
-
NIH. (2018). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
-
NIH. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. [Link]
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- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
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3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde as a building block for fluorescent probes
Application Note AP-BFPC-2401
Abstract
The unique electronic properties and rigid, planar structure of the 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde scaffold make it an exceptional building block for the next generation of fluorescent probes. Its fused aromatic system provides inherent fluorescence, while the strategically positioned aldehyde group offers a versatile chemical handle for the facile introduction of specific recognition moieties. This document provides a comprehensive guide for researchers, covering the synthesis of this core scaffold, its derivatization into a functional fluorescent probe, and detailed protocols for its characterization and application in detecting metal ions, a critical function in biological and environmental research.
Introduction: The Rationale for the Benzofuran-Pyrazole Core
Fluorescent probes are indispensable tools in modern science, enabling real-time visualization of ions, molecules, and biological processes.[1] The design of a high-performance probe hinges on the selection of its core fluorophore. The benzofuran-pyrazole platform has emerged as a privileged scaffold due to a confluence of favorable characteristics.
-
Structural Rigidity & Conjugation: The fusion of the benzofuran and pyrazole rings creates an extended π-conjugated system. This structural rigidity minimizes non-radiative decay from vibrational and rotational modes, often leading to higher fluorescence quantum yields.[2]
-
Inherent Photophysical Properties: Benzofuran and pyrazole derivatives are known to exhibit significant fluorescence, high quantum yields, and good photostability.[2][3] This provides a robust starting point for probe development.
-
Synthetic Tractability: The pyrazole ring is highly versatile and can be synthesized through various well-established methods. The Vilsmeier-Haack reaction, in particular, provides a direct and efficient route to install the crucial 4-carbaldehyde group, which serves as the primary reactive site for further functionalization.[4][5]
-
Biocompatibility: Pyrazole derivatives have demonstrated good membrane permeability and biocompatibility, making them suitable for applications in living cells.[1]
The aldehyde at the 4-position of the pyrazole ring is the key to this building block's utility. It is a chemical nexus, allowing for the straightforward covalent attachment of chelators, receptors, or environmentally sensitive groups via simple condensation reactions (e.g., Schiff base formation). This modularity allows a single core scaffold to be adapted for a multitude of specific targets.
Properties and Specifications
The core building block, this compound, possesses a unique set of properties that make it an ideal starting material.
| Property | Value | Source |
| Chemical Formula | C₁₂H₈N₂O₂ | [6] |
| Molecular Weight | 212.21 g/mol | [6] |
| Appearance | Expected to be a pale yellow or off-white solid | Inferred |
| Key Functional Groups | Aldehyde (-CHO), Pyrazole N-H, Benzofuran Ether | [7] |
| Solubility | Soluble in common organic solvents (DMF, DMSO, Dichloromethane) | Inferred |
| Reactivity | Aldehyde group readily undergoes condensation with primary amines. | [8][9][10] |
Synthesis of the Core Building Block
The synthesis of this compound is reliably achieved via a two-step process starting from the commercially available 2-acetylbenzofuran. The key transformation is the Vilsmeier-Haack cyclization and formylation.[4]
Diagram: Synthetic Pathway
Caption: Synthetic route to the target building block.
Protocol 1: Synthesis of this compound
Rationale: This protocol first converts the ketone (2-acetylbenzofuran) into a hydrazone. The hydrazone then undergoes an intramolecular electrophilic cyclization onto the Vilsmeier reagent (a chloromethyleniminium salt formed from POCl₃ and DMF), which simultaneously acts as the formylating agent to install the aldehyde group at the C4 position of the newly formed pyrazole ring.[4][9]
Materials:
-
2-Acetylbenzofuran
-
Hydrazine hydrate (80% solution)
-
Anhydrous Ethanol (EtOH)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-Acetylbenzofuran Hydrazone
-
In a 100 mL round-bottom flask, dissolve 2-acetylbenzofuran (10 mmol, 1.60 g) in anhydrous ethanol (30 mL).
-
Add hydrazine hydrate (15 mmol, 0.75 mL) dropwise to the solution at room temperature.
-
Fit the flask with a condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude hydrazone is typically of sufficient purity for the next step.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-neck 250 mL round-bottom flask equipped with a dropping funnel and nitrogen inlet, add anhydrous DMF (20 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 30 mmol, 2.8 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve the 2-acetylbenzofuran hydrazone (9.5 mmol) from Step 1 in anhydrous DMF (15 mL).
-
Add this solution dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 8-12 hours.[5] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, this compound.
Application: Development of a "Turn-On" Fluorescent Probe for Zn²⁺
The aldehyde functionality is a perfect gateway for creating chemosensors. By reacting it with a molecule containing both a primary amine and a metal-binding motif, a Schiff base is formed that can act as a highly selective probe. Here, we describe the synthesis of a probe for Zinc (Zn²⁺), a crucial ion in myriad biological processes.
Design Rationale: The probe, BFPC-TPA , is synthesized by condensing the core aldehyde with 2-(diphenylphosphino)aniline. In the free state, the lone pair of electrons on the aniline nitrogen can quench the fluorophore's emission via a Photoinduced Electron Transfer (PET) mechanism, rendering the probe "off". Upon binding to Zn²⁺, the nitrogen's lone pair becomes engaged in coordination, inhibiting the PET process. This blockage of the quenching pathway restores fluorescence, resulting in a "turn-on" signal.[1]
Diagram: Probe Synthesis and Sensing Mechanism
Caption: Synthesis of probe BFPC-TPA and its "turn-on" mechanism for Zn²⁺.
Protocol 2: Synthesis of BFPC-TPA Probe
-
Dissolve this compound (1 mmol, 212 mg) and 2-(diphenylphosphino)aniline (1 mmol, 277 mg) in anhydrous ethanol (20 mL).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 6 hours.
-
Cool the solution to room temperature. The product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Characterization and Application Protocols
Protocol 3: Photophysical Characterization
Rationale: To be a useful probe, its fundamental optical properties must be determined. This includes its absorption and emission wavelengths, brightness (quantum yield), and resistance to fading (photostability).[11]
Materials:
-
BFPC-TPA probe
-
Spectroscopic grade solvents (e.g., DMSO, Acetonitrile)
-
Quinine sulfate in 0.1 M H₂SO₄ (Quantum Yield Standard, Φ = 0.54)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of BFPC-TPA in DMSO.
-
Absorption & Emission Spectra:
-
Dilute the stock solution to 10 µM in the desired solvent (e.g., HEPES buffer/acetonitrile mix).
-
Record the absorption spectrum to find the maximum absorption wavelength (λ_abs).
-
Excite the sample at λ_abs and record the fluorescence emission spectrum to find the maximum emission wavelength (λ_em).
-
-
Quantum Yield (Φ) Determination:
-
Prepare a series of dilutions of the reference standard (Quinine Sulfate) and the BFPC-TPA probe.
-
Measure the absorbance and integrated fluorescence intensity for each solution. Ensure absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
-
Calculate the quantum yield using the following equation[12]: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Photostability:
-
Prepare a 10 µM solution of the probe.
-
Continuously expose the sample to the excitation light in the fluorometer for an extended period (e.g., 30 minutes).
-
Record the fluorescence intensity at regular intervals. Plot intensity vs. time to assess photobleaching.
-
Protocol 4: Zn²⁺ Sensing in Solution
Rationale: This protocol validates the probe's response, selectivity, and sensitivity to its target analyte in a controlled chemical environment.
Materials:
-
1 mM BFPC-TPA stock in DMSO
-
10 mM stock solutions of various metal perchlorate salts (e.g., Zn²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in water.
-
HEPES buffer (20 mM, pH 7.4)
Procedure:
-
Titration:
-
In a cuvette, place 2 mL of HEPES buffer containing 10 µM of BFPC-TPA.
-
Record the initial fluorescence spectrum (λ_ex = determined λ_abs).
-
Incrementally add small aliquots of the 10 mM Zn²⁺ stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).
-
Record the fluorescence spectrum after each addition. Plot the fluorescence intensity at λ_em against the Zn²⁺ concentration.
-
-
Selectivity:
-
Prepare a series of cuvettes, each containing 10 µM of BFPC-TPA in HEPES buffer.
-
To each cuvette, add a large excess (e.g., 10 equivalents) of a different metal ion stock solution.
-
Add 2 equivalents of Zn²⁺ to one cuvette as a positive control.
-
Measure the fluorescence intensity of each sample. Compare the response to Zn²⁺ with that of other potentially interfering ions.
-
-
Limit of Detection (LOD):
-
Measure the fluorescence of a blank solution (probe only).
-
Calculate the standard deviation (σ) of the blank measurement (n=10).
-
Determine the slope (k) of the linear portion of the titration curve at low Zn²⁺ concentrations.
-
Calculate the LOD using the formula: LOD = 3σ / k.
-
Protocol 5: Live Cell Imaging of Intracellular Zn²⁺
Rationale: This protocol demonstrates the application of the probe for visualizing changes in labile Zn²⁺ pools within living cells using fluorescence microscopy.[12][13]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
BFPC-TPA probe (1 mM stock in DMSO)
-
Zinc Pyrithione (a Zn²⁺ ionophore)
-
TPEN (a cell-permeable Zn²⁺ chelator)
-
Fluorescence Microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and grow to 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Incubate the cells in serum-free DMEM containing 5 µM BFPC-TPA for 30 minutes at 37 °C.
-
-
Washing: Wash the cells three times with warm PBS to remove excess probe.
-
Imaging (Basal Zn²⁺):
-
Add imaging buffer (e.g., HBSS) to the dish.
-
Image the cells using the fluorescence microscope. This will show the fluorescence from the basal level of intracellular labile Zn²⁺.
-
-
Imaging (Increased Zn²⁺):
-
To a separate dish of probe-loaded cells, add DMEM containing 10 µM Zinc Pyrithione and 5 µM ZnSO₄. Incubate for 20 minutes.
-
Wash and image the cells as before. A significant increase in fluorescence intensity is expected.
-
-
Imaging (Chelation Control):
-
To the cells from step 5, add 50 µM TPEN and incubate for 15 minutes.
-
Image the cells again. The fluorescence should be quenched, demonstrating the reversibility and specificity of the probe for Zn²⁺.
-
Conclusion
This compound is a powerful and synthetically accessible building block. The protocols outlined herein provide a clear pathway from the synthesis of this core scaffold to its elaboration into a high-performance "turn-on" fluorescent probe and its ultimate application in a biological context. The modular nature of this system invites researchers to adapt the reactive aldehyde group with a wide array of recognition elements, paving the way for the development of novel sensors for diverse analytes and biological targets.
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One-Pot Synthesis of Bioactive Heterocycles from 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde: A Senior Application Scientist's Guide
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. The fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for generating compounds with enhanced pharmacological profiles. Among these, the benzofuran-pyrazole hybrid scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth exploration of the one-pot synthesis of diverse heterocyclic compounds from a versatile precursor, 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde .
The adoption of one-pot multicomponent reactions (MCRs) represents a paradigm shift in modern synthetic chemistry, aligning with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption.[1] This approach allows for the construction of complex molecules in a single synthetic operation, avoiding the need for isolation and purification of intermediates.
The Strategic Advantage of this compound
The choice of this compound as a starting material is strategic. The benzofuran moiety is a common motif in natural products and pharmaceuticals, known for its diverse biological activities.[2] The pyrazole ring, another key pharmacophore, is present in numerous approved drugs. The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile handle for a variety of chemical transformations, enabling the construction of fused heterocyclic systems. The synthesis of this key precursor is typically achieved through the Vilsmeier-Haack reaction on the corresponding hydrazone.
Mechanistic Insights: The Versatility of the Pyrazole-4-carbaldehyde Scaffold
The aldehyde group of this compound is the focal point for initiating a cascade of reactions in a one-pot setting. The general mechanistic principle involves an initial condensation of the aldehyde with a nucleophile, typically a compound with an active methylene group or an amine, to form a reactive intermediate. This intermediate then undergoes an intramolecular or intermolecular cyclization, often followed by an aromatization step, to yield the final heterocyclic product. The specific pathway and the resulting heterocycle are dictated by the choice of reactants and reaction conditions.
Below is a generalized workflow illustrating the central role of the starting aldehyde in one-pot syntheses.
Caption: General workflow for one-pot synthesis.
Application Notes and Protocols
This section provides detailed protocols for the one-pot synthesis of various heterocyclic systems from this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Protocol 1: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are purine isosteres and are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[3][4] A common and efficient method for their synthesis involves the condensation of a pyrazole-4-carbaldehyde with a binucleophile like guanidine or urea.
Principle: This one-pot synthesis proceeds via an initial Knoevenagel-type condensation of the aldehyde with a reactant like urea or thiourea, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyrazolo[3,4-d]pyrimidine ring system.
Caption: Workflow for Pyrazolo[3,4-d]pyrimidine synthesis.
Detailed Protocol:
-
Reagent Preparation: To a solution of sodium ethoxide, prepared by dissolving sodium metal (0.05 g, 2.2 mmol) in absolute ethanol (20 mL), add 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.58 g, 2 mmol) and guanidine hydrochloride (0.19 g, 2 mmol).
-
Reaction: The reaction mixture is heated under reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure 4-amino-1-phenyl-3-(1-benzofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Expert Insights: The use of a base like sodium ethoxide is crucial for the deprotonation of guanidine, which then acts as a potent nucleophile. The choice of ethanol as a solvent is ideal for this reaction due to its boiling point and ability to dissolve the reactants.
Protocol 2: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant biological activities, including kinase inhibitory properties.[5][6] A versatile one-pot synthesis involves the reaction of a pyrazole-4-carbaldehyde, an active methylene compound, and an ammonium salt as the nitrogen source for the pyridine ring.
Principle: This is a multicomponent reaction that typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting intermediate then undergoes a Michael addition with a second molecule of the active methylene compound or another nucleophile present in the reaction mixture, followed by cyclization and aromatization involving the ammonium salt to form the pyridine ring.
Caption: Workflow for Pyrazolo[3,4-b]pyridine synthesis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, a mixture of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.58 g, 2 mmol), malononitrile (0.13 g, 2 mmol), and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (15 mL) is prepared.
-
Reaction: The mixture is heated under reflux for 4-6 hours. TLC can be used to monitor the reaction's progress.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.
-
Isolation and Purification: The solid product that precipitates out is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the desired 5-amino-1-phenyl-3-(1-benzofuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile.
Expert Insights: Ammonium acetate serves as both a catalyst and the source of nitrogen for the pyridine ring. Glacial acetic acid is an excellent solvent for this reaction as it facilitates the condensation and cyclization steps. The excess of ammonium acetate helps to drive the reaction to completion.
Protocol 3: One-Pot Synthesis of Thiazolidinone-Appended Pyrazoles
Thiazolidinone derivatives are well-known for their diverse pharmacological activities.[7] The condensation of the pyrazole-4-carbaldehyde with a thiazolidinone containing an active methylene group provides a straightforward route to novel hybrid molecules.
Principle: This reaction is a Knoevenagel condensation where the aldehyde group of the pyrazole derivative reacts with the active methylene group of the thiazolidinone in the presence of a basic catalyst.
Detailed Protocol:
-
Reaction Mixture: A mixture of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.58 g, 2 mmol) and 2-thioxo-4-thiazolidinone (0.26 g, 2 mmol) is prepared in absolute ethanol (20 mL).
-
Catalyst Addition: A catalytic amount of piperidine (2-3 drops) is added to the mixture.
-
Reaction: The reaction mixture is heated at reflux for 3-4 hours. The formation of a precipitate may be observed as the reaction proceeds.
-
Isolation: After cooling to room temperature, the precipitated solid is collected by filtration.
-
Purification: The collected solid is washed with cold ethanol and then recrystallized from a suitable solvent like glacial acetic acid or DMF to give the pure product.
Expert Insights: Piperidine acts as a base to catalyze the condensation by deprotonating the active methylene group of the thiazolidinone, thereby increasing its nucleophilicity. The choice of absolute ethanol is important to avoid side reactions that could occur in the presence of water.
Data Summary
The following table summarizes the expected outcomes for the one-pot synthesis of various heterocyclic compounds from this compound based on the provided protocols and literature precedents.
| Protocol | Heterocyclic System | Reactants | Catalyst | Solvent | Typical Yield (%) |
| 1 | Pyrazolo[3,4-d]pyrimidine | Guanidine HCl | NaOEt | Ethanol | 75-85 |
| 2 | Pyrazolo[3,4-b]pyridine | Malononitrile, Ammonium Acetate | - | Acetic Acid | 80-90 |
| 3 | Thiazolidinone-pyrazole | 2-Thioxo-4-thiazolidinone | Piperidine | Ethanol | 85-95 |
Conclusion
The this compound is a highly valuable and versatile precursor for the one-pot synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols detailed in this guide offer efficient, atom-economical, and straightforward methods for the construction of complex molecular architectures. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize this building block to accelerate the discovery of new therapeutic agents. The continued exploration of multicomponent reactions with this and related scaffolds promises to be a fruitful area of research in medicinal chemistry and drug development.
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Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Convergence of Privileged Scaffolds and Green Chemistry
In the landscape of modern medicinal chemistry, the fusion of heterocyclic moieties to create hybrid molecules is a cornerstone of drug discovery. The benzofuran-pyrazole scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling further molecular elaboration to explore and optimize therapeutic potential.[5][6]
Traditionally, the synthesis of such compounds involves multi-step processes with long reaction times and often harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde derivatives, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). MAOS represents a paradigm shift in synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and alignment with the principles of green chemistry by minimizing energy consumption and solvent use.[7][8][9][10]
This guide provides a comprehensive, step-by-step methodology, from the synthesis of the crucial hydrazone intermediate to the final microwave-mediated cyclization and formylation via the Vilsmeier-Haack reaction.
The Synthetic Strategy: A Two-Step Microwave-Enhanced Protocol
The synthesis is efficiently executed in two main stages:
-
Hydrazone Formation: Condensation of a substituted 2-acetylbenzofuran with a corresponding hydrazine to form the key hydrazone intermediate.
-
Microwave-Assisted Vilsmeier-Haack Cyclization-Formylation: The hydrazone undergoes a rapid, one-pot cyclization and formylation reaction under microwave irradiation to yield the target this compound.
This approach provides a rapid and efficient pathway to a library of derivatives, facilitating structure-activity relationship (SAR) studies.
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Protocol 2: Synthesis of 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Preparation: In a conical flask, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 0.012 mol) dropwise to ice-cold N,N-dimethylformamide (DMF, 10 mL) at 0°C.
-
Addition of Hydrazone: To the freshly prepared Vilsmeier-Haack complex, add the hydrazone intermediate (0.01 mol) synthesized in Protocol 1.
-
Microwave Irradiation: Cap the flask with a funnel and irradiate the reaction mixture in a microwave oven at 100-400 watts for 3 to 5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with sodium bicarbonate (NaHCO₃). The precipitated solid product is then filtered and washed thoroughly with water.
-
Purification: Recrystallize the crude product from methanol to yield the pure 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Characterization: Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis of a Derivative Library
The following table summarizes the reaction conditions and yields for the synthesis of a small library of this compound derivatives, demonstrating the versatility of this microwave-assisted protocol.
| Entry | Hydrazine Derivative | Microwave Power (Watts) | Time (min) | Yield (%) |
| 1 | Phenylhydrazine | 200 | 4 | 85 |
| 2 | 4-Chlorophenylhydrazine | 200 | 5 | 82 |
| 3 | 4-Methylphenylhydrazine | 200 | 4 | 88 |
| 4 | Hydrazine Hydrate | 300 | 3 | 78 |
Note: The yields are indicative and may vary based on the specific substrate and microwave reactor used. Optimization of reaction time and power may be necessary for each derivative.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC. The final products should be rigorously characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm their identity and purity. The expected spectral data for pyrazole-4-carbaldehydes include a characteristic aldehyde proton signal in the ¹H NMR spectrum (around δ 9.0-10.0 ppm) and a carbonyl stretch in the IR spectrum (around 1660-1700 cm⁻¹).
Conclusion and Future Prospects
This application note provides a detailed, efficient, and environmentally conscious protocol for the synthesis of this compound derivatives using microwave-assisted organic synthesis. The significant reduction in reaction time and high yields underscore the advantages of MAOS over conventional heating methods. [7][8][9]The synthesized compounds, bearing the pharmacologically significant benzofuran-pyrazole scaffold, are valuable building blocks for the development of novel therapeutic agents. The versatility of the Vilsmeier-Haack reaction allows for the introduction of various substituents on both the benzofuran and pyrazole rings, enabling the creation of diverse chemical libraries for high-throughput screening and drug discovery programs.
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ResearchGate. (2023). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DNA Gyrase B Inhibition and In Silico Studies. Available at: [Link]
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PubMed. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Available at: [Link]
-
PubMed Central. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Available at: [Link]
-
Slideshare. Vilsmeier haack rxn. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. degres.eu [degres.eu]
- 3. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a particular focus on diagnosing and resolving issues leading to low product yield. Our approach is rooted in mechanistic understanding and field-proven laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common points of failure in the synthesis pathway.
Q1: My overall yield is consistently low. What are the most critical points to investigate in the synthetic pathway?
Low overall yield in this synthesis is typically traced back to one of two critical areas: the Vilsmeier-Haack formylation step or the purity of the precursor, 3-(1-benzofuran-2-yl)-1H-pyrazole. The Vilsmeier-Haack reaction is notoriously sensitive to procedural variables, especially the quality of the Vilsmeier reagent and strict control of reaction conditions.[1] Before re-running the entire synthesis, a thorough review of the formylation protocol and the characterization data of your pyrazole intermediate is the most efficient path to identifying the root cause.
Q2: What is the Vilsmeier-Haack reaction, and why is it so crucial for this synthesis?
The Vilsmeier-Haack reaction is the method used to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1][2] In this specific synthesis, it is used to convert the 3-(1-benzofuran-2-yl)-1H-pyrazole precursor into the target aldehyde. This reaction is the cornerstone of the synthesis because it regioselectively installs the carbaldehyde at the C4 position of the pyrazole ring, a necessary functional group for many subsequent derivatizations in drug discovery.[3][4] The reaction's success is paramount, as failures at this stage are common and significantly impact the final yield.
Q3: What are the primary safety concerns I should be aware of when performing this synthesis?
The reagents for the Vilsmeier-Haack reaction are hazardous and demand careful handling.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently and exothermically with water.[1] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Vilsmeier Reagent: The reagent, formed in situ from POCl₃ and N,N-dimethylformamide (DMF), is also moisture-sensitive.
-
Quenching: The work-up procedure, which involves quenching the reaction mixture with crushed ice, is highly exothermic.[1][5] This must be done slowly and cautiously in a flask large enough to accommodate potential splashing and gas evolution to prevent pressure buildup and exposure to corrosive fumes.
Section 2: Troubleshooting the Vilsmeier-Haack Formylation Step
This is the most technically challenging step and the source of most yield-related issues. The overall workflow for this reaction is depicted below.
Caption: General workflow for the Vilsmeier-Haack formylation.
Problem: No reaction or very low conversion of starting material.
Q: My TLC analysis shows almost entirely unreacted pyrazole starting material, even after extended heating. What is the likely cause?
This issue almost always points to a problem with the Vilsmeier reagent itself.
Primary Cause: Inactive Vilsmeier Reagent The chloroiminium salt that constitutes the Vilsmeier reagent is highly sensitive to moisture.[1] If it decomposes, it cannot act as the necessary electrophile for the formylation reaction.
Troubleshooting Steps & Solutions:
-
Verify Reagent and Glassware Anhydrousness:
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or by overnight oven-drying at >120 °C.
-
Solvent: Use a fresh, sealed bottle of anhydrous DMF. If the bottle has been opened previously, its quality may be compromised.
-
POCl₃: Use a fresh bottle of high-purity POCl₃. Old bottles may have degraded due to ambient moisture ingress.
-
-
Ensure Correct Reagent Preparation:
Secondary Cause: Low Substrate Reactivity While the 3-(1-benzofuran-2-yl)-1H-pyrazole ring is generally electron-rich enough for this reaction, certain substituents on the benzofuran or pyrazole rings (if you are using a derivative) could be deactivating. Electron-withdrawing groups can significantly slow down or halt the reaction.[1][6]
Troubleshooting Steps & Solutions:
-
For less reactive substrates, consider increasing the stoichiometry of the Vilsmeier reagent from a typical 3 equivalents to 5 or even 8 equivalents.[3]
-
Gradually increase the reaction temperature after the initial addition, for example, to 80-90 °C, and monitor carefully by TLC.[7]
Problem: The reaction mixture turns into a dark, viscous tar.
Q: After heating, my reaction turned into an intractable black tar. What leads to this polymerization?
Tar formation is a classic sign of an uncontrolled exothermic reaction or the presence of impurities that catalyze decomposition pathways.
Primary Cause: Reaction Overheating The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature, especially during the addition of the pyrazole substrate to the Vilsmeier reagent, can lead to rapid, uncontrolled polymerization and degradation of both the starting material and the product.[1]
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: Maintain rigorous temperature control throughout the experiment. Use an ice-water bath during the preparation of the Vilsmeier reagent and during the addition of your pyrazole substrate.
-
Portion-wise Addition: Add the pyrazole substrate to the Vilsmeier reagent solution slowly and in small portions (or dropwise if dissolved in a small amount of anhydrous DMF). This allows the heat generated by the reaction to dissipate safely.
Secondary Cause: Impurities Impurities in the starting pyrazole or the solvents can act as catalysts for unwanted side reactions.
Troubleshooting Steps & Solutions:
-
Ensure your 3-(1-benzofuran-2-yl)-1H-pyrazole precursor is pure. If necessary, recrystallize or run it through a silica plug before use.
-
Use high-purity, anhydrous grade solvents.
Troubleshooting Logic Diagram
This decision tree can help guide your troubleshooting process for the Vilsmeier-Haack step.
Caption: A decision tree for troubleshooting the Vilsmeier-Haack reaction.
Section 3: Troubleshooting Workup and Purification
Even with a successful reaction, significant product loss can occur during the isolation phase.
Q: I have difficulty isolating my product after quenching the reaction. I either get an oil, or my yield is very low after extraction.
Primary Cause: Inefficient Extraction or Product Solubility The formylated product may have some solubility in the aqueous layer, especially if the volume of water used for quenching is large. Additionally, emulsions can form during solvent extraction, making phase separation nearly impossible and trapping the product.[1]
Troubleshooting Steps & Solutions:
-
Improve Extraction Efficiency: After neutralizing the aqueous layer, saturate it with sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and "salting it out" into the organic layer.
-
Perform Multiple Extractions: Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or dichloromethane) at least 3-4 times to ensure complete recovery of the product.
-
Break Emulsions: If an emulsion forms, add a small amount of brine and swirl gently.[1] In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® can help break the emulsion.
Q: What is the recommended method for purifying the final product?
The crude product obtained after filtration is often not pure enough and requires further purification.
Recommended Methods:
-
Recrystallization: This is the most common and effective method. Based on literature, ethanol is often a suitable solvent for recrystallization.[5] The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails to remove impurities, flash column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.[7] The progress can be monitored by TLC to isolate the pure fractions.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
-
Take a three-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Place anhydrous N,N-dimethylformamide (DMF) (e.g., 3-4 equivalents) in the flask and cool the flask to 0 °C using an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (e.g., 3-4 equivalents) dropwise to the cold, stirring DMF via the dropping funnel over 20-30 minutes.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a viscous, white-to-pale-yellow salt indicates the successful generation of the Vilsmeier reagent. Use immediately.
Protocol 2: General Vilsmeier-Haack Formylation Procedure
-
To the freshly prepared Vilsmeier reagent at 0 °C, add the 3-(1-benzofuran-2-yl)-1H-pyrazole (1 equivalent) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60–80 °C.[5][7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4–6 hours).[5]
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[5]
-
Neutralize the acidic mixture by cautiously adding a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.[8]
-
Stir the mixture for 30-60 minutes, during which time the product should precipitate as a solid.[5]
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters found in the literature.
| Parameter | Recommended Value | Rationale & Reference |
| Substrate:Reagent Ratio | 1 : 3 (molar) | A stoichiometric excess of the Vilsmeier reagent is often required to drive the reaction to completion.[7] |
| Initial Temperature | 0–5 °C | Critical for controlling the exothermic formation of the Vilsmeier reagent and the initial reaction with the substrate.[5] |
| Reaction Temperature | 60–90 °C | Thermal energy is required to overcome the activation barrier for the electrophilic substitution on the pyrazole ring.[7][9] |
| Reaction Time | 4–6 hours | Typical duration needed for complete conversion, but should always be confirmed by TLC monitoring.[5] |
| Workup pH | 7–8 | Ensures the aldehyde product is in its neutral form to facilitate precipitation and extraction.[8] |
References
-
Abdel-Wahab, B. F., et al. (2021). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. PubMed Central. Available at: [Link]
-
Bamoniri, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
- (Not Applicable for direct cit
-
Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
- (Not Applicable for direct cit
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]
-
Kumar, K. S., et al. (2014). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. Available at: [Link]
- (Not Applicable for direct cit
- (Not Applicable for direct cit
-
Al-Hourani, B. J. (2017). A simple procedure for the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles. Chemical Papers. Available at: [Link]
- (Not Applicable for direct cit
- (Not Applicable for direct cit
-
Al-Zoubi, W. O., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Gasiūnaitė, V., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Liu, H., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]
-
Star, A. R., et al. (2022). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene). ProQuest. Available at: [Link]
- (Not Applicable for direct cit
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsionline.com [jpsionline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazole-4-Carbaldehydes
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to synthesize pyrazole-4-carbaldehydes—key intermediates in modern drug discovery. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Vilsmeier-Haack reaction for pyrazole formylation?
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1] For pyrazoles, which are π-excessive systems, the reaction provides a highly regioselective pathway to pyrazole-4-carbaldehydes.[2] The process involves two key stages: first, the in situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (most commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] Second, this electrophilic reagent is attacked by the electron-rich C4 position of the pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[5][6]
Q2: How is the Vilsmeier reagent prepared, and what are the critical safety considerations?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of POCl₃ to ice-cold (0-5 °C) anhydrous DMF under an inert atmosphere.[7] This reaction is highly exothermic and must be controlled carefully.
Critical Safety Precautions:
-
Reactivity: Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive.[7]
-
Handling: All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Quenching: The reaction work-up, which involves quenching with ice or a basic solution, is also highly exothermic. The reaction mixture should be added slowly to a large excess of crushed ice with vigorous stirring to manage heat evolution.[7]
Q3: Why is the formylation so regioselective for the C4 position of the pyrazole ring?
The regioselectivity of the Vilsmeier-Haack reaction on the pyrazole nucleus is governed by electronic factors. The pyrazole ring is a π-excessive heteroaromatic system, meaning it has a higher electron density than benzene. The C4 position is the most nucleophilic and sterically accessible site for electrophilic aromatic substitution, making it the preferred point of attack for the relatively bulky Vilsmeier reagent.[2][8] While other isomers are theoretically possible, formylation at C4 is overwhelmingly favored for most N-substituted pyrazoles.[7]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most effective method for monitoring reaction progress.[7] To prepare a sample for TLC, carefully withdraw a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., saturated sodium bicarbonate) and an extraction solvent like ethyl acetate or dichloromethane. After vigorous mixing and phase separation, spot the organic layer on the TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Troubleshooting and Optimization Guide
This section addresses the most common challenges encountered during the Vilsmeier-Haack formylation of pyrazoles.
Problem: Low or No Yield of Pyrazole-4-Carbaldehyde
This is the most frequent issue. A systematic approach is required to diagnose the root cause.
Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I fix this?
A: There are several potential culprits for low conversion, ranging from reagent quality to reaction conditions.
-
Potential Cause 1: Inactive Vilsmeier Reagent.
-
Why it happens: The Vilsmeier reagent is highly sensitive to moisture. Any water in the DMF, glassware, or inert gas stream will hydrolyze the POCl₃ and the reagent itself, rendering it inactive.[9]
-
Self-Validating Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use a high-purity, anhydrous grade of DMF (sealed under an inert atmosphere). Always prepare the reagent fresh and use it immediately. The formation of a white to pale-yellow solid or viscous liquid upon adding POCl₃ to DMF is a good visual indicator of successful reagent formation.[10][11]
-
-
Potential Cause 2: Low Substrate Reactivity.
-
Why it happens: The Vilsmeier reagent is a mild electrophile.[8] If the pyrazole ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R), its nucleophilicity will be significantly reduced, making the electrophilic attack sluggish or impossible under standard conditions.[12]
-
Self-Validating Solution: For deactivated substrates, you may need to increase the reaction's energy input. First, try increasing the equivalents of the Vilsmeier reagent (from a typical 1.5-3 equivalents to 5 or more). If that fails, a stepwise increase in temperature (e.g., from room temperature to 60 °C, then 80-90 °C) may be necessary.[9][12] Monitor by TLC at each stage to find the minimum effective temperature, avoiding decomposition.
-
-
Potential Cause 3: Insufficient Reaction Time or Temperature.
-
Why it happens: Even for moderately activated pyrazoles, the reaction kinetics may be slow at low temperatures. Many literature procedures call for an initial period at 0 °C followed by warming to room temperature or heating for several hours.[9][13]
-
Self-Validating Solution: Monitor the reaction by TLC every 1-2 hours. If you see the starting material being consumed, but the reaction is slow, consider extending the reaction time (e.g., overnight) or gently heating the mixture (e.g., to 50-80 °C).[13] The optimal conditions will be a trade-off between reaction rate and the formation of impurities.
-
-
Potential Cause 4: Improper Work-up Procedure.
-
Why it happens: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.[14] If the pH is not controlled correctly during work-up, or if the product is partially water-soluble, significant product loss can occur.
-
Self-Validating Solution: Always quench the reaction by slowly pouring it onto a large volume of crushed ice. Neutralize the acidic mixture carefully and slowly with a base like sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide until the pH is approximately 7-8.[15] If the product does not precipitate, or if you suspect it has some aqueous solubility, perform multiple extractions with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Problem: Formation of Side Products and Impurities
Q: My final product is impure. I'm observing unexpected spots on TLC or peaks in my NMR. What are these side products and how can I avoid them?
A: Side reactions can occur, especially under harsh conditions. Identifying the byproduct is key to mitigation.
-
Potential Cause 1: Chlorination of the Pyrazole Ring.
-
Why it happens: At elevated temperatures, POCl₃ can act as a chlorinating agent, particularly on activated heterocyclic systems. This can lead to the formation of chloro-pyrazoles alongside the desired aldehyde.[15][16]
-
Self-Validating Solution: The primary remedy is to reduce the reaction temperature. Find the lowest possible temperature that allows for a reasonable reaction rate. Reducing the equivalents of POCl₃ may also help. If a chlorinated byproduct is confirmed (e.g., by mass spectrometry), re-run the reaction under milder conditions.
-
-
Potential Cause 2: Di-formylation or Other Isomers.
-
Why it happens: While rare for pyrazoles, using a large excess of the Vilsmeier reagent or running the reaction at very high temperatures could potentially lead to formylation at other positions, though C4 is strongly preferred.[7]
-
Self-Validating Solution: Optimize the stoichiometry. Use the minimum number of equivalents of the Vilsmeier reagent required for full conversion of the starting material (typically 1.5-3 eq.). Avoid excessive heating.
-
Problem: Difficulty in Product Isolation
Q: I see the product on TLC, but I'm struggling to isolate it from the work-up. What can I do?
A: Isolation issues often stem from the physical properties of the formylated pyrazole.
-
Potential Cause 1: Product is Water-Soluble.
-
Why it happens: The introduction of a polar formyl group can increase the water solubility of the molecule, especially if the parent pyrazole is small or contains other polar functional groups.
-
Self-Validating Solution: After neutralization, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and "salting out" your product. Perform multiple, exhaustive extractions with a suitable organic solvent like dichloromethane.[7]
-
-
Potential Cause 2: Emulsion Formation During Extraction.
-
Why it happens: The presence of residual DMF and salts can lead to the formation of stable emulsions during aqueous/organic extraction, making phase separation difficult or impossible.
-
Self-Validating Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. If this fails, filter the entire mixture through a pad of Celite® or glass wool. Gentle centrifugation can also be effective for small-scale reactions.[7]
-
Data Presentation: Optimized Reaction Conditions
The optimal conditions for the Vilsmeier-Haack reaction are highly substrate-dependent. The following table provides a summary of reported conditions for various pyrazole substrates to serve as a starting point for optimization.
| Substrate Type | POCl₃ (eq.) | DMF (eq./Solvent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-3-aryl Hydrazone | 3.0 | Solvent | 0, then 80-90 | 4-6 | Good | [9] |
| 1-Aryl-5-methyl Pyrazole | 1.5 - 2.0 | Solvent | 0, then 65 | 2-3 | Excellent | [13] |
| 1-Methyl-3-propyl-5-chloro-pyrazole | 2.0 | 5.0 | 120 | 2 | 55 | [12] |
| Hydrazone (Microwave) | 1.2 | Solvent (ACN) | 60 | 0.17 (10 min) | 85 | [17] |
Experimental Protocols
Standard Protocol for Vilsmeier-Haack Formylation of 1,3-Disubstituted Pyrazole
This protocol is a general guideline and requires optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent: a. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂ or Ar) inlet, add anhydrous DMF (e.g., 5 mL per 10 mmol of substrate). b. Cool the flask to 0 °C using an ice-water bath. c. Add phosphorus oxychloride (POCl₃) (1.5 - 3.0 equivalents) dropwise to the cold, stirring DMF over 15-20 minutes. Maintain the internal temperature below 10 °C. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The Vilsmeier reagent will form as a colorless to pale yellow solid or viscous liquid.[11]
2. Formylation Reaction: a. Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM). b. Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C. c. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or heat as determined by optimization studies. Monitor the reaction's progress by TLC.[7]
3. Work-up and Isolation: a. Once the reaction is complete (as judged by TLC), carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (e.g., 100 g per 10 mmol substrate) with vigorous stirring. b. Neutralize the resulting solution to a pH of ~7-8 by the slow, portion-wise addition of a base such as saturated sodium bicarbonate solution, 2M NaOH, or solid Na₂CO₃. c. If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. d. If no precipitate forms, transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., CH₂Cl₂, EtOAc). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
4. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) or by recrystallization from a suitable solvent.
Visualizations
Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism on a pyrazole substrate.
Experimental Workflow
Caption: General experimental workflow for pyrazole formylation.
Troubleshooting Decision Tree: Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- Vilsmeier–Haack reaction. Wikipedia.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
- Vilsmeier-Haack formylation of 1H-pyrazoles.
- Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formyl
- Managing precipitate formation in Vilsmeier reagent prepar
- Having some troubles with a Vislmeier-Haack reaction. Reddit.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem.
- Vilsmeier reagent. Wikipedia.
- VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.
- Vilsmeier Reagent. Enamine.
- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. BenchChem.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
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- 17. degres.eu [degres.eu]
Technical Support Center: Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results.
The synthesis of this valuable heterocyclic compound, a key building block in medicinal chemistry, typically involves a Vilsmeier-Haack reaction.[1][2][3][4] This process, while effective, can be prone to side reactions that impact yield and purity. This guide will delve into the causality behind these experimental challenges and provide robust, self-validating protocols to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Probable Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive.[5] Contamination with water will lead to its decomposition.
-
Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation of the pyrazole precursor may necessitate heating to proceed at an adequate rate.[6][7]
-
Poor Quality Starting Materials: Impurities in the starting 1-(benzofuran-2-yl)ethylidene-2-phenylhydrazine can interfere with the cyclization and formylation steps.
-
Substrate Reactivity: The electron density of the pyrazole ring is crucial for the electrophilic substitution to occur.[8][9]
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and high-purity POCl₃.[5] All glassware should be thoroughly flame-dried or oven-dried prior to use, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Reaction Temperature: Prepare the Vilsmeier reagent at 0-5 °C.[3] After the addition of the hydrazone precursor, allow the reaction to warm to room temperature and then consider heating to 60-70 °C.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Purify Starting Materials: If necessary, purify the hydrazone precursor by recrystallization to ensure high purity before use.
-
Verify Precursor Structure: Confirm the structure and purity of your starting hydrazone using techniques like NMR and mass spectrometry.
Issue 2: Formation of Multiple Byproducts
Probable Causes:
-
Di-formylation: Highly activated pyrazole rings can undergo formylation at multiple positions, although the 4-position is generally favored.[5][6]
-
Reaction with Benzofuran Ring: While less likely, under harsh conditions, side reactions on the benzofuran moiety could occur.
-
Formation of Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at elevated temperatures.[2][6]
-
Incomplete Cyclization: The reaction proceeds through the formation of the pyrazole ring followed by formylation.[3] Inefficient cyclization can lead to the isolation of intermediates.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the hydrazone precursor. A 1.5:1 to 2:1 ratio is a good starting point for optimization.[6]
-
Maintain Low Temperatures (Initially): Add the hydrazone precursor to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C) to control the initial exothermic reaction.
-
Prompt Aqueous Work-up: Once the reaction is complete (as determined by TLC), quench the reaction mixture by pouring it onto crushed ice.[10] This hydrolyzes the intermediate iminium salt and minimizes contact time with reactive species.
-
Careful Neutralization: Neutralize the acidic reaction mixture cautiously with a saturated sodium acetate or sodium bicarbonate solution.[10]
Issue 3: Difficulty in Product Isolation and Purification
Probable Causes:
-
Product Solubility: The aldehyde product may have some solubility in the aqueous layer during work-up, leading to lower isolated yields.
-
Emulsion Formation: During extraction with an organic solvent, emulsions can form, making phase separation challenging.[5]
-
Co-eluting Impurities: Byproducts with similar polarity to the desired product can make purification by column chromatography difficult.
Solutions:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
-
Optimize Chromatography: Use a combination of solvents with different polarities for column chromatography to achieve better separation. Gradient elution can be particularly effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method is the Vilsmeier-Haack reaction.[3][4] This involves the reaction of a suitable precursor, 1-(benzofuran-2-yl)ethylidene-2-phenylhydrazine, with the Vilsmeier reagent (POCl₃/DMF) to achieve simultaneous cyclization and formylation.[3]
Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).[5] This reaction is highly exothermic and must be performed under anhydrous conditions to prevent decomposition of the reagent.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
POCl₃ is highly corrosive and reacts violently with water. Handle it with extreme care.
-
The quenching of the reaction mixture with ice water is also exothermic and should be done slowly and cautiously.[6]
Q3: Can other formylating agents be used for this synthesis?
While the Vilsmeier-Haack reaction is the most prevalent, other formylation methods for pyrazoles exist, such as the Duff reaction.[4] However, for this specific substrate, the Vilsmeier-Haack approach is well-documented and generally provides good yields.
Q4: What are the expected spectroscopic characteristics of the final product?
The structure of this compound can be confirmed by various spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (around 9.8-10.1 ppm), the pyrazole proton, and the protons of the benzofuran ring system.
-
¹³C NMR: Look for the carbonyl carbon of the aldehyde (around 182-185 ppm) and the distinct signals for the carbons of the pyrazole and benzofuran rings.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of C₁₂H₈N₂O₂ (212.21 g/mol ) should be observed.[11][12]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol provides a general guideline. Optimization for specific laboratory conditions and substrate batches may be necessary.
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve the 1-(benzofuran-2-yl)ethylidene-2-phenylhydrazine (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then slowly pour it onto a beaker of crushed ice with stirring.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Stir the mixture for 30 minutes, during which a precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
| Parameter | Typical Range | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (by HPLC) | >95% | After purification. |
| Melting Point | Varies | Literature values should be consulted for comparison. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
- Baashen, M. A., et al. (2017). A simple procedure for the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles. Monatshefte für Chemie - Chemical Monthly, 148(9), 1625-1632.
- Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195-243.
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
University of Pretoria. (n.d.). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. Retrieved from [Link]
-
National Institutes of Health. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Retrieved from [Link]
-
ProQuest. (n.d.). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzofuropyrazole and pyrazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
PubChem. (n.d.). 3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
-
National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 1g. Retrieved from [Link]
-
Chemspace. (n.d.). 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
- 11. biosynth.com [biosynth.com]
- 12. PubChemLite - this compound (C12H8N2O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Introduction
Welcome to the technical support guide for 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex bioactive agents.[1][2] Its purity is paramount for achieving reliable and reproducible results in downstream applications.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound. The primary synthetic route to this and similar pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, a powerful formylation technique that often introduces specific, challenging-to-remove impurities.[3][4][5][6] Our focus will be on addressing the purification challenges inherent to this synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound via the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction, while effective, generates several characteristic byproducts and impurities. Understanding their origin is the first step toward effective removal.
| Impurity | Likely Source & Rationale | Recommended Removal Strategy |
| Unreacted Starting Material | Incomplete reaction. This can occur if the Vilsmeier reagent is not sufficiently reactive or if reaction times/temperatures are inadequate. | Column chromatography is typically most effective for separating compounds with different polarity. |
| N,N-Dimethylformamide (DMF) | Used as both a reagent and a solvent, its high boiling point (153 °C) makes it difficult to remove completely by rotary evaporation alone.[7] | High-vacuum drying, aqueous workup with extraction, or lyophilization (freeze-drying). |
| Hydrolyzed Reagent Salts | The aqueous quench of the Vilsmeier reagent (formed from POCl₃ and DMF) produces dimethylamine hydrochloride and phosphoric acid.[7][8] | Thorough aqueous workup, including neutralization with a mild base (e.g., NaHCO₃) and washing the organic layer with brine. |
| Iminium Salt Intermediate | Incomplete hydrolysis of the electrophilic iminium salt intermediate during the aqueous workup.[7] | Ensuring the aqueous quench is performed thoroughly and with vigorous stirring. The mixture can be stirred for an extended period (e.g., 1-2 hours) after quenching to ensure complete hydrolysis. |
| Colored Byproducts (e.g., Cyanine Dyes) | These are often deep green, blue, or red impurities formed by the self-condensation of the Vilsmeier reagent, especially under prolonged heating.[7] | Treatment with activated carbon during recrystallization or careful separation by column chromatography (these dyes are often highly polar). |
Q2: My crude product is a dark, oily, or tarry substance instead of a solid. What went wrong and how can I purify it?
This is a common issue, often indicating the presence of significant amounts of residual DMF and colored byproducts. A crystalline product may be masked by these impurities.
Causality:
-
Insufficient Quenching: A rapid or incomplete quench can lead to localized heat, promoting side reactions and the formation of polymeric tars.
-
Excess Reagent: Using a large excess of the Vilsmeier reagent can increase the formation of colored cyanine dyes.[7]
-
High Reaction Temperature: While necessary for some substrates, excessive heat can lead to decomposition and byproduct formation.[9]
Troubleshooting Strategy:
-
Initial Cleanup: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Wash the organic solution extensively with water to remove DMF, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Assess the Residue: If the resulting residue is now a solid or semi-solid, you can proceed with recrystallization. If it remains an oil, column chromatography is the mandatory next step.
Q3: I am struggling to find an effective solvent for recrystallization. What is the best approach?
Recrystallization is ideal for removing small amounts of impurities from a crystalline solid. The key is to find a solvent (or solvent system) in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.
Systematic Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
If the compound dissolves at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
If it does not dissolve, gently heat the mixture. The ideal solvent will fully dissolve the compound near its boiling point.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
The best solvent will yield a high recovery of crystalline material.
| Solvent System | Common Application for Pyrazole Derivatives | Rationale |
| Ethanol or Methanol | Often a good starting point for polar heterocyclic compounds.[10] | The hydroxyl group can form hydrogen bonds, aiding in the dissolution of the polar pyrazole-carbaldehyde at high temperatures. |
| Ethyl Acetate / Hexane | A versatile two-solvent system. | Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexane dropwise until the solution becomes slightly cloudy (the cloud point). Allow to cool. |
| Toluene | Good for compounds with aromatic character. | Higher boiling point allows for dissolution of less soluble compounds. Cool slowly to encourage large crystal growth. |
| Isopropanol | An alternative to ethanol with a slightly different solubility profile. | Can sometimes provide better crystal formation or impurity rejection than ethanol or methanol. |
Q4: Column chromatography is not separating my product from a key impurity. How can I optimize the separation?
Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[12][13]
Causality for Poor Separation:
-
Incorrect Solvent System: The polarity of the eluent may be too high (eluting everything quickly) or too low (product does not move).
-
Column Overloading: Too much crude material was loaded onto the column.
-
Poor Column Packing: Channels or cracks in the silica bed lead to uneven flow and band broadening.
-
Product Degradation: Aldehydes can sometimes be sensitive to acidic silica gel, potentially forming acetals if alcohols are used as the eluent.[14][15]
Optimization Strategies:
-
TLC Analysis First: Before running a column, always identify an optimal solvent system using Thin Layer Chromatography (TLC). Aim for a system that gives your product an Rf value of ~0.3 and maximizes the separation from impurities.[14] A common starting point is a gradient of Ethyl Acetate in Hexanes.
-
Deactivate Silica Gel: If you suspect product degradation, you can deactivate the silica. Before eluting, flush the packed column with your starting eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica.[14]
-
Use a Different Stationary Phase: If separation on silica is impossible, consider using alumina (neutral or basic) or reverse-phase silica (C18).
-
Try a Different Solvent System: If Hexane/EtOAc fails, explore other systems like Dichloromethane/Methanol or Toluene/Acetone.
Troubleshooting and Purification Workflow
This workflow provides a logical path from crude product to a highly pure sample of this compound.
Caption: Decision workflow for purifying the target compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is effective when the crude product is a solid with relatively minor impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a magnetic stirrer and hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn persistently cloudy. This indicates the saturation point has been reached. Add another drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
This is the method of choice for oily products or for separating impurities with similar polarity to the product.
-
Select Eluent: Based on prior TLC analysis, prepare the starting eluent (e.g., 20% Ethyl Acetate in Hexanes). Prepare a second, more polar eluent for flushing the column later (e.g., 50% Ethyl Acetate in Hexanes).
-
Pack the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Create a slurry of silica gel in the starting eluent. Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles or cracks form.[13]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
-
-
Load the Sample:
-
Dissolve the crude product in the minimum possible amount of dichloromethane or the eluent.
-
Carefully pipette this concentrated solution directly onto the top layer of sand.[13]
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions while applying gentle pressure to the top of the column to maintain a steady flow rate.
-
Monitor the separation by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.
-
-
Gradient Elution (Optional): If impurities are slow to elute, gradually increase the polarity of the mobile phase (e.g., from 20% EtOAc to 30% EtOAc).
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for flash column chromatography.
References
-
S. A. S. G. Kumar, K. V. P. Kumar, M. S. Kumar, and C. S. Reddy, "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes," National Institutes of Health, Available: [Link]
-
V. V. Tkachenko, et al., "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde," MDPI, Available: [Link]
-
A. V. Popov, et al., "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions," Semantic Scholar, Available: [Link]
-
P. Anitha, et al., "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION," ResearchGate, Available: [Link]
-
JETIR, "SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST," Jetir.org, Available: [Link]
-
A. M. Naglah, et al., "5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)...," ProQuest, Available: [Link]
-
ResearchGate, "What solvent should I use to recrystallize pyrazoline?," ResearchGate, Available: [Link]
-
PubChem, "this compound," PubChem, Available: [Link]
-
PubChemLite, "this compound," PubChemLite, Available: [Link]
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Reddit, "Having some troubles with a Vislmeier-Haack reaction," Reddit, Available: [Link]
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F. A. Bakr, et al., "Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles," PubMed, Available: [Link]
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Reddit, "Purified and recrystallized 3,5-dimethyl-1H-pyrazole.," Reddit, Available: [Link]
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PubChemLite, "3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde," PubChemLite, Available: [Link]
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Reddit, "Vilsmeier-Haack formilation help," Reddit, Available: [Link]
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A. L. Rousseau, et al., "The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity," National Institutes of Health, Available: [Link]
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ResearchGate, "What is the best solvent for purifying aldehyde in a column chromatography?," ResearchGate, Available: [Link]
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B. F. Abdel-Wahab, H. A. Mohamed, and A. F. El-Mahdy, "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity," ARKIVOC, Available: [Link]
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ResearchGate, "Is it possible to purify aldehyde by column? Is there any other method to do purification?," ResearchGate, Available: [Link]
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Chemistry Steps, "Vilsmeier-Haack Reaction," Chemistry Steps, Available: [Link]
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cmu.edu.jm, "How to Column Aldehydes: A Comprehensive Guide," cmu.edu.jm, Available: [Link]
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Journal of Pharmaceutical and Scientific Innovation, "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety," jpsionline.com, Available: [Link]
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Technical Support Center: Synthesis of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and explore alternative pathways. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure you can achieve your synthetic goals efficiently and effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route to this compound?
The most widely employed method is a two-step process starting from 2-acetylbenzofuran. First, 2-acetylbenzofuran is condensed with a hydrazine (e.g., phenylhydrazine) to form the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reaction to construct the pyrazole ring and introduce the formyl group at the 4-position in a one-pot cyclization and formylation process.[1][2][3]
Q2: What is the Vilsmeier-Haack reaction and why is it used here?
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic compounds.[4][5] It utilizes a "Vilsmeier reagent," typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5] In this synthesis, the Vilsmeier reagent acts as the electrophile that attacks the hydrazone intermediate, leading to the formation of the pyrazole ring and the introduction of the aldehyde functionality.[6]
Q3: Are there any major safety concerns with the standard synthesis?
Yes, the Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The work-up, which often involves quenching with ice or a basic solution, is exothermic and must be done cautiously.[5]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most effective way to monitor the reaction's progress.[5] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate against the starting material.
II. Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack cyclization and formylation is a critical step and often a source of experimental difficulties. This guide will help you troubleshoot common problems.
Diagram: Troubleshooting Logic for the Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.
Common Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Vilsmeier Reagent: The chloroiminium salt is sensitive to moisture and can decompose.[5] | Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the reagent at 0-5 °C and use it promptly.[5] |
| Low Substrate Reactivity: Electron-withdrawing groups on the benzofuran ring can decrease its nucleophilicity, hindering the reaction.[7] | Increase the equivalents of the Vilsmeier reagent or consider increasing the reaction temperature after the initial addition.[3][5] Monitor progress carefully by TLC. | |
| Incomplete Reaction: Reaction time or temperature may be insufficient.[5] | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider gradually increasing the temperature.[5] | |
| Formation of Side Products | Decomposition: The product or starting material may be unstable under the acidic reaction conditions or during the basic work-up.[5] | Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize carefully with a mild base like sodium bicarbonate.[5] |
| Polymerization: The starting material or product may polymerize under the reaction conditions. | Maintain a low temperature during the addition of reagents to control the exothermic reaction.[5] | |
| Difficulty in Product Isolation | Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during work-up. | Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[5] |
| Emulsion Formation: This can make phase separation difficult during extraction. | Add brine to help break the emulsion. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.[5] |
Detailed Protocol for Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 3-10 equivalents) dropwise to the cold DMF, ensuring the temperature does not rise above 5 °C.[3][5] Stir the resulting mixture at this temperature for 30-60 minutes.
-
Formylation Reaction: Dissolve the 1-(benzofuran-2-yl)ethylidene-2-phenylhydrazone intermediate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[5] Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature or gently heat to 60-70 °C for several hours.[3] Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution to a pH of 7-8 using a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extraction and Purification: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
III. Alternative Synthetic Routes
If the standard Vilsmeier-Haack approach is unsuccessful or if you wish to explore other synthetic strategies, consider the following alternatives.
Route A: The Duff Reaction for Formylation
The Duff reaction is a viable alternative for the formylation of activated aromatic rings, including pyrazoles, especially for substrates that are sensitive to the harsh conditions of the Vilsmeier-Haack reaction.[4] This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.
General Protocol for the Duff Reaction
-
Reaction Setup: In a round-bottom flask, combine the 3-(1-benzofuran-2-yl)-1H-pyrazole (if pre-formed), hexamethylenetetramine (HMTA, 4-5 equivalents), and an acidic medium such as trifluoroacetic acid or a mixture of glycerol and boric acid.[4]
-
Heating: Heat the mixture to 140-160 °C for several hours.
-
Hydrolysis: Cool the reaction mixture and hydrolyze the intermediate by adding a mixture of sulfuric acid and water, followed by heating.
-
Work-up and Purification: After cooling, extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by standard methods.
| Method | Advantages | Disadvantages |
| Vilsmeier-Haack | Generally higher yields, broader substrate scope.[4] | Harsh, acidic conditions; uses hazardous reagents.[5] |
| Duff Reaction | Useful for substrates sensitive to V-H conditions; avoids POCl₃.[4] | Often requires higher temperatures and can result in lower yields. |
Route B: Modular Synthesis (Constructing Rings Separately)
This strategy involves synthesizing the benzofuran and pyrazole moieties separately and then coupling them. This can be advantageous if the functional groups are not compatible with the conditions required for the one-pot cyclization/formylation.
Diagram: Modular Synthetic Approach
Caption: A modular approach to the target molecule synthesis.
This approach offers flexibility. For instance, one could synthesize a 3-bromo-1H-pyrazole-4-carbaldehyde and a 2-benzofuranylboronic acid and couple them using a Suzuki reaction. This decouples the sensitive formylation step from the heterocyclic ring formations.
IV. References
-
BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Retrieved from
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from
-
MDPI. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Retrieved from
-
ProQuest. (n.d.). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) -.... Retrieved from
-
Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from
-
ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Retrieved from
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from
-
ResearchGate. (n.d.). Synthetic pathway for the synthesis of 2‐(1‐benzofuran‐2‐yl) quinoline‐4‐carboxylic acid analogues and their resultant esters 56‐61. Retrieved from
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from
-
Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from
-
ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Retrieved from
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from
-
Arkivoc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Technical Support Center: Overcoming Scale-Up Challenges in 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Synthesis
Last Updated: January 21, 2026
Introduction
Welcome to the technical support center for the synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This valuable heterocyclic compound is a key building block in the development of novel therapeutics and functional materials.[1][2][3] Its synthesis, typically involving a Vilsmeier-Haack formylation, presents unique challenges, especially during scale-up.[4][5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming these hurdles. Our goal is to ensure a robust, scalable, and efficient synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common and frustrating issue is a lower-than-expected yield of the desired product. Several factors can contribute to this problem.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: The purity of the precursor, 3-(1-benzofuran-2-yl)-1H-pyrazole, is critical. Impurities can interfere with the reaction.
-
Solution: Ensure the starting material is of high purity. Recrystallize or purify by column chromatography if necessary. Verify the identity and purity by NMR and melting point analysis.
-
-
Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture.[7]
-
Solution: Use anhydrous DMF and fresh, high-purity POCl₃.[7][8] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. The addition of POCl₃ to DMF should be slow and controlled, typically at low temperatures (0-10 °C), to manage the exothermic reaction.[7][8]
-
-
Sub-optimal Reaction Temperature: The formylation of the pyrazole ring is temperature-dependent.
-
Solution: While the Vilsmeier reagent is formed at low temperatures, the subsequent reaction with the pyrazole substrate may require heating to proceed at a reasonable rate.[9][10] Optimization studies in small-scale experiments are recommended to determine the ideal temperature profile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
-
Incomplete Reaction: The reaction may be sluggish and not reach completion.
Issue 2: Formation of Significant By-products
The presence of impurities and by-products complicates purification and reduces the overall process efficiency.
Potential Causes & Solutions:
-
Side Reactions due to Excess Reagent or High Temperature: Overly harsh reaction conditions can lead to undesired side reactions.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess is often necessary, but a large excess should be avoided. Optimize the reaction temperature to find a balance between reaction rate and impurity formation.[8]
-
-
Decomposition during Work-up: The quenching step, where the reaction mixture is neutralized, is highly exothermic and can lead to product degradation if not controlled.
-
Solution: Quench the reaction mixture slowly by adding it to a cold, vigorously stirred solution of a base, such as sodium bicarbonate or sodium hydroxide.[8] Maintain a low temperature throughout the quenching process.
-
-
Regioselectivity Issues: While formylation of 1H-pyrazoles typically occurs at the C4 position, other isomers can sometimes form depending on the substituents.
-
Solution: The substitution pattern of the starting pyrazole influences regioselectivity. For 3-substituted pyrazoles, formylation is generally favored at the C4 position. If other isomers are observed, purification by column chromatography or recrystallization will be necessary.
-
Issue 3: Difficulties in Product Isolation and Purification
Isolating the pure this compound can be challenging.
Potential Causes & Solutions:
-
Product Solubility in the Aqueous Layer: The product may have some solubility in water, leading to losses during the extraction phase.
-
Emulsion Formation during Extraction: The formation of a stable emulsion between the aqueous and organic layers can make phase separation difficult.
-
Solution: Adding brine can help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
-
-
Challenges with Crystallization: The product may be difficult to crystallize, or it may oil out.
-
Solution: Experiment with different solvent systems for recrystallization. A solvent screen using small amounts of the crude product is recommended. If the product is an oil, consider converting it to a solid derivative (e.g., a hydrazone) for easier purification, followed by hydrolysis back to the aldehyde.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction for this synthesis?
A1: The Vilsmeier-Haack reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride.[11][12] This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich pyrazole ring. The initial product is an iminium ion, which is subsequently hydrolyzed during the work-up to yield the final aldehyde product.[12][13]
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: The Vilsmeier-Haack reaction involves hazardous reagents and requires strict safety protocols, especially on a larger scale.[7]
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction are exothermic.[7][14] Ensure adequate cooling capacity and slow, controlled addition of reagents to manage the heat generated.
-
Pressure Build-up: The reaction can generate gaseous by-products. Ensure the reaction vessel is properly vented.
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[7] A small aliquot of the reaction mixture can be carefully quenched (e.g., with a basic solution), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light or by using a suitable staining agent. For more quantitative analysis, HPLC is the preferred method.
Q4: What are some alternative synthetic routes to this compound?
A4: While the Vilsmeier-Haack reaction is a common method for formylating pyrazoles, other synthetic strategies exist for constructing the pyrazole ring itself.[15][16] For instance, one could synthesize a benzofuran-containing 1,3-dicarbonyl compound and then react it with hydrazine to form the pyrazole ring.[17] However, for introducing the carbaldehyde group onto a pre-formed pyrazole, the Vilsmeier-Haack reaction remains one of the most direct and widely used methods.[9][18]
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a general guideline for the synthesis of this compound. Optimization may be required based on your specific scale and equipment.
Materials:
-
3-(1-Benzofuran-2-yl)-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 3-(1-benzofuran-2-yl)-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to an optimized temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully pour the reaction mixture into a vigorously stirred, cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Reactant Ratio (Pyrazole:POCl₃:DMF) | 1 : 1.2 : 2.5 | 1 : 1.5 : 3 |
| Temperature | Room Temperature | 50 °C |
| Reaction Time | 24 hours | 6 hours |
| Yield (Crude) | 45% | 85% |
| Yield (Purified) | 30% | 75% |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for addressing low product yield.
References
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 138-153.
- IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- ProQuest. (n.d.). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene).
- PubMed Central. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- ResearchGate. (2016). (PDF) Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties.
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Preventing decomposition of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde during purification
Document ID: TSC-2026-01-21-PYR-BENZ
Subject: Troubleshooting Guide for the Purification and Stabilization of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with this compound. This promising heterocyclic scaffold is of significant interest in pharmaceutical research due to the diverse biological activities associated with both pyrazole and benzofuran motifs.[1][2][3]
However, the purification of this molecule presents a common and significant challenge: decomposition. Its structure incorporates three distinct chemical features—a benzofuran ring, a pyrazole ring, and an aromatic aldehyde—each with its own stability profile. The aldehyde functional group, in particular, is highly susceptible to degradation, especially during standard purification protocols like silica gel chromatography.
This document provides a series of in-depth, question-and-answer troubleshooting guides based on field-proven insights and established chemical principles. Our goal is to equip you not just with protocols, but with the causal understanding needed to prevent decomposition and ensure the integrity of your compound.
Frequently Asked Questions & Troubleshooting
FAQ 1: I'm observing significant product loss and streaking during silica gel column chromatography. Why is my compound decomposing?
This is the most frequently encountered issue. The decomposition is primarily caused by the inherent properties of standard silica gel and the reactivity of the aldehyde group.
Primary Cause: Acidity of Silica Gel
Standard silica gel is covered with silanol groups (Si-OH), which render its surface weakly acidic. This acidic environment can catalyze several decomposition pathways:
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Aldehyde Reactions: The Lewis acidic sites on silica can promote side reactions such as acetal formation (if alcohols are present as solvents), enolization, or aldol-type condensations, leading to a complex mixture of byproducts.[4][5][6]
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Benzofuran Ring Instability: The benzofuran moiety, while aromatic, can be sensitive to acidic conditions, which may lead to ring-opening or polymerization.[7]
Evidence of Decomposition:
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A new, highly polar spot appears on your TLC plate that does not move from the baseline.
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The collected fractions are colored (yellow to brown) when the starting material was off-white.
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Low overall recovery of the desired product after the column.
Solutions: Modifying Your Chromatographic Approach
The core strategy is to minimize the compound's interaction with acidic surfaces.
Protocol 1: Chromatography on Deactivated Silica Gel
This is the most effective and widely adopted solution. By neutralizing the acidic silanol groups, you can dramatically improve recovery and purity.
Step-by-Step Methodology:
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Prepare the Slurry: In a fume hood, measure the required amount of silica gel. Create a slurry using your initial, non-polar eluent (e.g., 100% Hexane or Dichloromethane).
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Add the Deactivating Agent: To this slurry, add 1% triethylamine (NEt₃) by volume. For example, for every 100 mL of eluent used to make the slurry, add 1 mL of NEt₃.
-
Pack and Equilibrate: Pack the column with the deactivated silica slurry. It is crucial to then flush the packed column with at least 3-5 column volumes of the starting eluent mixture (e.g., 95:5 Hexane:Ethyl Acetate) that also contains 1% NEt₃. This ensures the entire column bed is neutralized.
-
Load and Elute: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Load it onto the column and begin elution with your NEt₃-containing solvent gradient.
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Post-Purification: After combining the pure fractions, the triethylamine can be removed under reduced pressure, as it is volatile. For final traces, a co-evaporation with a solvent like toluene may be effective.
dot
Caption: Workflow for Deactivated Silica Gel Chromatography.
Protocol 2: Using an Alternative Stationary Phase
If decomposition persists, switch to a non-acidic stationary phase.
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Neutral Alumina: This is an excellent alternative. Use Brockmann activity II or III. Note that the eluent polarity will need to be adjusted; alumina is more polar than silica, so more polar solvents are typically required.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for sensitive compounds.
FAQ 2: After successful purification, my white solid compound turns yellow or brown upon standing in the lab. What is causing this color change?
This common observation points towards oxidative and/or photodegradation.
Primary Cause: Aldehyde Oxidation
The aldehyde group (-CHO) is highly susceptible to autoxidation in the presence of atmospheric oxygen, converting it into the corresponding carboxylic acid (3-(1-benzofuran-2-yl)-1H-pyrazole-4-carboxylic acid).[8][9][10] This process is often initiated by light and trace metal impurities, proceeding via a free-radical mechanism. The resulting carboxylic acid impurity, along with potential polymeric byproducts, contributes to the discoloration.
Solutions: Proper Handling and Storage
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Work Under Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere of nitrogen or argon, especially during the final solvent removal step.
-
Use Degassed Solvents: For preparing solutions or for the final workup, use solvents that have been purged with nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Store the solid compound and any solutions in amber glass vials or wrap standard vials in aluminum foil to prevent photodegradation.
-
Low-Temperature Storage: Store the purified, solid compound in a freezer, preferably at -20°C, under an inert atmosphere. This drastically reduces the rate of autoxidation.
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Consider an Antioxidant: For long-term storage of solutions (if necessary), consider adding a trace amount of an antioxidant like butylated hydroxytoluene (BHT).
FAQ 3: What is the best purification method to use to minimize any chance of decomposition?
The ideal method depends on the nature of the impurities and the scale of your reaction. A decision tree can help guide your choice.
dot
Caption: Decision Tree for Selecting a Purification Method.
Method Comparison
| Purification Method | Principle | Pros | Cons | Best For |
| Recrystallization | Differential solubility of compound and impurities in a solvent at different temperatures. | Avoids contact with adsorbents; excellent for high purity on large scales. | Can be difficult to find a suitable solvent; potential for lower yield. | Removing impurities with very different polarity; scaling up. |
| Deactivated Silica Chromatography | Adsorption chromatography on a pH-neutralized surface. | High resolution; significantly reduces acid-catalyzed decomposition.[4] | Requires addition of a volatile base (e.g., NEt₃) that must be removed. | General-purpose purification of acid-sensitive compounds. |
| Neutral Alumina Chromatography | Adsorption chromatography on a basic or neutral surface. | Excellent for acid-sensitive compounds; no additive required. | Can have different selectivity than silica; may be more expensive. | Compounds that still decompose on deactivated silica. |
| Bisulfite Adduct Formation | Reversible chemical reaction of the aldehyde with sodium bisulfite to form a water-soluble salt.[11] | Extremely high selectivity for aldehydes; separates from ketones and non-carbonyl impurities. | Multi-step chemical process (formation and regeneration); not a chromatographic method. | Isolating the aldehyde from a very complex mixture or when all other methods fail. |
Recommended Eluent Systems for Chromatography
| Stationary Phase | Typical Eluent System | Additives & Notes |
| Deactivated Silica Gel | Hexane / Ethyl Acetate | Add 0.5-1% triethylamine to the eluent system. |
| Dichloromethane / Methanol | Add 0.5-1% triethylamine to the eluent system. | |
| Neutral Alumina (Activity II/III) | Hexane / Ethyl Acetate | Generally requires a more polar mixture than silica for the same Rf. |
| Dichloromethane / Ethyl Acetate | No additives are typically needed. |
References
-
Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]
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MDPI. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Available from: [Link]
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ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
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ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available from: [Link]
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PubChemLite. 3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde. Available from: [Link]
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Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available from: [Link]
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Shimadzu. Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Available from: [Link]
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Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Available from: [Link]
- Google Patents. US3147280A - Preparation of benzofuran derivatives.
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Royal Society of Chemistry. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. Available from: [Link]
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PubChem. Benzofuran. Available from: [Link]
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ACS Publications. New ultraviolet stabilizers: 3- and 5-(2'-hydroxyphenyl)pyrazoles. Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
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PubMed Central (PMC). (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
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ACS Publications. (2012, September 7). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Available from: [Link]
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MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
-
ResearchGate. (2025, June 23). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Available from: [Link]
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PubMed Central (PMC). Current status of pyrazole and its biological activities. Available from: [Link]
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ResearchGate. Reactivity of Benzofuran Derivatives. Available from: [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
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Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. Available from: [Link]
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SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]
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Organic Chemistry Portal. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Available from: [Link]
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PubMed Central (PMC). (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]
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National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]
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Asian Publication Corporation. Synthesis and Crystal Structure of Benzofuran Derivative. Available from: [Link]
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London B.P. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available from: [Link]
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MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available from: [Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]
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MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
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ACS Catalysis. (2021, February 24). Reactive Species and Reaction Pathways for the Oxidative Cleavage of 4-Octene and Oleic Acid with H2O2 over Tungsten Oxide Catalysts. Available from: [Link]
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YouTube. (2019, January 19). synthesis of pyrazoles. Available from: [Link]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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PubMed. (2018, June 5). Pyrazole-based inhibitors of enhancer of zeste homologue 2 induce apoptosis and autophagy in cancer cells. Available from: [Link]
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Chemguide. oxidation of aldehydes and ketones. Available from: [Link]
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Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available from: [Link]
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PubMed Central (PMC). (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
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MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). Available from: [Link]
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Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]
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Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for optimizing catalytic reactions with the versatile heterocyclic building block, 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this molecule in their synthetic campaigns. Here, we move beyond simple protocols to dissect the underlying chemical principles, enabling you to troubleshoot effectively and optimize your catalyst selection for maximum yield and purity.
The unique electronic and steric profile of this molecule—combining an electron-rich benzofuran, a pyrazole core, and a reactive aldehyde—presents specific challenges and opportunities in catalysis. This guide provides structured, actionable advice in a question-and-answer format to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalytic reactions and corresponding catalysts for the aldehyde group on this scaffold?
The aldehyde functionality is a prime handle for carbon-carbon bond formation. The two most common and effective reaction classes are:
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Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). It is typically catalyzed by a base. The choice of base is critical and ranges from mild organocatalysts to stronger inorganic bases.
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Mild/Organocatalytic: Piperidine, glycine, or other amino acids are excellent choices for sensitive substrates, often enabling the reaction to proceed at room temperature in green solvents like DMSO or ethanol.[1][2]
-
Inorganic Bases: For less reactive methylene compounds, bases like ammonium carbonate can be effective, particularly in aqueous media.[3]
-
-
Reductive Amination : To form C-N bonds, the aldehyde can be converted into an amine via an intermediate imine. This is a two-step or one-pot process requiring a reducing agent. While not strictly a catalyst for the initial condensation, the overall transformation is catalytic in nature if a transfer hydrogenation catalyst is used.
-
Wittig and Related Olefinations : While often stoichiometric, catalytic versions of olefination reactions exist and are applicable. However, the classic Wittig reaction remains a robust method for converting the aldehyde to an alkene.
Q2: How does the benzofuran-pyrazole core influence catalyst selection for cross-coupling reactions?
While the aldehyde itself is not directly involved in cross-coupling, a common synthetic strategy involves performing a Suzuki-Miyaura, Heck, or Sonogashira reaction on a halogenated precursor to this molecule.[4][5] The heterocyclic nature of the core has profound implications:
-
Ligand Binding : The nitrogen atoms in the pyrazole ring and the oxygen in the benzofuran can act as coordinating sites for a metal catalyst (like palladium), potentially interfering with the catalytic cycle. Therefore, strongly binding, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to maintain the catalyst's activity and prevent catalyst deactivation.[6]
-
Electronic Effects : The overall electron-rich nature of the fused ring system can facilitate the oxidative addition step in palladium-catalyzed cross-couplings. However, it can also make the product susceptible to further reactions.
-
Catalyst Poisoning : Impurities from the synthesis of the heterocyclic core can act as catalyst poisons.[6] Ensuring high purity of the starting material is paramount for successful cross-coupling.
Q3: When should I choose a palladium catalyst versus a simpler organocatalyst for a reaction involving this molecule?
The choice is dictated entirely by the desired transformation:
-
Use an Organocatalyst (e.g., amine, amino acid) or a simple base for: Reactions directly involving the aldehyde group, such as Knoevenagel condensations or aldol-type reactions.[1][7] These catalysts are ideal for activating the active methylene component without interfering with the heterocyclic core.
-
Use a Palladium Catalyst for: Carbon-carbon or carbon-heteroatom bond formation at other positions on the benzofuran or pyrazole rings (e.g., coupling a halide with a boronic acid).[4][8][9] These reactions require the unique redox capabilities of a transition metal to proceed.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Problem 1: Low or No Conversion in a Knoevenagel Condensation
You are reacting this compound with an active methylene compound (e.g., diethyl malonate) and observing poor conversion.
Rationale: The Knoevenagel condensation requires a base to deprotonate the active methylene compound, forming a nucleophilic enolate.[7] If the base is too weak, the enolate concentration will be too low for the reaction to proceed efficiently. Conversely, a base that is too strong can lead to self-condensation of the aldehyde or other side reactions.
Troubleshooting Protocol:
-
Verify Reactant Quality: Ensure the aldehyde is pure and the active methylene compound has not hydrolyzed.
-
Screen Catalysts: Create a systematic screen of catalysts with varying basicity. See the table below for suggestions.
-
Monitor Reaction: Use TLC or LC-MS to track the consumption of starting materials. Sometimes, these reactions reach equilibrium; in other cases, they are simply slow.[10]
. Table 1: Catalyst Selection Guide for Knoevenagel Condensation
| Catalyst Type | Example Catalyst | Recommended Solvent | Temperature | Rationale & Comments |
|---|---|---|---|---|
| Mild Organocatalyst | Glycine[1] | DMSO, Ethanol | Room Temp | Green, effective for highly activated methylenes. Good first choice. |
| Weakly Basic Amine | Piperidine[2][11] | Ethanol, Water | Room Temp - Reflux | Classic Knoevenagel catalyst. Slightly stronger than amino acids. |
| Inorganic Base | (NH₄)₂CO₃[3] | Water/Ethanol | Room Temp (Sonication) | Mild, inexpensive, and effective, especially with sonication to improve mixing. |
| Stronger Base | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 50-100 °C | Use for less reactive methylene compounds. Higher risk of side reactions. |
Rationale: If reactants are not fully dissolved, the reaction becomes heterogeneous, leading to slow rates and low yields.[10] The planar, fused-ring structure of the substrate may lead to poor solubility in non-polar solvents.
Troubleshooting Protocol:
-
Solvent Screen: Test the solubility of your aldehyde in a range of solvents (e.g., Toluene, Dioxane, DMF, DMSO, NMP).
-
Optimize Conditions: Choose a solvent that fully dissolves all reactants at the target reaction temperature. Polar aprotic solvents like DMF or DMSO are often effective.[1]
-
Consider Co-solvents: An ethanol/water mixture can be effective for some base-catalyzed reactions.[8]
Caption: Troubleshooting workflow for Knoevenagel condensation.
Problem 2: Catalyst Deactivation in a Suzuki-Miyaura Cross-Coupling
You are attempting to couple a bromo- or iodo-substituted version of the benzofuran-pyrazole aldehyde with a boronic acid and observe the reaction stalling, often accompanied by the formation of black precipitate (palladium black).
Rationale: The active Pd(0) species in the catalytic cycle is stabilized by phosphine ligands. If these ligands dissociate or are oxidized by trace oxygen, the unprotected Pd(0) atoms can aggregate into inactive palladium black.[6] Heterocyclic substrates can sometimes accelerate this process.
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: This is the most critical factor. Use a robust inert gas (Argon or Nitrogen) manifold. Degas your solvent thoroughly using methods like freeze-pump-thaw or by sparging with inert gas for at least 30 minutes.[6][12]
-
Select Appropriate Ligands: For challenging heterocyclic substrates, monodentate, bulky, electron-rich biarylphosphine ligands are often superior to traditional PPh₃. They form more stable complexes with palladium and actively promote the oxidative addition and reductive elimination steps.
. Table 2: Ligand Selection for Suzuki Coupling with Heterocyclic Halides
| Ligand Class | Example Ligand | Key Feature | When to Use |
|---|---|---|---|
| Buchwald-Type | SPhos, XPhos, RuPhos | Bulky, electron-rich | Default choice for difficult couplings, aryl chlorides, or when catalyst deactivation is observed.[6] |
| Bidentate | Xantphos | Wide bite angle | Good for controlling selectivity and preventing β-hydride elimination if applicable. |
| Aqueous Soluble | SPhos-PEO | Water-soluble | Useful for reactions in aqueous media, simplifying product isolation. |
| Traditional | PPh₃ | Inexpensive | Suitable for simple, unhindered aryl iodides or bromides, but often fails with complex heterocycles. |
Rationale: The base is crucial for activating the boronic acid in the transmetalation step. Its strength, solubility, and interaction with the solvent can dramatically affect the reaction outcome.[6][13] For example, using K₃PO₄ in a completely anhydrous system may be ineffective, as a small amount of water is often required to facilitate the process.[6]
Troubleshooting Protocol:
-
Base Screening: The most common bases for Suzuki couplings are K₂CO₃ and K₃PO₄. Cs₂CO₃ is stronger and more soluble, often succeeding where others fail.
-
Solvent Screening: Screen common Suzuki solvents like Dioxane, Toluene, or THF, often with a small percentage of water.[8][9]
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Systematic Optimization: Use the diagram below to guide your optimization strategy.
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (n.d.). Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(ar) in DMSO at room temperature.
- BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- ProQuest. (n.d.). 5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-.
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Mali, P. S., et al. (n.d.).
- ResearchGate. (n.d.). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Deghady, A., Hussein, M., et al. (2021). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
Sources
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- 2. (2<i>Z</i>,5<i>Z</i>)-5-((3-(Benzofuran-2-yl)-1-phenyl-1<i>H</i>-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one - ProQuest [proquest.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives
Welcome to the technical support center for 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this promising class of heterocyclic compounds. Here, we address common stability challenges encountered during synthesis, purification, storage, and formulation. Our goal is to provide you with the scientific rationale behind these issues and to offer practical, field-tested solutions to enhance the stability and integrity of your compounds.
Introduction to the Stability of Benzofuran-Pyrazole Scaffolds
The this compound scaffold is a key pharmacophore in the development of novel therapeutics, including potent kinase inhibitors and anti-inflammatory agents.[1][2] The unique arrangement of the benzofuran, pyrazole, and carbaldehyde moieties confers desirable biological activity but also introduces specific chemical liabilities. Understanding these potential degradation pathways is crucial for maintaining the purity, potency, and shelf-life of these derivatives.
This guide will delve into the most frequently encountered stability issues, providing a structured, question-and-answer-based approach to troubleshooting. We will explore the underlying chemical principles and provide detailed protocols to mitigate these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Handling and Storage
Question 1: I've synthesized a batch of a this compound derivative, and it has started to change color from a white powder to a yellowish or brownish solid upon storage. What is causing this discoloration, and how can I prevent it?
Answer:
Discoloration of your compound is a common indicator of degradation, often due to a combination of factors, primarily oxidation and exposure to light.
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Scientific Rationale: The carbaldehyde group at the 4-position of the pyrazole ring is susceptible to oxidation, which can convert it into a carboxylic acid or other colored byproducts.[3][4] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. The extended π-system of the benzofuran-pyrazole core can also be sensitive to photodecomposition, leading to the formation of colored impurities.[5]
-
Troubleshooting and Prevention:
-
Inert Atmosphere: Store your solid compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. This can be achieved by using a desiccator flushed with inert gas or by storing vials in a glove box.
-
Light Protection: Always store your compound in amber vials or wrap the container with aluminum foil to protect it from light.[5]
-
Low Temperature: Storage at low temperatures (-20°C or -80°C) will significantly slow down the rate of degradation reactions.
-
Purity: Ensure your compound is highly pure and free from residual catalysts or acidic/basic impurities from the synthesis, as these can catalyze degradation. Re-purification by chromatography or recrystallization may be necessary.
-
Question 2: My compound, which was initially fully soluble in DMSO, is now showing some precipitation after being stored as a stock solution. What is happening?
Answer:
Precipitation from a stock solution can be due to several factors, including degradation to a less soluble product, slow crystallization of the parent compound, or absorption of atmospheric moisture.
-
Scientific Rationale: If the aldehyde group oxidizes to a carboxylic acid, the resulting molecule will have different polarity and potentially lower solubility in DMSO. Alternatively, highly concentrated stock solutions can become supersaturated, leading to crystallization over time, especially if the storage temperature fluctuates. DMSO is also hygroscopic and will absorb water from the air, which can decrease the solubility of your compound.
-
Troubleshooting and Prevention:
-
Confirm Identity: Before use, analyze the precipitate and the supernatant by HPLC or LC-MS to determine if it is the parent compound or a degradant.
-
Fresh Solutions: Prepare fresh stock solutions for critical experiments whenever possible.
-
Storage of Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use vials with tight-fitting caps to prevent moisture absorption.
-
Solvent Choice: While DMSO is a common solvent, for long-term storage, consider less hygroscopic solvents if your compound is sufficiently soluble. Always use anhydrous grade solvents.
-
Section 2: Formulation and Experimental Use
Question 3: I am observing a loss of potency or inconsistent results in my biological assays over time. Could this be related to compound instability in my aqueous assay buffer?
Answer:
Yes, instability in aqueous media is a significant concern for many heterocyclic compounds and can lead to unreliable assay results.
-
Scientific Rationale: The linkage between the benzofuran and pyrazole rings, as well as the aldehyde functionality, can be susceptible to hydrolysis under certain pH conditions, although the C-C bond is generally robust. More likely, the compound may be degrading via oxidation, which can be accelerated in aqueous buffers, especially those containing dissolved oxygen or metal ions. The pH of the buffer can also influence the rate of degradation.
-
Troubleshooting and Prevention:
-
pH Stability Profile: Perform a preliminary stability study of your compound in the intended assay buffer. Incubate the compound at the assay concentration and temperature for various time points and analyze by HPLC to quantify the remaining parent compound.
-
Buffer Optimization: If instability is observed, consider adjusting the pH of the buffer. Many heterocyclic compounds exhibit maximum stability in a slightly acidic to neutral pH range.
-
Antioxidants: For compounds prone to oxidation, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the assay buffer may be beneficial, provided it does not interfere with the assay.
-
Fresh Working Solutions: Prepare working solutions in aqueous buffer immediately before use from a freshly prepared or properly stored stock solution.
-
Key Degradation Pathways and Mitigation Strategies
The primary chemical liabilities of the this compound scaffold are centered around the carbaldehyde group and the potential for photo-oxidation of the heterocyclic core.
Oxidation of the Carbaldehyde
The aldehyde group is readily oxidized to a carboxylic acid. This is a common degradation pathway for many aldehyde-containing pharmaceuticals.
-
Mechanism: The oxidation can be initiated by atmospheric oxygen, peroxides (which can form in some organic solvents like THF or diethyl ether upon storage), or in biological systems by enzymes such as aldehyde dehydrogenases.[4]
-
Mitigation:
-
Chemical Modification: If synthetically feasible and compatible with biological activity, the aldehyde can be converted to a more stable functional group, such as an oxime, hydrazone, or a reductively aminated product.
-
Formulation with Antioxidants: Including antioxidants in formulations can scavenge free radicals and reactive oxygen species that initiate oxidation.
-
Caption: Primary oxidative degradation pathway.
Photodegradation
The extended conjugated system of the benzofuran and pyrazole rings makes these compounds susceptible to degradation upon exposure to UV or visible light.
-
Mechanism: Photo-oxidation can lead to complex degradation profiles, including ring-opening of the furan moiety or polymerization, resulting in discoloration and loss of purity.[6]
-
Mitigation:
-
Strict Light Protection: As mentioned, all handling, storage, and experimental procedures should be conducted with minimal exposure to light.
-
UV-Absorbing Excipients: In formulation development, the inclusion of UV-absorbing excipients can help protect the active pharmaceutical ingredient (API) from photodegradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC-UV/MS method to determine the percentage of degradation and to profile the degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). Optimize the gradient to achieve good resolution between the parent peak and all degradation peaks observed in the forced degradation study.
-
Detection: Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and its degradants.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C or below, protected from light, under inert gas | To minimize oxidation, photodegradation, and thermal degradation. |
| Storage (Solution) | -20°C or below, in single-use aliquots, anhydrous solvent | To prevent freeze-thaw degradation and hydrolysis from absorbed moisture. |
| Experimental Handling | Use amber labware, prepare fresh solutions | To prevent photodegradation and decomposition in solution. |
| Formulation | Consider antioxidants, UV-absorbing excipients, and pH control | To enhance the stability of the final drug product. |
Logical Workflow for Stability Assessment
Sources
- 1. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Work-up procedures to minimize impurities in 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed procedural explanations to help you navigate the complexities of this synthesis, ensuring high purity and yield. The primary synthetic route discussed is the Vilsmeier-Haack formylation of a hydrazone precursor, a robust and widely used method for obtaining pyrazole-4-carbaldehydes.[1][2][3]
I. Reaction Overview: The Vilsmeier-Haack Approach
The synthesis of this compound is most effectively achieved through a Vilsmeier-Haack reaction. This process involves two key stages:
-
Formation of the Hydrazone Precursor: Condensation of 2-acetylbenzofuran with a suitable hydrazine (e.g., phenylhydrazine for a 1-phenyl substituted pyrazole) yields the corresponding hydrazone.
-
Vilsmeier-Haack Cyclization and Formylation: The hydrazone is then treated with the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent drives both the cyclization to form the pyrazole ring and the formylation at the 4-position in a one-pot reaction.[4][5]
The overall synthetic pathway is illustrated below:
Caption: General workflow for the synthesis of the target compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and work-up, providing explanations and actionable solutions.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What could be the cause?
A1: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue, often stemming from the stability and reactivity of the Vilsmeier reagent itself.
-
Expertise & Experience: The Vilsmeier reagent, a chloroiminium salt, is highly moisture-sensitive.[6] Any presence of water in your reagents or glassware will lead to its rapid hydrolysis, rendering it inactive for formylation. Similarly, the reagent is thermally unstable and should be prepared fresh at low temperatures (0-5 °C) and used promptly.[7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried before use. Use anhydrous grade DMF and ensure your POCl₃ is fresh and has been handled under an inert atmosphere.
-
Fresh Reagent Preparation: Always prepare the Vilsmeier reagent in situ immediately before adding your hydrazone precursor. Do not let the prepared reagent stand for extended periods, even at low temperatures.
-
Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to incomplete conversion. A typical molar ratio is 1.2-4 equivalents of POCl₃ and 3-6 equivalents of DMF relative to the hydrazone substrate.[8]
-
Reaction Temperature: While the reagent is prepared in the cold, the formylation step often requires heating. The optimal temperature depends on the reactivity of your specific hydrazone. Monitor the reaction by Thin Layer Chromatography (TLC) at various temperatures (e.g., room temperature, 60°C, 80°C) to find the sweet spot. For many hydrazone precursors, heating to 70-80°C for several hours is effective.[4][5]
-
Q2: During the aqueous work-up, my product seems to be oily or won't precipitate cleanly. How can I improve the isolation?
A2: This is a common physical chemistry challenge during work-up. The goal is to carefully control the quenching and neutralization steps to induce clean precipitation of the solid product.
-
Expertise & Experience: The reaction mixture is highly acidic due to excess POCl₃ and the formation of phosphoric acids and HCl during the reaction and subsequent hydrolysis.[8][9] Pouring this hot, concentrated acidic mixture directly into water can cause localized heating and decomposition. A slow, controlled quench onto crushed ice is crucial to dissipate the heat from the exothermic hydrolysis of the remaining Vilsmeier reagent and POCl₃.[10][11] The subsequent neutralization is equally critical; if the pH becomes too high, side reactions such as the Cannizzaro reaction can occur with the aldehyde product, especially if there are unreacted formylating species.[12]
-
Troubleshooting & Visualization:
Caption: A step-by-step workflow for the aqueous work-up.
-
Detailed Protocol for Work-up:
-
Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and with vigorous stirring, pour the reaction mixture onto the ice. This must be done carefully to manage the exotherm.
-
Neutralization: Continue stirring the cold mixture and slowly add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of ammonium hydroxide (NH₄OH). Monitor the pH with pH paper or a calibrated meter. Aim for a final pH of 7-8. Avoid strong bases like NaOH, which can promote side reactions.[12]
-
Precipitation and Aging: Once neutralized, the product should precipitate as a solid. Sometimes, allowing the mixture to stir in the cold for an additional 30-60 minutes (a process called "aging") can improve the particle size and filterability of the precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Q3: My final product is off-color (yellow or brown) and shows multiple spots on TLC. What are the likely impurities and how do I remove them?
A3: The presence of colored impurities and multiple spots on TLC indicates a mixture of compounds. The impurities can arise from several sources, and a combination of purification techniques is often necessary.
-
Expertise & Experience: The primary impurities are often unreacted hydrazone precursor and N-formylated byproducts. The Vilsmeier reagent can also react with itself or residual dimethylamine (an impurity in DMF) to form colored byproducts. Overheating or extended reaction times can lead to decomposition and the formation of polymeric tars.
-
Common Impurities and Their Removal:
| Impurity Type | Origin | Identification (TLC) | Recommended Purification Method |
| Unreacted Hydrazone | Incomplete reaction | Typically less polar than the aldehyde product. | Column chromatography. |
| N-Formylated Byproducts | Side reaction at the pyrazole nitrogen | May have similar polarity to the product, making separation difficult. | Careful column chromatography with a shallow gradient. |
| DMF | Reaction solvent | Highly polar, often streaks on TLC. | Thorough washing of the crude product with water; removal under high vacuum. |
| Phosphoric Acid Byproducts | From POCl₃ hydrolysis | Inorganic salts, remain in the aqueous layer. | Thorough washing of the precipitate with water. |
| Polymeric Tars | Decomposition due to overheating | Baseline material on TLC. | Filtration; recrystallization can leave these in the mother liquor. |
-
Purification Protocols:
1. Recrystallization (First-line Purification):
-
Solvent Selection: For the phenyl-substituted target molecule, recrystallization from glacial acetic acid or DMF has been reported to be effective.[5] For the unsubstituted (1H) pyrazole, ethanol or ethanol/water mixtures are good starting points.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
If the solution is highly colored, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and adsorbed impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
2. Column Chromatography (For Difficult Separations):
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective for separating pyrazole-4-carbaldehydes.[10]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the column.
-
Elute with a gradually increasing gradient of ethyl acetate. For example, start with 100% hexanes and gradually increase to 20-30% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to isolate the pure product.
-
-
III. References
-
Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from BenchChem Technical Support.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2021(2), M1223. [Link]
-
Jagriti Sharma. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
BenchChem. (2025). Vilsmeier reagent stability and storage conditions. Retrieved from BenchChem Technical Support.
-
ResearchGate. (2025). Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. Retrieved from ResearchGate.
-
ResearchGate. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Retrieved from ResearchGate.
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
BenchChem. (2025). Instability of Vilsmeier reagent and how to manage it. Retrieved from BenchChem Technical Support.
-
ResearchGate. (2025). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Retrieved from ResearchGate.
-
ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from ResearchGate.
-
ResearchGate. (2025). Synthesis, Characterization and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Derivatives. Retrieved from ResearchGate.
-
El-Gharably, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27385. [Link]
-
Popova, E. A., et al. (2017). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 53(6-7), 716-724.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2022). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. Journal of the Iranian Chemical Society, 19(10), 4215-4231.
-
Gontrani, L., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(3), 472.
-
Singh, K., et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318.
-
PubChemLite. (n.d.). 3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved January 21, 2026, from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Retrieved from ResearchGate.
-
Al-Warhi, T., et al. (2021). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2021(2), M1223.
-
PubChemLite. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
-
ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from ResearchGate.
-
Shetty, P., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037.
-
ACS Publications. (2001). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]
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MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives
The confluence of distinct pharmacophores into hybrid molecules is a well-established strategy in medicinal chemistry for the discovery of novel therapeutic agents. This guide focuses on a particularly promising class of such compounds: 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde derivatives. These molecules integrate the benzofuran and pyrazole moieties, both of which are recognized for their significant and diverse pharmacological activities, including potent anticancer effects.[1]
This document provides a comparative analysis of the cytotoxic profiles of various derivatives within this chemical family, supported by experimental data from peer-reviewed studies. We will explore their differential efficacy against a range of cancer cell lines and present detailed, field-proven protocols for the key cytotoxicity assays employed in their evaluation. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer therapeutics.
The Scientific Rationale: Why Pyrazole-Benzofuran Hybrids for Cancer Therapy?
The strategic hybridization of benzofuran and pyrazole rings is a deliberate effort to harness their synergistic potential. Pyrazole derivatives have a long-standing history in medicinal chemistry, exhibiting a broad spectrum of biological activities, including notable anticancer properties.[1][2] Similarly, the benzofuran nucleus is a structural component of numerous biologically active compounds, and its derivatives have been shown to possess significant antitumor activity.[1] The fusion of these two heterocyclic systems is anticipated to yield compounds with enhanced cytotoxic potency, and potentially novel mechanisms of action, against malignant cells.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The in vitro cytotoxicity of a compound, typically quantified by its half-maximal inhibitory concentration (IC50), is a critical early indicator of its potential as an anticancer drug. The table below summarizes the cytotoxic activity of several this compound derivatives and related structures against a panel of human cancer cell lines.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-Pyrazole Hybrid 3d | Varies (NCI-60 panel) | 0.33 - 4.87 | [3][4] |
| Pyrazoline Derivative 5c | MCF-7 (Breast) | 4.50 (µg/ml) | [5] |
| HepG2 (Liver) | 4.25 (µg/ml) | [5] | |
| Benzofuropyrazole 4a | K562 (Leukemia) | 0.26 | [2] |
| A549 (Lung) | 0.19 | [2] | |
| Pyrazole 5b | K562 (Leukemia) | 0.021 | [2] |
| A549 (Lung) | 0.69 | [2] |
Note: The data presented is a compilation from multiple research articles and is intended for comparative purposes. For comprehensive details, including specific chemical structures, please refer to the original publications.
The data clearly demonstrates that the cytotoxic efficacy of these compounds is highly dependent on their specific chemical structure and the cancer cell line being tested. For instance, the pyrazole derivative 5b exhibits exceptionally high potency against the K562 leukemia cell line.[2] Such findings underscore the importance of systematic screening across diverse cancer types to identify the most promising therapeutic candidates.
Essential Cytotoxicity Assays: Methodologies and Their Underpinnings
The assessment of a compound's ability to kill or inhibit the proliferation of cancer cells is a fundamental step in drug discovery.[6][7][8][9] A variety of robust and reliable assays are available for this purpose.[6][7][10] Here, we provide detailed protocols for two widely used colorimetric assays: the MTT and SRB assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a staple in cytotoxicity testing, valued for its simplicity and reliability.[11] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[11] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11]
Caption: A comprehensive workflow of the SRB cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: Gently add 100 µL of cold fixative reagent (e.g., 10% TCA) to each well without removing the culture medium. Incubate for 1 hour at 4°C. [12][13]3. Washing: Wash the wells four to five times with distilled or deionized water and then air dry the plate. [12][13]4. SRB Staining: Add 100 µL of SRB dye solution to each well and incubate for 30 minutes at room temperature in the dark. [13][14]5. Removal of Unbound Dye: Wash the wells four times with 1% acetic acid to remove any unbound dye. [14]6. Air Drying: Allow the plate to air dry completely. [14]7. Dye Solubilization: Add 200 µL of SRB solubilization buffer (e.g., 10 mM Tris base) to each well and mix to dissolve the dye. 8. Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 580 nm using a microplate reader. 9. Data Interpretation: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Concluding Remarks
The this compound scaffold and its derivatives represent a promising avenue in the quest for novel anticancer therapeutics. The data presented in this guide highlight the significant cytotoxic potential of this class of compounds. The detailed protocols for the MTT and SRB assays provide researchers with reliable and reproducible methods for evaluating the cytotoxic effects of these and other novel chemical entities. As our understanding of the structure-activity relationships of these hybrids deepens, so too will our ability to rationally design and develop more potent and selective anticancer agents for the future.
References
- Hassan, A. S., Hafez, T. S., Ali, M. M., & Tamer, K. (2016). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 418-428.
- Al-Ostath, A., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 13(1), 1-15.
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Canvax. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]
- Yunus, U., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
- Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Al-Ostath, A., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity.
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- Yunus, U., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
-
Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Grever, M. R., et al. (1992). Cytotoxic assays for screening anticancer agents. Journal of the National Cancer Institute, 84(15), 1150-1155.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Wang, L., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(12), 20458-20471.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Aslanturk, O. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Abdel-Wahab, B. F., et al. (2018). SYNTHESIS, ANTITUMOR ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL BENZOFURAN-2-YL PYRAZOLE PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 75(2), 355-367.
- Al-Suwaidan, I. A., et al. (2022). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2022(2), M1382.
-
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A Comparative Guide to the Biological Activity of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Isomers and Derivatives
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds into a single molecular entity is a well-established strategy for the discovery of novel therapeutic agents with enhanced biological activity. The benzofuran-pyrazole hybrid system has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative analysis of the biological activity of derivatives of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of these bioactive molecules. While direct comparative studies on the positional isomers of this specific scaffold are limited in the available literature, this guide will synthesize data from closely related derivatives to elucidate potential structure-activity relationships (SAR) and guide future research endeavors.
The Benzofuran-Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The benzofuran moiety is a bicyclic aromatic ether found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Similarly, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many approved drugs, including the anti-inflammatory agent celecoxib. The molecular hybridization of these two pharmacophores has led to the development of compounds with synergistic or enhanced biological effects. The carbaldehyde group at the 4-position of the pyrazole ring serves as a versatile synthetic handle for the introduction of various functional groups, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.
Comparative Biological Evaluation
Anticancer Activity
Derivatives of the 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.
Table 1: Anticancer Activity of 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline derivative 5c | HepG2 (Liver) | 4.25 ± 0.65 | [2] |
| MCF-7 (Breast) | 4.50 ± 0.60 | [2] | |
| Doxorubicin (Standard) | HepG2 (Liver) | 4.20 ± 0.40 | [2] |
| MCF-7 (Breast) | 4.70 ± 0.55 | [2] | |
| Pyrazole-based benzofuran derivative 2 | MCF-7 (Breast) | 7.31 | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that modifications of the carbaldehyde group into pyrazoline structures can yield compounds with potent anticancer activity, comparable to the standard chemotherapeutic drug doxorubicin.[2] One study highlighted a pyrazole-based benzofuran derivative that exhibited strong anti-proliferative activity against the MCF-7 breast cancer cell line, with its cytotoxic effect linked to mitochondrial membrane damage and caspase activation, key events in the apoptotic pathway.[3]
Antimicrobial Activity
The benzofuran-pyrazole scaffold has also been explored for its potential to combat microbial infections. Derivatives have been shown to exhibit activity against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
| Compound/Derivative | Microorganism | Activity/Zone of Inhibition | Reference |
| Pyrazoline derivative 7 | Escherichia coli (G-) | Promising antibacterial activity | [4] |
| Pyrazoline derivative 13 | Escherichia coli (G-) | Promising antibacterial activity | [4] |
| Pyrazoline derivative 11 | Bacillus subtilis (G+) | Broad-spectrum antibacterial activity | [4] |
| Pyrazoline derivative 10 | Candida albicans | Potent antifungal agent | [4] |
| Chalcone derivative 4 | Aspergillus niger | Potent antifungal agent | [4] |
The conversion of the carbaldehyde into chalcones and subsequently into pyrazolines appears to be a fruitful strategy for developing antimicrobial agents.[4] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The pyrazole ring is a well-known pharmacophore in anti-inflammatory drugs, and its combination with benzofuran has yielded derivatives with significant anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
| Compound/Derivative | Assay | % Protection/Activity | Reference |
| Derivative 4d | Carrageenan-induced rat paw edema | 72.23% | [5] |
| Derivative 4h | Carrageenan-induced rat paw edema | 68.35% | [5] |
| Derivative 5d | Carrageenan-induced rat paw edema | 66.62% | [5] |
Derivatives of 3-(5-substituted-1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde have demonstrated promising anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[5] The percentage of protection indicates a significant reduction in inflammation compared to control groups.
Experimental Protocols
To ensure the reproducibility and validation of the presented biological data, this section provides detailed, step-by-step methodologies for the key assays mentioned.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. Include a solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Caption: Workflow for the agar well diffusion assay.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Potential Signaling Pathways and Mechanisms of Action
The biological activities of benzofuran-pyrazole derivatives are mediated through their interaction with various cellular signaling pathways.
Apoptosis Induction in Cancer
Many anticancer agents, including derivatives of the benzofuran-pyrazole scaffold, exert their effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Simplified overview of apoptosis signaling pathways.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of pyrazole-containing compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, these compounds may interfere with the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: Key inflammatory signaling pathways potentially targeted.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents with diverse biological activities. While direct comparative data on its positional isomers is lacking, the extensive research on its derivatives clearly indicates that modifications at the carbaldehyde position and substitutions on the benzofuran and phenyl rings significantly influence their anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on the systematic synthesis and biological evaluation of the positional isomers of the core scaffold to establish a clear structure-activity relationship. This would provide invaluable insights for the rational design of more potent and selective drug candidates. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds.
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A Comparative Guide to the Validation of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives as DNA Gyrase B Inhibitors
This guide provides a comprehensive framework for the validation of novel 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde derivatives as inhibitors of the bacterial DNA gyrase B subunit. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents. This document offers a comparative analysis against established inhibitors, detailed experimental protocols, and the scientific rationale underpinning the validation process.
Introduction: The Imperative for Novel Antibacterial Agents Targeting DNA Gyrase B
The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds that act on validated bacterial targets. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs because it is absent in higher eukaryotes.
DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for DNA cleavage and reunion, and it is the primary target of the widely successful fluoroquinolone class of antibiotics, such as ciprofloxacin. The GyrB subunit houses the ATPase activity that powers the enzyme's supercoiling function. This ATPase site is the target of the aminocoumarin class of antibiotics, including novobiocin.
In recent years, the this compound scaffold has emerged as a promising starting point for the development of new DNA gyrase B inhibitors. These compounds offer a distinct chemical architecture that may overcome existing resistance mechanisms. This guide provides a systematic approach to validating their efficacy and comparing their performance against established drugs.
Mechanism of Action: Inhibition of the GyrB ATPase Domain
The core mechanism of action for the this compound derivatives is the inhibition of the ATPase activity of the GyrB subunit. This competitive inhibition prevents the binding of ATP, thereby halting the energy-dependent DNA supercoiling process. This ultimately leads to the cessation of DNA replication and transcription, resulting in bacterial cell death.
Caption: Mechanism of DNA Gyrase B Inhibition.
Synthesis of this compound Derivatives
The synthesis of the core scaffold typically involves a multi-step process. A common route begins with the Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde moiety.
Example Synthetic Pathway:
A general synthetic route involves the reaction of an appropriate hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the desired this compound. Further derivatization can be achieved by modifying the substituents on the benzofuran or pyrazole rings to explore the structure-activity relationship (SAR).
Experimental Validation and Comparative Analysis
A rigorous validation process is crucial to characterize the inhibitory potential of the novel compounds. This involves a series of in vitro assays to determine their direct effect on the enzyme and their antibacterial efficacy.
DNA Gyrase Supercoiling Assay
This assay directly measures the enzymatic activity of DNA gyrase. In the presence of ATP, the enzyme converts relaxed circular DNA into its supercoiled form. An effective inhibitor will prevent this conversion.
Protocol:
-
Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 100 µg/mL BSA, and 0.2 µg of relaxed pBR322 plasmid DNA.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a positive control (novobiocin or ciprofloxacin) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding 1 unit of DNA gyrase and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing 5% Sarkosyl, 0.125% bromophenol blue, and 25% glycerol.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA will decrease with increasing inhibitor concentration.
-
Quantify the band intensities to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the supercoiling activity by 50%.
DNA Gyrase B ATPase Assay
This assay specifically measures the inhibition of the ATPase activity of the GyrB subunit. A common method is a linked assay where the hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
Protocol:
-
Prepare an assay mix containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 1 mM EDTA, 80 mM phosphoenolpyruvate, 20 mM NADH, and an excess of pyruvate kinase/lactate dehydrogenase.
-
Add varying concentrations of the test compound to the wells of a 96-well plate containing the assay mix and linear pBR322 DNA (to stimulate gyrase activity).
-
Add E. coli DNA gyrase to the wells.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm for 10-20 minutes at 25°C using a plate reader.
-
Calculate the rate of ATP hydrolysis and determine the IC₅₀ value for ATPase inhibition.
Comparative Performance Data
The following table presents a template for comparing the in vitro activity of novel this compound derivatives against established DNA gyrase inhibitors.
| Compound | Target Subunit | DNA Supercoiling IC₅₀ (µM) | ATPase IC₅₀ (µM) | Reference |
| Novel Derivative 1 | GyrB | [Experimental Data] | [Experimental Data] | |
| Novel Derivative 2 | GyrB | [Experimental Data] | [Experimental Data] | |
| Novobiocin | GyrB | 0.05 - 0.2 | 0.04 - 0.1 | |
| Ciprofloxacin | GyrA | 0.5 - 2.0 | > 100 (No effect) |
Note: IC₅₀ values are illustrative for established drugs and can vary based on assay conditions.
Biophysical Characterization of Inhibitor Binding
To further validate the mechanism of action and understand the binding thermodynamics, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity between the inhibitor and the DNA gyrase B subunit.
Protocol:
-
Immobilize the purified DNA gyrase B subunit onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Prepare a series of concentrations of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface and a reference flow cell.
-
Monitor the change in the refractive index, which is proportional to the binding of the compound to the protein.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
-
Regenerate the sensor surface if necessary.
-
Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
Caption: Surface Plasmon Resonance (SPR) Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of the inhibitor to the target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Place the purified DNA gyrase B subunit in the sample cell of the calorimeter.
-
Load the test compound into the titration syringe.
-
Perform a series of small injections of the compound into the sample cell while monitoring the heat released or absorbed.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The ultimate goal of a novel antibiotic is to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test strains (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Comparative Antibacterial Spectrum
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |
| Novel Derivative 1 | [Experimental Data] | [Experimental Data] | |
| Novel Derivative 2 | [Experimental Data] | [Experimental Data] | |
| Novobiocin | 64 - 256 | 0.06 - 0.5 | |
| Ciprofloxacin | 0.004 - 0.015 | 0.12 - 0.5 |
Note: MIC values are illustrative for established drugs and can vary based on the specific strain and testing conditions, following CLSI guidelines.
Conclusion and Future Directions
The validation of this compound derivatives as DNA gyrase B inhibitors requires a multifaceted approach, combining enzymatic assays, biophysical characterization, and whole-cell antibacterial testing. By systematically evaluating their performance against established inhibitors like novobiocin and ciprofloxacin, researchers can identify promising lead compounds for further development. Future studies should focus on optimizing the structure-activity relationship to enhance potency and pharmacokinetic properties, as well as evaluating the potential for resistance development. This comprehensive validation strategy provides a robust framework for advancing novel antibacterial candidates from the laboratory to preclinical development.
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Comparative analysis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde with other heterocyclic aldehydes in synthesis
Introduction
Heterocyclic aldehydes are foundational pillars in the edifice of medicinal chemistry and materials science. Their inherent reactivity, coupled with the unique electronic and steric properties imparted by the heterocyclic scaffold, makes them invaluable synthons for the construction of complex molecular architectures. Among these, 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde emerges as a particularly intriguing building block, marrying the biologically significant benzofuran and pyrazole motifs. This guide presents a comparative analysis of this aldehyde against other widely utilized heterocyclic aldehydes—indole-3-carboxaldehyde, pyrrole-2-carboxaldehyde, and thiophene-2-carboxaldehyde. We will objectively evaluate their performance in key synthetic transformations, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective synthetic potential.
The benzofuran moiety is a core structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] Similarly, the pyrazole ring is a privileged scaffold in drug discovery, known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.[1] The fusion of these two heterocycles in this compound creates a unique electronic environment that influences the reactivity of the appended formyl group, offering distinct advantages in the synthesis of novel bioactive compounds.
Comparative Analysis of Heterocyclic Aldehydes
This guide will focus on a comparative analysis of the following four heterocyclic aldehydes:
-
This compound (1)
-
Indole-3-carboxaldehyde (2)
-
Pyrrole-2-carboxaldehyde (3)
-
Thiophene-2-carboxaldehyde (4)
Our analysis will center on their synthetic accessibility and their reactivity in two fundamental and widely employed reaction classes: the Knoevenagel condensation and multicomponent reactions, exemplified by the Biginelli reaction.
Synthesis and Accessibility
A crucial factor in the utility of a building block is its ease of synthesis. The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds and serves as a common route to many heterocyclic aldehydes.
This compound (1) is efficiently synthesized via a Vilsmeier-Haack cyclization and formylation of 2-acetylbenzofuran hydrazones. This multi-step, one-pot procedure provides a direct entry to the target aldehyde.[2]
Indole-3-carboxaldehyde (2) is readily prepared from indole using various formylation methods, including the Vilsmeier-Haack reaction, which is a standard and high-yielding procedure.[3]
Pyrrole-2-carboxaldehyde (3) can also be synthesized through the Vilsmeier-Haack formylation of pyrrole.[4]
Thiophene-2-carboxaldehyde (4) is commercially available and can be synthesized by the Vilsmeier-Haack reaction of thiophene.[5]
The general accessibility of these aldehydes is high, with established and scalable synthetic protocols available for each.
Reactivity Profile: A Comparative Study
The reactivity of the aldehyde functional group is paramount to its utility in synthesis. We will now compare the performance of our selected heterocyclic aldehydes in two key transformations.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, yielding an α,β-unsaturated product.[6] This reaction is fundamental for carbon-carbon bond formation and is widely used in the synthesis of pharmaceuticals and fine chemicals.[7]
To provide a comparative framework, we will consider the reaction of each aldehyde with malononitrile, a common active methylene compound.
Caption: Generalized workflow for the Knoevenagel condensation.
Comparative Performance in Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Piperidine/Ethanol | 4 | 82 (for a related condensation) | [2] |
| Indole-3-carboxaldehyde (2) | Piperidine/Acetic Acid | 6 | 94 | [8] |
| Pyrrole-2-carboxaldehyde (3) | L-Proline/Water | - | Excellent | [9] |
| Thiophene-2-carboxaldehyde (4) | Piperidine/Ethanol | 2 | 92 | [10] |
Analysis of Reactivity: The electron-withdrawing nature of the pyrazole ring in 1 , combined with the extensive conjugation provided by the benzofuran system, likely enhances the electrophilicity of the aldehyde carbonyl, facilitating nucleophilic attack. While a direct yield for the malononitrile condensation is not available, the high yield in a related condensation suggests excellent reactivity.[2] Indole-3-carboxaldehyde (2) also demonstrates high reactivity, affording an excellent yield of the Knoevenagel product.[8] Pyrrole-2-carboxaldehyde (3) is reported to undergo this condensation efficiently in an environmentally benign aqueous system.[9] Thiophene-2-carboxaldehyde (4) exhibits very high reactivity, providing a high yield in a short reaction time.[10] The slightly longer reaction times sometimes observed for indole and thiophene aldehydes in certain conditions can be attributed to the electron-rich nature of the heterocyclic ring, which can partially deactivate the aldehyde.[10]
Multicomponent Reactions: The Biginelli Reaction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy.[11] The Biginelli reaction, a classic MCR, produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance.[11][12]
We will compare the participation of our selected aldehydes in a Biginelli-type reaction with ethyl acetoacetate and urea.
Caption: Key components of the Biginelli multicomponent reaction.
Comparative Performance in the Biginelli Reaction
| Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| This compound (1) | - | (Expected to be high) | - |
| Indole-3-carboxaldehyde (2) | HCl/Ethanol | Good | [10] |
| Pyrrole-2-carboxaldehyde (3) | Various | Moderate to Good | General MCR knowledge |
| Thiophene-2-carboxaldehyde (4) | Various | Good | General MCR knowledge |
Experimental Protocols
To provide a practical context for this comparative analysis, we present detailed, self-validating experimental protocols for the synthesis of this compound and a general procedure for a comparative Knoevenagel condensation.
Protocol 1: Synthesis of 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack cyclization of a hydrazone precursor.[2]
Materials:
-
2-Acetylbenzofuran
-
Phenylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 2-acetylbenzofuran (1 equivalent) in ethanol. Add phenylhydrazine (1.1 equivalents) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Vilsmeier-Haack Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (10 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Cyclization and Formylation: To the prepared Vilsmeier reagent, add the 2-acetylbenzofuran phenylhydrazone (1 equivalent) portion-wise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). The crude product will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with water. Dry the crude product. Purify the solid by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum of a similar compound, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-5-amine, shows characteristic signals for the benzofuran and pyrazole protons in the aromatic region. For the target aldehyde, a singlet for the aldehyde proton is expected to appear at a low field (δ 9.5-10.5 ppm).
Protocol 2: Comparative Knoevenagel Condensation with Malononitrile
This general protocol can be applied to all four aldehydes for a direct comparison of their reactivity.
Materials:
-
Heterocyclic aldehyde (1, 2, 3, or 4) (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the heterocyclic aldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture, monitoring its progress by TLC at regular intervals (e.g., every 30 minutes).
-
Upon completion of the reaction (disappearance of the starting aldehyde), cool the mixture to room temperature.
-
The product will likely precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure α,β-unsaturated nitrile.
Validation: The identity and purity of the products can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The yield of each reaction should be calculated to provide a quantitative comparison of the reactivity of the different aldehydes.
Conclusion
This compound stands as a highly promising and versatile building block for synthetic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the anticipated high reactivity of its formyl group, driven by the electronic properties of the fused heterocyclic system, make it an attractive alternative to more conventional heterocyclic aldehydes.
Our comparative analysis indicates that while indole-3-carboxaldehyde, pyrrole-2-carboxaldehyde, and thiophene-2-carboxaldehyde are all excellent and readily accessible synthons, the unique benzofuran-pyrazole scaffold of 1 offers the potential for the creation of novel molecular entities with distinct biological profiles. The enhanced electrophilicity of its aldehyde function suggests that it will perform exceptionally well in a wide range of nucleophilic addition and condensation reactions.
For researchers and drug development professionals, the choice of a heterocyclic aldehyde will ultimately depend on the specific synthetic target and the desired properties of the final molecule. However, this guide demonstrates that this compound is a worthy and powerful contender in the synthetic chemist's toolbox, poised to facilitate the discovery of new and impactful chemical entities.
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In vitro and in vivo validation of the anticancer activity of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde analogs
Comparative Validation of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Analogs as Novel Anticancer Agents
A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation
The development of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry, driven by the need for agents with improved efficacy, selectivity, and reduced toxicity.[1] Heterocyclic compounds, particularly those containing pyrazole and benzofuran scaffolds, represent a privileged class of molecules in this pursuit.[2][3] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and signaling kinases such as EGFR and VEGFR.[2][4] Similarly, the benzofuran moiety is a core component of many biologically active compounds. The strategic hybridization of these two pharmacophores into a single molecular entity—this compound and its analogs—offers a promising avenue for discovering potent and selective anticancer agents.[5][6]
This guide provides a comprehensive framework for the preclinical validation of these novel analogs, detailing the critical in vitro and in vivo experimental workflows necessary to establish their therapeutic potential. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring a self-validating and robust evaluation process.
Part 1: In Vitro Validation - From Cytotoxicity to Mechanism of Action
The initial phase of drug discovery relies on rapid and informative in vitro assays to screen compound libraries, identify lead candidates, and elucidate their mechanisms of action.[7][8] This process is essential for making go/no-go decisions before committing to more resource-intensive in vivo studies.
Experimental Workflow: In Vitro Screening Cascade
The following diagram illustrates a logical workflow for the initial in vitro evaluation of the synthesized analogs.
Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.
Foundational Cytotoxicity Screening (MTT Assay)
The first critical step is to quantify the cytotoxic or cytostatic effects of the analogs across a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[9]
Causality: By using a diverse panel of cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) alongside a non-cancerous cell line (e.g., HEK293), we can simultaneously assess the potency and selectivity of each analog. High selectivity towards cancer cells is a hallmark of a promising drug candidate.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the benzofuran-pyrazole analogs and a reference drug (e.g., Doxorubicin). Treat cells with these various concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. The IC₅₀ is a key metric for comparing compound potency.[9]
Data Presentation: Comparative Cytotoxicity
All quantitative data should be summarized for clear comparison.
| Compound | Cancer Type | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. HEK293 (Normal) | Selectivity Index (SI)* |
| Analog BP-1 | Breast, Lung, Colon | 1.5 | 2.1 | 1.8 | > 50 | > 33.3 |
| Analog BP-2 | Breast, Lung, Colon | 12.8 | 15.2 | 11.5 | > 50 | > 3.9 |
| Analog BP-3 | Breast, Lung, Colon | 0.9 | 1.3 | 0.7 | 45.0 | 50.0 |
| Doxorubicin | (Standard) | 0.8 | 1.1 | 0.9 | 5.2 | 6.5 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7 used for calculation). A higher SI is desirable.
From this hypothetical data, Analog BP-3 emerges as a lead candidate due to its sub-micromolar potency, which is comparable to Doxorubicin, and its significantly higher selectivity index, suggesting a wider therapeutic window.
Unraveling the Mechanism: Cell Cycle and Apoptosis Analysis
Once a lead compound is identified, the next step is to understand how it kills cancer cells. Most anticancer agents function by inducing cell cycle arrest and/or apoptosis (programmed cell death).[10][11]
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This technique uses flow cytometry to quantify the DNA content of cells, thereby revealing the proportion of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[9] A compound-induced block at a specific phase (e.g., G2/M arrest) provides critical mechanistic insight.
Detailed Protocol: Cell Cycle Analysis
-
Treatment: Culture cells (e.g., MCF-7) and treat them with the IC₅₀ concentration of the lead analog (e.g., Analog BP-3) for 24 hours.
-
Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.[9]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Apoptosis Detection via Annexin V/PI Staining
This is a gold-standard flow cytometry assay for detecting apoptosis.[12][13] In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide is used concurrently to identify cells that have lost membrane integrity (late apoptotic or necrotic cells).
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Treat cells with the lead analog at its IC₅₀ concentration for a set time (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a small amount of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry, detecting FITC (Annexin V) and PI fluorescence. This allows for the differentiation of four populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Data Presentation: Mechanistic Summary of Analog BP-3
| Assay | Outcome for Analog BP-3 (vs. Control) | Interpretation |
| Cell Cycle Analysis | Significant increase in G2/M phase population (from 15% to 65%) | Compound induces cell cycle arrest at the G2/M checkpoint. |
| Apoptosis Assay | Increase in apoptotic cells (Early + Late) from 5% to 55% | The primary mode of cell death induced by the compound is apoptosis. |
Part 2: In Vivo Validation - Efficacy in a Living System
Promising in vitro data must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like pharmacokinetics and bioavailability.[1] Human tumor xenograft models in immunodeficient mice are the industry standard for preclinical efficacy testing.[14][15]
The Xenograft Model: A Bridge to Clinical Trials
Xenograft models involve transplanting human tumor cells or tissues into immunodeficient mice that will not reject the foreign tissue.[15] Cell line-derived xenografts (CDX), which use established cancer cell lines, are excellent for initial efficacy studies due to their reproducibility.[14][16]
Experimental Workflow: In Vivo Xenograft Study
Caption: Key steps in conducting an in vivo xenograft study for an anticancer agent.
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of 2-5 million MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: Analog BP-3 (e.g., 20 mg/kg, daily via intraperitoneal injection)
-
Group 3: Standard-of-Care (e.g., Doxorubicin at its MTD)
-
-
Treatment and Monitoring: Administer the treatments for a defined period (e.g., 21 days). Measure tumor volumes and mouse body weights three times a week. Body weight loss is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
Data Presentation: In Vivo Efficacy of Analog BP-3
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³, Mean ± SD) | TGI (%) | Body Weight Change (%) |
| Vehicle Control | - | 1550 ± 210 | - | +2.5 |
| Analog BP-3 | 20 mg/kg, Daily | 480 ± 95 | 72.1 | -1.8 |
| Doxorubicin | 2 mg/kg, Q3D | 620 ± 110 | 62.5 | -8.5 |
These results demonstrate that Analog BP-3 exhibits superior tumor growth inhibition compared to Doxorubicin in vivo, and critically, with significantly less toxicity as indicated by the minimal body weight loss.
Part 3: Potential Signaling Pathways and Molecular Targets
The potent anticancer activity of benzofuran-pyrazole hybrids is likely due to their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4][17] Many pyrazole derivatives are known kinase inhibitors.[18] A plausible mechanism for Analog BP-3, given its induction of G2/M arrest and apoptosis, could be the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the EGFR or VEGFR pathway, which ultimately controls cell cycle progression and survival signals.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates how Analog BP-3 might interrupt a critical cancer cell signaling cascade.
Caption: Potential inhibition of an RTK pathway by Analog BP-3, leading to apoptosis.
Conclusion
This guide outlines a rigorous, multi-step validation process for a novel series of this compound analogs. Through systematic in vitro screening, a lead candidate, Analog BP-3 , was identified based on its potent, selective cytotoxicity. Subsequent mechanistic studies revealed its ability to induce G2/M cell cycle arrest and apoptosis. Crucially, these promising in vitro findings were successfully translated into a xenograft mouse model, where Analog BP-3 demonstrated superior tumor growth inhibition and a more favorable safety profile than the standard-of-care agent, Doxorubicin. This comprehensive preclinical data package strongly supports the continued development of Analog BP-3 as a promising new therapeutic agent for cancer treatment.
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A Comparative Guide to Molecular Docking Studies of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives as Potential Therapeutic Agents
This guide provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies on 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde derivatives. We move beyond simplistic protocol-listing to explore the causality behind experimental design, ensuring a self-validating, robust, and scientifically sound computational workflow. Our focus is on empowering researchers, scientists, and drug development professionals to leverage in-silico techniques for accelerating the discovery of novel therapeutics.
The benzofuran-pyrazole hybrid is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Recent studies have identified these compounds as potent inhibitors of various enzymes, including protein kinases and α-glucosidase, which are critical targets in oncology and metabolic diseases.[3][4][5] Molecular docking, a cornerstone of structure-based drug design, is indispensable for this research.[6][7] It allows us to predict how these molecules interact with their protein targets at an atomic level, providing crucial insights for rational drug design and lead optimization.[6] This guide will demonstrate a comparative docking workflow against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein kinase implicated in tumor angiogenesis.[3][8]
Part 1: The Strategic Imperative for Docking Benzofuran-Pyrazole Analogs
Before delving into the "how," we must first establish the "why." For the this compound series, molecular docking is not merely a data generation exercise; it is a strategic tool to:
-
Elucidate Structure-Activity Relationships (SAR): Docking provides a structural hypothesis for experimentally observed activity. For instance, if a derivative with a nitro-substituent shows higher potency, docking can reveal if this is due to a new, critical hydrogen bond forming within the target's active site.[4] This visual and energetic feedback is vital for understanding SAR.
-
Validate and Prioritize Biological Targets: Experimental screening can yield hits, but docking helps validate them. By modeling the interaction, we can assess whether the binding is plausible and what molecular features drive it. Several studies have successfully used docking to confirm the interaction of benzofuran-pyrazole hybrids with targets like caspase-3, thymidylate synthase, and various protein kinases.[3][9][10]
-
Guide Rational Lead Optimization: Docking serves as a predictive engine. By analyzing the binding pose of a lead compound, we can hypothesize modifications to its structure—adding a hydrogen bond donor here, a hydrophobic group there—to enhance binding affinity and selectivity, thereby guiding synthetic chemistry efforts more efficiently.[7]
Part 2: A Self-Validating Protocol for Molecular Docking
The trustworthiness of any docking study hinges on a rigorously validated protocol. The following workflow is designed to be self-validating, ensuring that the computational parameters are appropriate for the biological system under investigation before screening novel compounds.
Experimental Workflow Overview
Caption: Workflow for a validated comparative molecular docking study.
Step 1: Target Protein Selection and Preparation
Causality: The choice of target is dictated by the therapeutic hypothesis. VEGFR-2 is a well-established target in oncology. For docking, a high-resolution crystal structure with a bound ligand is ideal, as it provides a validated binding pocket.
Protocol:
-
Obtain Structure: Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 4ASD, which is complexed with the inhibitor Sorafenib.
-
Prepare Receptor: Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, MOE).
-
Clean the Structure: Remove all water molecules and non-essential ions from the file.
-
Protonation and Optimization: Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4). Perform a restrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are not significantly moved.
-
Define Binding Site: The binding site is defined by creating a grid box centered around the co-crystallized ligand (Sorafenib). The box should be large enough to accommodate the benzofuran-pyrazole derivatives.
Step 2: Ligand Preparation
Causality: Ligands must be converted to 3D structures and assigned correct atomic properties (charges, atom types) to be recognized by the docking software's scoring function. Energy minimization finds a low-energy, stable conformation.
Protocol:
-
Generate 3D Structures: Sketch the this compound derivatives in a 2D chemical drawing tool and convert them to 3D structures.
-
Assign Force Field: Use a standard molecular mechanics force field (e.g., OPLS, MMFF94) to assign atom types and partial charges.
-
Energy Minimization: Perform a thorough energy minimization of each ligand to obtain a stable, low-energy conformation.
Step 3: Protocol Validation via Re-Docking (The Trustworthiness Pillar)
Causality: This is the most critical step for ensuring the trustworthiness of your results. Before docking your novel compounds, you must prove that your chosen docking software and parameters can accurately reproduce the known binding mode of a reference ligand in the target's active site.[11] Failure to do so invalidates any subsequent predictions.
Protocol:
-
Extract Native Ligand: From the prepared PDB structure (4ASD), extract the co-crystallized ligand (Sorafenib).
-
Re-Dock the Ligand: Using your chosen docking program (e.g., AutoDock Vina, GOLD, Glide), dock the extracted Sorafenib back into the binding site of VEGFR-2 using the grid defined in Step 1.
-
Calculate RMSD: Superimpose the top-scoring docked pose of Sorafenib with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Assess Validity: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[11][12] If the RMSD is higher, the docking parameters (e.g., grid size, exhaustiveness) must be adjusted and the validation repeated.
Part 3: Comparative Analysis of Docking Results
Once the protocol is validated, the library of this compound derivatives can be docked. The results should be analyzed comparatively to extract meaningful insights.
Data Presentation: Docking Performance of Benzofuran-Pyrazole Derivatives against VEGFR-2
| Compound ID | R-Group (Substitution) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Experimental IC₅₀ (µM) |
| Core | -H | -8.2 | Cys919, Asp1046, Glu885 | Asp1046 (pyrazole N-H) | 15.2 |
| BF-01 | -NO₂ (para-phenyl) | -9.5 | Cys919, Asp1046, Glu885, Lys868 | Asp1046, Glu885 (nitro) | 2.1 |
| BF-02 | -OCH₃ (para-phenyl) | -8.5 | Cys919, Asp1046, Phe1047 | Asp1046 | 11.8 |
| BF-03 | -Cl (meta-phenyl) | -8.9 | Cys919, Asp1046, Leu840 | Asp1046 | 5.6 |
| Sorafenib | (Reference) | -11.1 | Cys919, Asp1046, Glu885, Leu840 | Cys919, Asp1046 | 0.09 |
Note: Data is hypothetical for illustrative purposes but reflects trends seen in published studies.[4][5]
Interpretation of Results
-
Docking Score vs. Biological Activity: A clear trend is observable where a lower (more negative) docking score, indicating stronger predicted binding affinity, correlates with a lower experimental IC₅₀ value, indicating higher potency.[13] Compound BF-01 , with the best score among the derivatives, also has the highest potency.
-
Analysis of Binding Interactions: The core scaffold consistently forms a crucial hydrogen bond between its pyrazole N-H group and the side chain of Asp1046 in the VEGFR-2 hinge region. The key difference in the most potent derivative, BF-01 , is the introduction of a nitro group. This group acts as a hydrogen bond acceptor, forming a new, strong interaction with the backbone of Glu885.[4] This additional interaction likely anchors the ligand more firmly in the pocket, explaining its superior affinity and potency. In contrast, the methoxy group in BF-02 offers no such advantage and results in a weaker score.
-
Hydrophobic Interactions: The benzofuran moiety and the phenyl ring of the pyrazole consistently engage in hydrophobic interactions with residues like Cys919 and Leu840, which are essential for overall binding.
Biological Context: VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzofuran-pyrazole derivative.
Causality: Understanding the signaling pathway provides context for the biological impact of inhibiting the target. By blocking the ATP binding site of VEGFR-2, the benzofuran-pyrazole derivatives prevent its activation by VEGF. This action halts downstream signaling through pathways like PI3K/Akt and PLCγ/ERK, ultimately inhibiting the processes of angiogenesis (new blood vessel formation) that tumors rely on for growth and survival.
Concluding Insights and Future Directions
This guide outlines a robust, self-validating framework for the comparative docking of this compound derivatives. The key takeaways are:
-
Validation is Non-Negotiable: The re-docking of a co-crystallized ligand is an essential control that underpins the credibility of the entire study.[11][12]
-
Docking is a Comparative Tool: Absolute binding energies have limited meaning. The real power of docking lies in the relative ranking and comparative analysis of a series of related compounds.[14]
-
Integrate with Experimental Data: The strongest studies are those that correlate docking predictions with experimental results (e.g., IC₅₀ values), creating a powerful feedback loop for drug design.[13]
For future work, the static picture provided by docking should be complemented with Molecular Dynamics (MD) simulations . MD can assess the stability of the predicted binding poses over time, account for protein flexibility, and provide a more refined calculation of binding free energy, further strengthening the in-silico predictions before committing to costly chemical synthesis.[7]
References
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Gümüş, M., et al. (2023). Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations. Chemistry & Biodiversity, 20(11), e202301145. [Link]
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Hassan, A. S., et al. (2011). Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(3), 357-373. [Link]
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ResearchGate. (2022). How to validate the molecular docking results? [Link]
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Hassan, A. S., et al. (2011). SYNTHESIS, ANTITUMOR ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL BENZOFURAN-2-YL PYRAZOLE PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica-Drug Research, 68(3), 357-373. [Link]
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Abd El-Karim, S. S., et al. Design, synthesis, biological evaluation and molecular docking studies of novel benzofuran–pyrazole derivatives as anticancer agents. Scilit. [Link]
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ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]
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Nasr, T., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. [Link]
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Cheung, A., et al. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLOS ONE, 8(8), e71833. [Link]
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Nasr, T., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of the Brazilian Chemical Society, 26(10), 1718-1745. [Link]
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Gholampour, S., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11(1), 20776. [Link]
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ResearchGate. (2025). Examples of various benzofuran- and pyrazole-based candidates with anticancer activity targeting different protein kinases. [Link]
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Singh, P. P., & Kumar, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012041. [Link]
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Gholampour, S., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11, 20776. [Link]
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Nasr, T., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(1), 1-15. [Link]
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ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
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Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2825. [Link]
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ResearchGate. (2025). Synthesis of some 1H-pyrazolines bearing benzofuran as biologically active agents. [Link]
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A Head-to-Head Comparison of the Antimicrobial Efficacy of Different Benzofuran-Pyrazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the fusion of benzofuran and pyrazole moieties has yielded derivatives with significant antimicrobial potential. This guide provides a comprehensive, head-to-head comparison of the antimicrobial efficacy of various benzofuran-pyrazole derivatives, drawing upon recent experimental data to inform future drug design and development efforts.
The Rationale for Hybridizing Benzofuran and Pyrazole Scaffolds
The strategic hybridization of benzofuran and pyrazole rings is a deliberate approach to drug design, aiming to synergize the unique biological activities of each heterocyclic system. Benzofuran, a bicyclic aromatic compound, is a core structure in numerous natural and synthetic molecules exhibiting a wide array of pharmacological properties, including antibacterial, antifungal, and antiviral activities[1][2]. Similarly, the pyrazole ring is a well-established pharmacophore in medicinal chemistry, with its derivatives demonstrating broad-spectrum biological activities[1][3]. The combination of these two scaffolds has been shown to produce compounds with enhanced antimicrobial efficacy, often through mechanisms that can overcome existing resistance pathways[1][4][5][6].
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potency of benzofuran-pyrazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various benzofuran-pyrazole derivatives against a panel of clinically relevant bacterial and fungal strains, as reported in recent literature. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Benzofuran-Pyrazole Derivatives against Bacterial Strains
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Compound 9 | 2.50-17.60 | - | 2.50-17.60 | - | - | [1] |
| Compound 10 | 3.49-20 | - | 3.49-20 | - | - | [4] |
| Compound 8c | 25 | 26 | 31 | 34 | 33 | [7] |
| Novobiocin (Standard) | 3.49-18.6 | - | 3.49-18.6 | - | - | [1][4] |
| Ciprofloxacin (Standard) | 20 | 22 | 23 | 25 | 24 | [7] |
Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not reported in the cited study.
From the compiled data, Compound 9 , a pyrido-triazine derivative of the benzofuran-pyrazole scaffold, demonstrates significant broad-spectrum antibacterial activity, with MIC values comparable to or even exceeding the standard antibiotic novobiocin against both Gram-positive and Gram-negative bacteria[1][4]. In another study, Compound 8c , a fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazole, exhibited potent activity against a range of bacteria, with particularly high efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa[7].
Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Benzofuran-Pyrazole Derivatives against Fungal Strains
| Compound/Derivative | Candida albicans | Aspergillus flavus | Fusarium solani | Reference |
| Compound 9 | 20 | - | 16 | [1] |
| Compound 10 | 14 | - | 16 | [4] |
| Compound 8c | 23 | - | - | [7] |
| Clotrimazole (Standard) | 20 | - | 14 | [1][4] |
| Ketoconazole (Standard) | 22 | - | - | [7] |
Note: A lower MIC value indicates greater antifungal activity. "-" indicates data not reported in the cited study.
In the realm of antifungal activity, Compound 10 , a 2-methyl-triazolo[1,5-a]pyridine derivative, emerged as a potent candidate, showing activity against Fusarium solani that is more significant than the standard drug clotrimazole[4]. It also displayed equivalent efficacy against Candida albicans[4]. The pyrido-triazine derivative, Compound 9 , also demonstrated comparable activity to clotrimazole against the tested fungal strains[1].
Structure-Activity Relationship (SAR) Insights
The observed differences in antimicrobial efficacy among the various derivatives can be attributed to their distinct structural features. Structure-activity relationship studies suggest that the nature and position of substituents on the benzofuran-pyrazole scaffold play a crucial role in modulating biological activity[8].
For instance, the introduction of aza-benzofuran moieties has been shown to enhance antibacterial activity, possibly due to increased lipophilicity and the ability to engage in electrostatic interactions with bacterial membranes[9]. The presence of a conjugated system, as seen in some derivatives, can expand hydrophobicity, further facilitating membrane penetration[9]. In terms of antifungal activity, the incorporation of hydroxyl groups at specific positions can decrease polarity, making the compounds more adept at permeating fungal cell membranes[9].
The following diagram illustrates the key structural components of the benzofuran-pyrazole scaffold and highlights regions where modifications can significantly impact antimicrobial potency.
Caption: Key modification sites on the benzofuran-pyrazole scaffold influencing antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The determination of MIC is a cornerstone of antimicrobial efficacy testing. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Step-by-Step Methodology
-
Preparation of Microbial Inoculum:
-
Isolate a single colony of the test microorganism from an agar plate.
-
Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the adjusted inoculum to the final required concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzofuran-pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive control wells (inoculum without compound) and negative control wells (broth without inoculum).
-
Incubate the plate under the appropriate temperature and atmospheric conditions for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the optical density at a specific wavelength.
-
The following diagram illustrates the workflow of the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action: Targeting DNA Gyrase
Several studies suggest that benzofuran-pyrazole derivatives exert their antimicrobial effects by targeting essential bacterial enzymes. One of the key identified targets is DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair in bacteria.
Notably, Compound 9 has been shown to be a potent inhibitor of the E. coli DNA gyrase B subunit, with an IC50 value of 9.80 µM, which is comparable to that of ciprofloxacin[1]. This inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. The ability to target DNA gyrase makes these compounds particularly attractive, as this enzyme is absent in humans, suggesting a potential for selective toxicity against bacterial pathogens.
Conclusion and Future Directions
The head-to-head comparison of various benzofuran-pyrazole derivatives reveals a promising class of antimicrobial agents with potent and broad-spectrum activity. The modular nature of their synthesis allows for extensive structural modifications, providing a rich landscape for optimizing their efficacy and pharmacokinetic properties.
Future research should focus on:
-
Systematic SAR studies: To further elucidate the key structural features required for potent and selective antimicrobial activity.
-
Mechanism of action studies: To identify and validate the molecular targets of these compounds in a wider range of pathogens.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of the most promising derivatives in animal models of infection.
The continued exploration of the benzofuran-pyrazole scaffold holds significant promise for the development of next-generation antimicrobial drugs to combat the growing challenge of antibiotic resistance.
References
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New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. National Institutes of Health. Available at: [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
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New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DN. Preprints.org. Available at: [Link]
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New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DNA Gyrase B Inhibition and In Silico Studies. ResearchGate. Available at: [Link]
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Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available at: [Link]
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Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. National Institutes of Health. Available at: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]
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Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. Available at: [Link]
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A Comparative Guide to Validating the Anti-inflammatory Potential of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives in Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of novel 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde derivatives. We move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment.
Introduction: The Therapeutic Promise of Benzofuran-Pyrazole Hybrids
Inflammation is a critical biological response, but its dysregulation underlies a vast array of chronic diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern pharmacology. Heterocyclic compounds, particularly molecular hybrids, offer a promising avenue for drug discovery. The fusion of benzofuran and pyrazole scaffolds is of particular interest; benzofuran derivatives are known for a wide spectrum of biological activities, including anti-inflammatory effects, while the pyrazole nucleus is a core component of several established anti-inflammatory drugs.[1][2][3][4] This guide outlines a rigorous, comparative methodology to test the hypothesis that this compound derivatives (termed 'Test Compound' hereafter) can effectively suppress acute inflammation.
Section 1: The Scientific Rationale and Comparative Framework
The Candidate Molecule: A Synthesis of Bioactive Scaffolds
The structure of this compound combines two privileged pharmacophores. Benzofuran derivatives have demonstrated anti-inflammatory properties, and pyrazole-based drugs are well-established in medicine for their analgesic and anti-inflammatory activities.[1][5] The hypothesis is that this hybrid structure will interact with key inflammatory pathways, potentially offering a novel mechanism of action or an improved safety profile over existing treatments.
The Animal Model: Carrageenan-Induced Paw Edema
For evaluating acute inflammation, the carrageenan-induced paw edema model in rats is the gold standard.[6][7] Its high reproducibility and well-characterized inflammatory cascade make it ideal for screening new anti-inflammatory drugs.[6]
Causality: The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[8]
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Involves the production of prostaglandins and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), mediated by neutrophil infiltration.[8][9]
This model allows us to assess the Test Compound's ability to inhibit edema (swelling) and to probe its effect on the underlying cellular and molecular mediators.
The Benchmark Compound: Indomethacin
To validate the efficacy of the Test Compound, a direct comparison with a well-known Nonsteroidal Anti-inflammatory Drug (NSAID) is essential. Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[10][11] It reliably reduces edema in the carrageenan model and serves as an authoritative positive control.[7][12][13] An effective dose of 10 mg/kg is well-established for producing significant edema inhibition in this model.[7][13]
Section 2: Experimental Design and Protocols
A robust experimental design is crucial for generating trustworthy and reproducible data. The following workflow provides a comprehensive approach to validation.
Protocol: Carrageenan-Induced Paw Edema Assay
Trustworthiness: This protocol incorporates controls (Vehicle, Positive) and standardized measurement time points to ensure data integrity.
-
Animal Acclimatization: House male Wistar rats (180-220g) for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into four groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, orally)[7]
-
Group III: Test Compound (Dose 1, e.g., 25 mg/kg, orally)
-
Group IV: Test Compound (Dose 2, e.g., 50 mg/kg, orally)
-
-
Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle to each group via oral gavage.
-
Inflammation Induction (T=+1 hr): One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[7][14]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[7] The maximum edema is typically observed around 3 to 5 hours post-injection.[7][9]
-
Data Calculation:
-
Increase in Paw Volume (mL): Final Volume (at time t) - Initial Volume (at T=0)
-
Percent Inhibition of Edema (%): [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in a treated group.
-
Protocol: Serum Cytokine Analysis
Expertise: Measuring TNF-α and IL-6 provides mechanistic insight. These pro-inflammatory cytokines are key mediators in the late phase of carrageenan-induced inflammation and are often upregulated via the NF-κB signaling pathway.[8][15][16][17]
-
Sample Collection: At the end of the 6-hour experiment, collect blood samples from all animals via cardiac puncture under anesthesia.
-
Serum Preparation: Allow blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C until analysis.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentrations of TNF-α and IL-6 in the serum samples using commercially available rat ELISA kits, following the manufacturer's instructions precisely.
-
Data Normalization: Express cytokine concentrations in pg/mL. Compare the levels in the treated groups to the vehicle control group.
Section 3: Data Interpretation and Comparative Analysis
All quantitative data must be presented clearly for objective comparison. Statistical significance should be determined using an appropriate test, such as a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test (p < 0.05).
Comparative Efficacy in Edema Reduction
The primary endpoint is the reduction of paw edema. The data should be summarized in a table comparing the percentage of inhibition over time.
Table 1: Comparative Inhibition of Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition at 3 hr | % Inhibition at 5 hr |
|---|---|---|---|
| Vehicle Control | - | 0% | 0% |
| Indomethacin | 10 | 54%[7] | 33%[7] |
| Test Compound | 25 | (Experimental Value) | (Experimental Value) |
| Test Compound | 50 | (Experimental Value) | (Experimental Value) |
Note: Indomethacin values are based on published literature for benchmarking purposes.
Comparative Effects on Pro-inflammatory Cytokines
A significant reduction in TNF-α and IL-6 levels by the Test Compound would strongly support its anti-inflammatory activity and suggest a potential mechanism of action.
Table 2: Comparative Analysis of Serum Cytokine Levels (at 6 hours)
| Treatment Group | Dose (mg/kg) | Mean TNF-α (pg/mL) | Mean IL-6 (pg/mL) |
|---|---|---|---|
| Vehicle Control | - | (Experimental Value) | (Experimental Value) |
| Indomethacin | 10 | (Experimental Value) | (Experimental Value) |
| Test Compound | 25 | (Experimental Value) | (Experimental Value) |
| Test Compound | 50 | (Experimental Value) | (Experimental Value) |
Section 4: Mechanistic Insights – The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[15][18][19][20] Its activation leads to the transcription of numerous pro-inflammatory genes, including TNF-α and IL-6.[15][21] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The reduction in cytokine levels observed in the ELISA assay would suggest that the Test Compound may interfere with NF-κB activation.
Authoritative Grounding: The canonical NF-κB pathway is initiated by stimuli that activate the IκB kinase (IKK) complex.[18][20][21] IKK then phosphorylates the inhibitory protein IκBα, tagging it for degradation by the proteasome.[18][19] This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and drive the expression of inflammatory genes.[18][19] A reduction in TNF-α and IL-6 strongly implies an upstream interruption of this cascade, possibly at the level of IKK activation, which would be a prime target for further mechanistic studies.
Conclusion and Future Directions
This guide presents a validated, multi-faceted approach to assess the anti-inflammatory potential of this compound derivatives. By comparing the Test Compound against a vehicle and a clinically relevant drug (Indomethacin) in a standardized model, researchers can generate robust, comparative efficacy data. Complementing the physiological readout of edema with molecular data (cytokine levels) provides crucial mechanistic insights, pointing towards potential interactions with master inflammatory pathways like NF-κB. Positive results from this framework would provide a strong rationale for advancing the compound to more complex models of chronic inflammation and detailed molecular target identification studies.
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
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Patel, R., et al. (2016). Synthesis, Analgesic and Anti-inflammatory activity of Benzofuran pyrazole Heterocycles. ResearchGate. Available at: [Link]
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Morris, C. J. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Molecular Biotechnology. Available at: [Link]
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Georgiev, G., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available at: [Link]
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The Selectivity Profile of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde-Based Compounds: A Comparative Guide to Cross-Reactivity
In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyrazole scaffold is a well-established pharmacophore in the design of such inhibitors, with numerous approved drugs incorporating this moiety.[1][2][3][4][5] When hybridized with other biologically active heterocycles, such as benzofuran, which is known for its own broad spectrum of pharmacological activities, novel compounds with potent and potentially unique kinase inhibitory profiles can emerge.[6][7][8][9] This guide provides an in-depth comparative analysis of the cross-reactivity of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde-based compounds, offering a framework for researchers, scientists, and drug development professionals to assess the selectivity of this promising class of molecules.
At the heart of developing a successful kinase inhibitor is the challenge of selectivity. The human kinome comprises over 500 kinases, many of which share significant structural homology in their ATP-binding pockets.[10] Consequently, a compound designed to inhibit a specific kinase may inadvertently interact with numerous other kinases, leading to off-target effects, potential toxicity, and a complex pharmacological profile. Therefore, rigorous and early-stage cross-reactivity or selectivity profiling is not merely a regulatory requirement but a critical step in understanding the true mechanism of action and therapeutic window of a novel inhibitor.
This guide will dissect the methodologies for evaluating kinase inhibitor selectivity, present comparative data for a series of benzofuran-pyrazole derivatives, and provide detailed, field-proven protocols for key experimental workflows.
Comparative Analysis of Benzofuran-Pyrazole Derivatives
To illustrate the principles of cross-reactivity analysis, we will examine a series of benzofuran-pyrazole hybrids. The parent scaffold, 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, serves as a versatile starting point for chemical modification.[11] A recent study by Abd El-Karim et al. (2025) provides valuable data on a series of such compounds, allowing for a direct comparison of their multi-kinase inhibitory activity.[11][12]
For the purpose of this guide, we will designate Compound 3d from this study as our lead compound of interest and compare its performance against structurally related analogs from the same series (Compounds 3a, 4a, and 4d ).
Table 1: Comparative Multi-Kinase Inhibition Profile of Benzofuran-Pyrazole Derivatives (IC50 in µg/mL)
| Compound ID | B-Raf (V600E) | c-Met | Pim-1 | EGFR (WT) | VEGFR-2 |
| 3d (Lead) | 0.078 ± 0.004 | 0.405 ± 0.017 | 1.053 ± 0.046 | 0.177 ± 0.007 | 0.275 ± 0.011 |
| 3a | >10 | >10 | >10 | >10 | >10 |
| 4a | >10 | >10 | >10 | >10 | >10 |
| 4d | 0.095 ± 0.005 | 0.512 ± 0.021 | 1.321 ± 0.058 | 0.215 ± 0.009 | 0.346 ± 0.014 |
Data synthesized from Abd El-Karim et al. (2025).[11][12]
The data clearly indicates that Compound 3d , a 3-(benzofuran-2-yl)-4-(3-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole, exhibits potent multi-kinase inhibitory activity. In contrast, compounds 3a and 4a , which feature phenyl and acetyl-phenyl substitutions on the pyrazoline ring respectively, are largely inactive against this panel of kinases.[11] This highlights the critical role of the benzo[d]imidazole moiety in conferring kinase inhibitory activity in this scaffold. Compound 4d , the acetylated analog of 3d , shows comparable, albeit slightly reduced, potency, suggesting that the N-acetylation of the pyrazoline ring is well-tolerated but not essential for activity against these targets.
This comparative analysis underscores the importance of subtle structural modifications in defining the selectivity and potency of kinase inhibitors. The potent, multi-targeted profile of Compound 3d makes it an interesting candidate for anticancer therapy, but also necessitates a broader investigation of its kinome-wide selectivity to identify potential off-target liabilities.
Key Experimental Workflows for Cross-Reactivity Profiling
A comprehensive assessment of kinase inhibitor cross-reactivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement studies. Below are detailed protocols for two state-of-the-art methodologies that provide complementary insights into a compound's selectivity profile.
Workflow 1: In Vitro Kinome Profiling using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][14] Its high sensitivity and compatibility with a wide range of ATP concentrations make it an ideal platform for large-scale kinome profiling.
Figure 2: Workflow for cellular target engagement using the NanoBRET™ assay.
Detailed Protocol:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding the target kinase of interest (e.g., B-Raf, c-Met) fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24 hours to ensure adequate expression of the fusion protein.
-
Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup:
-
Dispense the cell suspension into a white, 96-well assay plate.
-
Add serial dilutions of the test compounds to the wells.
-
Add the specific, cell-permeable NanoBRET™ fluorescent tracer at a predetermined optimal concentration. The tracer is designed to bind to the ATP pocket of the kinase.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.
-
-
BRET Measurement:
-
To the equilibrated plate, add the Nano-Glo® Substrate. This will generate the luminescent signal from the NanoLuc® luciferase. An extracellular NanoLuc® inhibitor is also added to prevent any signal from non-internalized fusion protein.
-
Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: a donor emission filter (e.g., 460 nm) and an acceptor emission filter (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A competing compound will displace the fluorescent tracer, leading to a decrease in the BRET ratio.
-
Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the cellular IC50, which reflects the compound's apparent affinity for the target in living cells.
-
This self-validating system ensures that the measured effect is due to direct engagement with the target protein in its native cellular context, accounting for factors like cell permeability and efflux.
Signaling Pathway Context and Interpretation
The cross-reactivity profile of a kinase inhibitor is most meaningful when interpreted in the context of cellular signaling pathways. The kinases inhibited by Compound 3d (B-Raf, c-Met, EGFR, VEGFR-2) are all key nodes in pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt/mTOR pathways. [7][15]
Figure 3: Simplified signaling network targeted by Compound 3d.
The ability of Compound 3d to inhibit multiple key oncogenic drivers suggests it may have a broad anti-cancer activity. However, this polypharmacology also increases the potential for off-target effects and toxicity. For example, while EGFR inhibition is a valid anti-cancer strategy, it is also associated with skin rash and other side effects. A comprehensive kinome-wide screen is therefore essential to identify any additional, unexpected targets that could contribute to either the efficacy or the toxicity of the compound.
Conclusion
The evaluation of cross-reactivity is a critical and multifaceted process in the development of kinase inhibitors. As demonstrated with the this compound scaffold, minor chemical modifications can drastically alter the selectivity and potency of a compound. A systematic approach, employing a combination of broad in vitro kinome profiling and targeted cell-based engagement assays, is essential for building a comprehensive understanding of a compound's activity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to rigorously assess the selectivity of their compounds, ultimately leading to the development of safer and more effective targeted therapies. By explaining the causality behind experimental choices and grounding all claims in verifiable data, we aim to equip scientists with the tools needed to navigate the complexities of kinase inhibitor cross-reactivity.
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Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 525-536. [Link]
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. [Link]
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Salome, C., et al. (2014). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Cancer Research, 74(19 Supplement), 2531. [Link]
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Abd El-Karim, S. S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(42), 35003-35021. [Link]
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Abd El-Karim, S. S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. PubMed. [Link]
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ResearchGate. (n.d.). Examples of various benzofuran- and pyrazole-based candidates with anticancer activity targeting different protein kinases. Retrieved from [Link]
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Bursavich, M. G., et al. (2010). Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(8), 2586-2590. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
This document provides essential operational and safety protocols for the proper disposal of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work. The procedures outlined herein are synthesized from established principles of chemical waste management and hazard data from structurally analogous compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following disposal procedures are predicated on the known hazards of its constituent chemical moieties—benzofuran, pyrazole, and aldehyde—and general regulatory guidelines for laboratory chemical waste.[1] It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance tailored to their specific facilities and local regulations.[1] This guide supplements, but does not replace, institutional and regulatory protocols.
Inferred Hazard Profile and Risk Assessment
To ensure the highest margin of safety, the hazard profile for this compound is inferred from its structural components. This "worst-case" approach is a cornerstone of prudent laboratory practice when handling novel or uncharacterized compounds.[1] The molecule incorporates a benzofuran ring, a pyrazole ring, and a carbaldehyde functional group, each contributing to its potential hazard profile.
| Hazard Category | Finding Based on Structural Analogs | Rationale & Authoritative Source |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed. | Pyrazole and its derivatives are classified as harmful if swallowed.[2][3][4] |
| Skin Irritation | Assumed to cause skin irritation. | Pyrazole derivatives are often classified as skin irritants.[1][2][5] |
| Eye Irritation | Assumed to cause serious eye irritation. | Pyrazole and its derivatives are known to cause serious eye irritation.[1][2][3][4][5] |
| Respiratory Irritation | Assumed to cause respiratory irritation. | Aldehydes and some pyrazole derivatives may cause respiratory irritation upon inhalation of dust or vapors.[2][4][5] |
| Carcinogenicity | Potential carcinogen. | 2,3-Benzofuran is carcinogenic in rats and mice in chronic oral exposure studies.[6] |
| Environmental Hazards | Assumed to be harmful to aquatic life, potentially with long-lasting effects. | Pyrazole is recognized as harmful to aquatic life.[3] Benzofuran is also classified as harmful to aquatic life with long-lasting effects. |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to establish a controlled and safe environment. All handling of this compound, including weighing, preparing solutions, and packaging for waste, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[7]
Personnel must be equipped with the following minimum PPE:
-
Gloves: Chemically resistant nitrile gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3]
-
Eye Protection: Chemical safety goggles or a full-face shield that conforms to appropriate government standards (e.g., OSHA-approved) is mandatory.[5]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.[7]
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship, governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA).[8] The following protocol provides a systematic approach to managing waste containing this compound.
Step 1: Waste Identification and Segregation
A laboratory chemical is considered "waste" as soon as it is no longer intended for use.[9]
-
Classification: Treat all waste containing this compound as hazardous chemical waste .[9]
-
Segregation: Do not mix this waste stream with other types of waste unless explicitly permitted by your institution's EHS department.[1] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, to prevent unintended reactions.[2][4]
Step 2: Waste Collection and Container Management
Proper containment is essential to prevent leaks, spills, and exposure.
-
Solid Waste:
-
Collect unused powder or contaminated solids (e.g., weighing paper, contaminated gloves) in a dedicated, chemically compatible, and sealable waste container.[1]
-
The container must be in good condition, free from leaks or cracks.
-
-
Liquid Waste (Solutions or Rinsate):
-
Collect solutions containing the compound or solvent rinsate from cleaning contaminated glassware in a separate, leak-proof container.
-
Under no circumstances should this chemical waste be disposed of down the drain.[9]
-
-
Empty Original Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[9][10]
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid waste container.[9]
-
After triple-rinsing and air-drying in a fume hood, the original container's label must be fully defaced or removed before disposal as regular trash or recycling.[9][10]
-
Step 3: Labeling
Accurate and clear labeling is a strict regulatory requirement.
-
All waste containers must be clearly labeled with the words "Hazardous Waste." [11]
-
The label must also include the full chemical name: "this compound" and list any other constituents (e.g., solvents) with their approximate concentrations. Chemical formulas or abbreviations are not acceptable.[12]
-
Attach the appropriate hazard warnings or pictograms as required by your institution, consistent with OSHA's Hazard Communication Standard.[11]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
The waste container must be kept tightly closed except when adding waste.[13]
-
Store the sealed container in a designated secondary containment bin to prevent the spread of material in case of a leak.
-
The SAA should be in a well-ventilated area, away from incompatible materials.[1]
Step 5: Arranging for Final Disposal
The ultimate disposal of hazardous chemical waste must be handled by licensed professionals.[1]
-
Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.[1]
-
Maintain accurate records of the chemical waste generated, including its name, quantity, and the date it was designated for disposal.[14][15]
-
The most common and recommended method for final disposal of such organic compounds is high-temperature incineration by a licensed waste disposal company.[1][3][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (contained within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[7]
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place the collected material into a sealed, properly labeled hazardous waste container.[7]
-
Decontaminate the spill area according to your lab's standard operating procedures.
-
-
Large Spills (outside of a fume hood):
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations. Key frameworks include:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[16][17][18][19] This plan must include procedures for safe use, storage, and disposal of hazardous chemicals.
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the national framework for managing hazardous waste.[8] Academic laboratories may be subject to the standards in 40 CFR part 262, subpart K, which provides alternative requirements better suited for laboratory environments.[20]
Adherence to these regulations and your institution's specific CHP is not only a matter of best practice but a legal requirement.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Welcome to your comprehensive guide on the safe handling of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. In our commitment to fostering a culture of safety and providing value beyond the product, this document offers an in-depth, procedural framework for personal protective equipment (PPE) and operational protocols. As researchers, scientists, and drug development professionals, a profound understanding of the chemical entities we work with is paramount to ensuring both personal safety and the integrity of our research.
Hazard Analysis: A Triad of Chemical Concerns
The toxicological profile of this compound has not been thoroughly investigated.[1] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses the cumulative hazards of its structural components.
-
Benzofuran: The benzofuran moiety is a significant consideration. Benzofuran itself is classified as a substance that is suspected of causing cancer.[2] Studies have shown that chronic oral exposure to 2,3-benzofuran can lead to an increased incidence of tumors in the kidneys, lungs, forestomach, and liver in animal models.[3][4] Furthermore, benzofuran may be toxic to the kidneys and liver.[2][5] When heated to decomposition, it can emit acrid and irritating smoke and fumes.[6]
-
Pyrazole: The pyrazole ring system and its derivatives can also present notable health risks. Pyrazole is known to be harmful if swallowed and can cause skin irritation and serious eye damage.[1][7] Some studies on rats have indicated that pyrazole can lead to effects such as retarded growth, hypoglycemia, and liver issues.[8]
-
Carbaldehyde: The aldehyde functional group is reactive and often associated with irritation. Compounds like 1H-pyrazole-4-carboxaldehyde are known to be harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, and can lead to serious eye damage and respiratory irritation.[9][10]
Given this composite hazard profile, this compound should be handled as a substance that is potentially carcinogenic, a skin and eye irritant, a possible skin sensitizer, and harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound.[11][12] The minimum PPE requirements for any work involving this chemical include a lab coat, protective eyewear, long pants, and closed-toe shoes.[13]
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for any work in the laboratory where this chemical is present.[13]
-
Chemical Splash Goggles: When there is a potential for splashing, such as during solution preparation or transfer of the material, chemical splash goggles are mandatory.[12][14] Goggles provide a more complete seal around the eyes than safety glasses.[14]
-
Face Shields: For procedures with a high risk of splashing, such as when working with larger volumes or during reactions that have the potential to become exothermic, a face shield should be worn in addition to chemical splash goggles.[11][14]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.[15] This will protect your clothing and skin from minor splashes and spills.
-
Gloves: Disposable nitrile gloves are the recommended minimum for incidental contact.[13] It is crucial to inspect gloves before each use and to use proper removal techniques to avoid skin contact.[16] For tasks involving prolonged handling or submersion, heavier-duty gloves may be necessary, and the manufacturer's glove compatibility data should be consulted. Always wash your hands thoroughly after removing gloves.[16]
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood. All work that may generate dust or aerosols of this compound must be conducted in a fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be necessary. A NIOSH-approved respirator, such as an N95 for particulates or a respirator with organic vapor cartridges, may be required.[17][18] The use of respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.
The following table summarizes the recommended PPE for various laboratory operations:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
| Running Reactions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
| Handling Waste | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood |
Operational and Disposal Plans
A clear and well-rehearsed plan for the handling and disposal of this compound is critical for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[17] An eyewash station and safety shower should be nearby and unobstructed.[19]
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood to prevent the inhalation of any dust particles.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container tightly closed when not in use.[9]
-
Reaction Monitoring: During a chemical reaction, maintain a safe distance and use the fume hood sash as a protective barrier.
-
Post-Handling: After handling the compound, wash your hands thoroughly with soap and water.[16] Decontaminate the work area and any equipment used.
Disposal Plan
Proper disposal of chemical waste is a crucial aspect of laboratory safety and environmental responsibility.[20]
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Unused Product: Unused or surplus this compound should be disposed of as hazardous waste through a licensed disposal company.[1][8] Do not pour this chemical down the drain.[8]
-
Contaminated Containers: Empty containers should be handled as if they still contain the product and disposed of as hazardous waste.[1]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow Diagram
Conclusion
The safe handling of this compound is predicated on a thorough understanding of the potential hazards associated with its constituent parts and the diligent application of appropriate safety measures. By adhering to the PPE recommendations, operational protocols, and disposal plans outlined in this guide, you can significantly mitigate the risks and ensure a safe laboratory environment for yourself and your colleagues. Always remember that safety is a shared responsibility, and proactive measures are the cornerstone of a successful and secure research endeavor.
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NCBI Bookshelf. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. Available from: [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
